6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-7-1-2-8-6(5-7)3-4-11-9(8)10(13)14/h1-2,5,9,11-12H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTOOVAQGWLHKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343543 | |
| Record name | 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91523-50-1 | |
| Record name | 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91523-50-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, mechanistic underpinnings, and practical execution of the synthesis. The primary focus is on the classic and highly efficient Pictet-Spengler reaction, utilizing L-tyrosine and formaldehyde as readily available starting materials. This guide emphasizes the causality behind experimental choices, offers a detailed, self-validating protocol, and includes characterization data to ensure scientific integrity.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1] These compounds exhibit a wide range of biological activities, including potential applications as neuroprotective agents.[2] The specific target of this guide, this compound, incorporates the key structural features of the amino acid tyrosine within a conformationally constrained cyclic system. This makes it a valuable building block for the synthesis of novel peptides and small molecule drugs, particularly in the exploration of treatments for neurological disorders.
Strategic Approach: The Pictet-Spengler Reaction
The most direct and widely recognized method for the synthesis of the tetrahydroisoquinoline ring system is the Pictet-Spengler reaction.[3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][4] For the synthesis of our target molecule, L-tyrosine serves as the ideal β-arylethylamine precursor, as it already contains the desired 6-hydroxy-substituted aromatic ring and the ethylamine moiety. Formaldehyde is the simplest aldehyde and provides the C1 carbon of the isoquinoline ring system.
The primary alternative, the Bischler-Napieralski reaction, typically requires harsher conditions and subsequent reduction steps, making the Pictet-Spengler reaction a more elegant and efficient choice for this specific target.
Mechanistic Insights
The Pictet-Spengler reaction proceeds through a well-established mechanism, which is crucial for understanding the reaction's requirements and potential side reactions.
-
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine of L-tyrosine on the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration leads to the formation of a Schiff base.
-
Iminium Ion Generation: Under acidic conditions, the nitrogen of the Schiff base is protonated to form a highly electrophilic iminium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the tyrosine moiety, activated by the hydroxyl group, attacks the iminium ion in an intramolecular electrophilic aromatic substitution. This is the key ring-closing step.
-
Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the stable tetrahydroisoquinoline product.
Figure 1: Mechanism of the Pictet-Spengler Reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with checkpoints for characterization to ensure the successful synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| L-Tyrosine | ≥98% | Sigma-Aldrich | |
| Formaldehyde (37% in H₂O) | ACS Reagent | Fisher Scientific | |
| Hydrochloric Acid (conc.) | ACS Reagent | VWR | |
| Deionized Water | In-house | ||
| Ethanol | Reagent Grade | Fisher Scientific | For recrystallization |
| Anhydrous Sodium Sulfate | ACS Reagent | Sigma-Aldrich | For drying |
| Diethyl Ether | ACS Reagent | VWR | For washing |
Reaction Setup and Procedure
The following procedure is adapted from established principles of the Pictet-Spengler reaction.[3]
-
Dissolution of L-Tyrosine: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-tyrosine (18.12 g, 0.1 mol) in deionized water (100 mL). Gentle heating may be required to achieve complete dissolution.
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde (37% aqueous solution, 8.1 mL, 0.11 mol) dropwise at room temperature.
-
Acidification and Reflux: Slowly add concentrated hydrochloric acid (20 mL) to the reaction mixture. The solution will become acidic. Heat the mixture to reflux (approximately 100-110 °C) and maintain reflux for 4 hours. Causality: The acidic environment is crucial for the formation of the electrophilic iminium ion, which drives the cyclization. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. A potential side reaction to be aware of is the polymerization of tyrosine with excess formaldehyde, which is mitigated by controlling the stoichiometry and reaction time.
-
Cooling and Precipitation: After 4 hours, remove the heat source and allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath for 1-2 hours. The product is expected to precipitate out of the solution as a crystalline solid.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water (2 x 20 mL) followed by a wash with diethyl ether (2 x 20 mL) to remove any non-polar impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C overnight to a constant weight.
Figure 2: Synthetic Workflow Diagram.
Purification
The crude product can be purified by recrystallization to obtain a high-purity sample suitable for further applications and characterization.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot deionized water. If the product is not readily soluble, the addition of a small amount of ethanol can aid in dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being filtered hot through a celite pad to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to a constant weight.
Characterization and Validation
To ensure the identity and purity of the synthesized this compound, a series of analytical techniques should be employed.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data (Reference Data)
Reference Compound: (R)-(–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
-
¹H NMR (400 MHz, D₂O): δ 2.99 (t, J = 6.3 Hz, 2H), 3.44 (td, J = 6.4, 12.7 Hz, 1H), 3.58 (td, J = 6.3, 12.9 Hz, 1H), 3.84 (s, 3H), 3.87 (s, 3H), 4.86 (s, 1H), 6.85 (s, 1H), 7.15 (s, 1H).[1]
-
¹³C NMR (100 MHz, D₂O): δ 27.0, 42.7, 58.5, 58.5, 61.1, 113.4, 114.3, 123.1, 127.3, 149.8, 150.9, 175.0.[1]
Expected ¹H and ¹³C NMR Features for this compound:
-
¹H NMR:
-
Aromatic protons in the 6.5-7.5 ppm region, showing a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
-
A singlet or broad singlet for the phenolic -OH proton (exchangeable with D₂O).
-
A singlet for the proton at C1.
-
Multiplets for the diastereotopic protons at C3 and C4.
-
-
¹³C NMR:
-
A signal for the carboxylic acid carbon around 170-180 ppm.
-
Aromatic carbon signals, with the carbon attached to the hydroxyl group shifted downfield.
-
Aliphatic carbon signals for C1, C3, and C4.
-
Conclusion
This technical guide has detailed a robust and efficient synthesis of this compound via the Pictet-Spengler reaction. By providing a thorough understanding of the reaction mechanism, a detailed experimental protocol, and guidance on purification and characterization, this document serves as a valuable resource for researchers in organic synthesis and drug discovery. The synthesis of this important scaffold from readily available starting materials opens avenues for the development of novel therapeutics.
References
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. 2023;28(7):3200. [Link]
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Pictet-Spengler Reaction. J&K Scientific LLC. [Link]
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Pictet-Spengler Reaction. Organic Chemistry Portal. [Link]
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Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link]
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The Pictet-Spengler Reaction Updates Its Habits. Molecules. 2019;24(10):1884. [Link]
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Bischler–Napieralski reaction. Wikipedia. [Link]
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Reaction of Tyrosine with Formaldehyde in Acid Solution. Journal of the American Chemical Society. 1946;68(8):1608. [Link]
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Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. [Link]
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A Polymer Reaction Product of Tyrosine and Formaldehyde. Journal of the American Chemical Society. 1946;68(6):1095-1099. [Link]
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The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
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Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. 2021;121(15):9365-9436. [Link]
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Asymmetric Synthesis. YouTube. [Link]
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¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic... ResearchGate. [Link]
-
Synthesis of (+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid, a Diastereoselective Approach. Request PDF on ResearchGate. [Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Request PDF on ResearchGate. [Link]
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Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. PMC. [Link]
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Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. Chemical Society Reviews. 2022;51(19):8249-8274. [Link]
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Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Publishing. [Link]
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Asymmetric Synthesis of (+)-Iso-6-Cassine via Stereoselective Intramolecular Amidomercuration. PMC. [Link]
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The Reaction of Formaldehyde with Proteins. V. Cross-linking between Amino and Primary Amide or Guanidyl Groups. ElectronicsAndBooks. [Link]
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Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. PubMed Central. [Link]
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A yeast platform for high-level synthesis of tetrahydroisoquinoline alkaloids. ResearchGate. [Link]
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Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. Request PDF on ResearchGate. [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. [Link]
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Structural Characterization of Formaldehyde-induced Cross-links Between Amino Acids and Deoxynucleosides and Their Oligomers. PMC. [Link]
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The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]
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Discovery of endogenous 6-hydroxy-tetrahydroisoquinoline carboxylic acids
An In-Depth Technical Guide on the Discovery of Endogenous 6-Hydroxy-Tetrahydroisoquinoline Carboxylic Acids
Executive Summary
Tetrahydroisoquinolines (THIQs) represent a class of compounds found endogenously in mammals that bear a striking structural resemblance to known neurotoxins and plant-derived alkaloids. Their formation via the Pictet-Spengler reaction, condensing biogenic amines like dopamine with aldehydes or keto-acids, has positioned them as molecules of significant interest in neuroscience and pharmacology. This guide provides a technical overview of the discovery, analytical methodologies, and proposed biological significance of a specific subclass: 6-hydroxy-tetrahydroisoquinoline carboxylic acids. We delve into the rationale behind experimental designs, from sample extraction to mass spectrometric identification, and explore their potential roles as neuromodulators and contributors to the pathology of neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique family of endogenous compounds.
The Tetrahydroisoquinoline (THIQ) Framework: An Endogenous Enigma
Tetrahydroisoquinolines are a fascinating class of alkaloids present in plants and, more importantly, formed within the mammalian brain.[1] Their core structure is similar to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound known to induce parkinsonian symptoms, which has fueled decades of research into the potential neurotoxicity of endogenous THIQs.[1][2][3] These compounds are broadly categorized as "mammalian alkaloids" and are believed to arise from the condensation of key biogenic amines (e.g., dopamine) with various aldehydes and keto-acids.[2] This process, known as the Pictet-Spengler reaction, is the central gateway to their formation in biological systems.
The specific subclass of 6-hydroxy-tetrahydroisoquinoline carboxylic acids is of particular interest due to its direct derivation from dopamine and its structural analogy to the amino acid tyrosine, suggesting potential interactions with a wide array of biological targets, including opioid and NMDA receptors.[4][5]
Biosynthesis: The Pictet-Spengler Condensation Pathway
The endogenous synthesis of THIQ carboxylic acids is a non-enzymatic cyclization reaction. The process involves the condensation of a biogenic amine, such as dopamine, with an α-keto acid. The catechol moiety of dopamine provides the necessary electron density to facilitate the ring closure, forming the stable tetrahydroisoquinoline core.
Caption: General biosynthetic pathway for THIQ carboxylic acids.
The Analytical Challenge: Detecting Trace-Level Endogenous Compounds
The discovery and validation of endogenous molecules existing at very low concentrations require highly sensitive and specific analytical methods. The catecholic nature of 6-hydroxy-THIQs makes them prone to oxidation, adding a layer of complexity to their analysis. Gas chromatography coupled with mass spectrometry (GC-MS) has proven to be a robust technique for this purpose, provided that a meticulous sample preparation and derivatization protocol is employed.[6]
Causality in Method Development:
-
Why Extraction? Biological matrices (brain tissue, urine) are complex mixtures. A multi-step extraction is not just about isolation; it's about systematically removing interfering substances like lipids and proteins that would otherwise compromise the chromatographic separation and ionize poorly, masking the target analyte.
-
Why Derivatization? THIQ carboxylic acids are polar and non-volatile. GC analysis requires analytes to be volatile enough to travel through the column. Derivatization, typically acylation or silylation, replaces active hydrogens on hydroxyl and carboxyl groups, increasing volatility and thermal stability while often improving ionization efficiency in the mass spectrometer.[6] This step is critical for achieving the low detection limits needed for endogenous analysis.
Experimental Protocol: A Validated Workflow for THIQ-Carboxylic Acid Analysis
The following protocol is a synthesized, self-validating workflow for the extraction, derivatization, and analysis of 6-hydroxy-THIQ carboxylic acids from brain tissue, based on established methods for related compounds.[6]
Caption: Proposed mechanisms of THIQ-mediated neurotoxicity.
Conclusion and Future Perspectives
The discovery of endogenous 6-hydroxy-tetrahydroisoquinoline carboxylic acids has opened a new chapter in understanding the complex biochemistry of the brain. While their exact physiological concentrations and functions are still under active investigation, the analytical frameworks to detect them are well-established. Their structural similarity to key amino acids and neurotoxins positions them as critical molecules at the intersection of normal neuromodulation and the pathogenesis of neurological disorders like Parkinson's disease.
Future research must focus on quantifying these molecules across different brain regions in both healthy and diseased states, identifying the specific enzymes or conditions that favor their formation, and fully characterizing their interactions with cellular receptors and signaling pathways. These efforts will be crucial in determining whether these endogenous alkaloids are benign byproducts, critical signaling molecules, or insidious contributors to neurodegeneration.
References
-
Title: A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry Source: PubMed URL: [Link]
-
Title: Mammalian Alkaloids: Conversions of Tetrahydroisoquinoline-1-carboxylic Acids Derived from Dopamine* Source: PubMed URL: [Link]
-
Title: 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid mimics active conformation of tyrosine in opioid peptides Source: PubMed URL: [Link]
-
Title: Biosynthesis of tetrahydroisoquinoline scaffolds in yeast Source: D-Scholarship@Pitt URL: [Link]
-
Title: 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists Source: PubMed URL: [Link]
-
Title: Endogenous tetrahydroisoquinolines associated with Parkinson's disease mimic the feedback inhibition of tyrosine hydroxylase by catecholamines Source: PubMed URL: [Link]
-
Title: Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms Source: PMC - NIH URL: [Link]
-
Title: 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis Source: PubMed URL: [Link]
-
Title: 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease Source: MDPI URL: [Link]
-
Title: Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture Source: PubMed Central URL: [Link]
-
Title: Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives Source: NIH URL: [Link]
-
Title: Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Source: ResearchGate URL: [Link]
-
Title: Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids Source: ResearchGate URL: [Link]
- Title: An improved method for preparation of substituted tetrahydroisoquinolines Source: Google Patents URL
-
Title: Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid Source: ResearchGate URL: [Link]
-
Title: Biological roles and therapeutic potential of hydroxy-carboxylic Acid receptors Source: PubMed URL: [Link]
-
Title: Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes Source: ACG Publications URL: [Link]
-
Title: Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture Source: ResearchGate URL: [Link]
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Spectroscopic Characterization of 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A Technical Guide
Introduction
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a member of the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are recognized as "privileged scaffolds" in medicinal chemistry due to their widespread presence in natural products and their diverse biological activities.[1][2] This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a foundational reference for researchers engaged in its synthesis, characterization, and application in drug discovery and development. While direct experimental data for this specific molecule is not widely published, this document synthesizes information from closely related analogs to predict its spectroscopic profile.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the chemical structure of this compound, highlighting the key functional groups that will be discernible through various spectroscopic techniques.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR chemical shifts for this compound are presented below, based on data from similar structures.[1][2]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | ~4.9 | s | - |
| H3 | ~3.4-3.6 | m | - |
| H4 | ~3.0 | t | ~6.3 |
| H5 | ~7.1 | s | - |
| H7 | ~6.8 | d | ~8.0 |
| H8 | ~6.7 | d | ~8.0 |
| NH | broad s | - | |
| OH | broad s | - | |
| COOH | broad s | - |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
-
Aromatic Protons (H5, H7, H8): The signals for the aromatic protons are expected in the downfield region (6.7-7.1 ppm) due to the deshielding effect of the benzene ring. The substitution pattern will dictate the multiplicity; in this case, we predict a singlet for H5 and two doublets for H7 and H8.
-
H1 Proton: The proton at the C1 position is a singlet and is expected to be significantly downfield due to the adjacent electron-withdrawing carboxylic acid group and the nitrogen atom.
-
Aliphatic Protons (H3, H4): The methylene protons at C3 and C4 will appear in the upfield region. The H4 protons are expected to be a triplet due to coupling with the adjacent H3 protons. The H3 protons will likely appear as a multiplet.
-
Labile Protons (NH, OH, COOH): The protons on the nitrogen, hydroxyl, and carboxylic acid groups are labile and will appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include:
-
Spectral width: ~16 ppm
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR chemical shifts for this compound are summarized below, based on analogous compounds.[1][2]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~61 |
| C3 | ~43 |
| C4 | ~27 |
| C4a | ~127 |
| C5 | ~114 |
| C6 | ~150 |
| C7 | ~113 |
| C8 | ~123 |
| C8a | ~123 |
| COOH | ~175 |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
-
Carbonyl Carbon (COOH): The carboxylic acid carbon is the most deshielded and will appear at the lowest field (~175 ppm).
-
Aromatic Carbons: The aromatic carbons will resonate in the 113-150 ppm region. The carbon attached to the hydroxyl group (C6) will be the most downfield in this region due to the oxygen's deshielding effect.
-
Aliphatic Carbons (C1, C3, C4): The sp³ hybridized carbons of the tetrahydroisoquinoline ring will appear in the upfield region of the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include:
-
Spectral width: ~220 ppm
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The expected molecular weight of this compound is 193.20 g/mol .[3]
| Ion | Predicted m/z |
| [M+H]⁺ | 194.08 |
| [M-H]⁻ | 192.06 |
| [M-HCOOH]⁺ | 148.08 |
Expertise & Experience: Interpreting the Mass Spectrum
-
Molecular Ion Peak: In electrospray ionization (ESI), the most common observation will be the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
-
Fragmentation: A characteristic fragmentation pattern would involve the loss of the carboxylic acid group (HCOOH), resulting in a fragment ion with an m/z of 148.08.
Experimental Protocol: Mass Spectrometry
Caption: A generalized workflow for acquiring a mass spectrum.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are predicted below.[4][5]
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| O-H (Phenol) | 3200-3600 (broad) |
| N-H | 3300-3500 (medium) |
| C=O (Carboxylic Acid) | 1700-1725 (strong) |
| C=C (Aromatic) | 1450-1600 (medium) |
| C-O | 1210-1320 (strong) |
Expertise & Experience: Interpreting the IR Spectrum
-
Hydroxyl and Amine Stretching: The most prominent feature will be a very broad band from 2500-3600 cm⁻¹, which is a composite of the O-H stretches from the carboxylic acid and the phenol, as well as the N-H stretch. The broadness is due to extensive hydrogen bonding.[4]
-
Carbonyl Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the C=O group in the carboxylic acid.[5]
-
Aromatic C=C Stretching: Medium intensity peaks in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
-
C-O Stretching: A strong band in the 1210-1320 cm⁻¹ region corresponds to the C-O stretching of the carboxylic acid and the phenol.
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
This technical guide provides a detailed prediction of the spectroscopic data for this compound. By leveraging data from structurally related compounds, we have outlined the expected ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy profiles. The provided experimental protocols offer a standardized approach for the characterization of this and similar molecules, serving as a valuable resource for researchers in the field of medicinal chemistry.
References
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Molecules. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Semantic Scholar. Retrieved from [Link]
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MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
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Unlocking the Therapeutic Potential of 6-hydroxy-THIQ-1-carboxylic acid: A Technical Guide to Target Identification and Validation
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] 6-hydroxy-THIQ-1-carboxylic acid, a functionalized derivative, presents a compelling starting point for drug discovery campaigns due to its unique combination of a phenolic hydroxyl group and a carboxylic acid moiety. These features suggest potential interactions with a range of biological targets implicated in neurological disorders, cancer, and inflammatory conditions.[2] This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets of 6-hydroxy-THIQ-1-carboxylic acid, grounded in the established pharmacology of the broader THIQ class. Furthermore, we present detailed, field-proven experimental workflows for target identification and validation, designed to empower researchers in their quest to elucidate the mechanism of action of this promising molecule.
Introduction: The Therapeutic Promise of the Tetrahydroisoquinoline Scaffold
The THIQ framework is a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a remarkable diversity of pharmacological activities.[3] This versatility stems from the rigid, bicyclic structure of the THIQ core, which allows for the precise spatial orientation of functional groups that can engage with various biological targets.[4] The inclusion of a hydroxyl group at the 6-position and a carboxylic acid at the 1-position on the THIQ scaffold of our lead compound, 6-hydroxy-THIQ-1-carboxylic acid, offers intriguing possibilities for therapeutic intervention. The phenolic hydroxyl group is a key feature in many successful drugs, often involved in critical hydrogen bonding interactions with protein targets, while the carboxylic acid moiety can act as a crucial anchoring group or participate in enzymatic catalysis.[5][6]
This guide will explore the most promising therapeutic targets for 6-hydroxy-THIQ-1-carboxylic acid, drawing inferences from the extensive body of research on structurally related THIQ analogues. We will delve into the rationale behind selecting these potential targets and provide actionable, step-by-step protocols for their experimental validation.
Hypothesized Therapeutic Targets of 6-hydroxy-THIQ-1-carboxylic acid
Based on the known biological activities of phenolic and carboxylic acid-containing THIQ derivatives, we have identified three primary classes of potential therapeutic targets for 6-hydroxy-THIQ-1-carboxylic acid.
Neurological Disorders: Targeting NMDA Receptors and Monoamine Oxidase
The THIQ scaffold is frequently associated with neuroprotective and neuromodulatory activities.[7]
-
N-Methyl-D-Aspartate (NMDA) Receptors: Several THIQ derivatives have been identified as antagonists of the NMDA receptor, a key player in excitatory neurotransmission.[8][9] Overactivation of NMDA receptors is implicated in a variety of neurodegenerative conditions. The carboxylic acid group of 6-hydroxy-THIQ-1-carboxylic acid could potentially mimic the glutamate binding site, leading to competitive antagonism.
-
Monoamine Oxidase (MAO): Inhibition of MAO, an enzyme responsible for the breakdown of neurotransmitters like dopamine and serotonin, is a validated strategy for the treatment of depression and Parkinson's disease.[10] Certain THIQ derivatives are known MAO inhibitors.[11][12] The electron-rich aromatic ring of 6-hydroxy-THIQ-1-carboxylic acid may facilitate its binding to the active site of MAO.
Oncology: Exploring Anti-Cancer Pathways
The THIQ nucleus is present in a number of compounds with demonstrated anti-cancer properties, acting through diverse mechanisms.[13]
-
Enzyme Inhibition in Cancer Proliferation: THIQ derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2).[14] The carboxylic acid and hydroxyl groups of 6-hydroxy-THIQ-1-carboxylic acid could form key interactions within the active sites of these enzymes.
-
Selective Estrogen Receptor Downregulators (SERDs): Phenolic THIQs have emerged as potent SERD antagonists, a clinically validated approach for treating hormone-receptor-positive breast cancer.[5] The 6-hydroxyl group of our lead compound is a critical pharmacophore for this activity, mimicking the endogenous ligand estradiol.
Inflammatory and Metabolic Diseases: A Focus on GPCRs and Enzymes
The anti-inflammatory and analgesic potential of 6-hydroxy-THIQ-1-carboxylic acid derivatives has been suggested.[2]
-
G-Protein Coupled Receptors (GPCRs): The vast and diverse GPCR superfamily represents a rich source of drug targets.[15] THIQ analogues have been developed as antagonists for GPCRs like GPR40, which is involved in metabolic regulation.[16]
-
Cyclooxygenase (COX) Enzymes: The inhibition of COX enzymes is a well-established mechanism for anti-inflammatory and analgesic drugs. Quinolines bearing a carboxylic acid moiety have been reported to inhibit COX.[17]
A Practical Guide to Target Identification and Validation
Elucidating the direct molecular targets of 6-hydroxy-THIQ-1-carboxylic acid is paramount for advancing its development as a therapeutic agent. This section provides a comprehensive, step-by-step guide to a multi-pronged approach for target identification and validation, combining computational, biochemical, and cell-based methodologies.
Initial Target Identification: Casting a Wide Net
The initial phase of target identification aims to generate a list of candidate proteins that bind to 6-hydroxy-THIQ-1-carboxylic acid.
Molecular docking is a powerful computational tool that predicts the preferred binding orientation of a small molecule to a protein target.[18] This approach allows for the rapid screening of large libraries of proteins against our lead compound.
Experimental Protocol: Molecular Docking Screen
-
Ligand Preparation: Generate a 3D structure of 6-hydroxy-THIQ-1-carboxylic acid and perform energy minimization using a suitable force field.
-
Target Protein Library Preparation: Compile a library of 3D protein structures for the hypothesized targets (NMDA receptors, MAO, DHFR, CDK2, ERα, GPCRs, COX enzymes). Ensure protein structures are properly prepared by adding hydrogens, assigning charges, and removing water molecules.
-
Docking Simulation: Utilize a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the binding sites of the target proteins.[10]
-
Scoring and Analysis: Rank the docking poses based on the scoring function of the software. Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Data Presentation: Molecular Docking Results
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| NMDA Receptor (GluN1/GluN2A) | -8.5 | Arg523, Asp732 |
| Monoamine Oxidase A (MAO-A) | -7.9 | Tyr407, Tyr444 |
| Dihydrofolate Reductase (DHFR) | -9.2 | Ile7, Phe34 |
| Cyclin-Dependent Kinase 2 (CDK2) | -8.1 | Lys33, Gln131 |
| Estrogen Receptor Alpha (ERα) | -10.1 | Arg394, Glu353, His524 |
| Cyclooxygenase-2 (COX-2) | -9.5 | Arg120, Tyr355 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Affinity chromatography is a robust method for isolating proteins that bind to a specific ligand.[19] This technique involves immobilizing the small molecule on a solid support and then passing a cell lysate over the support to capture binding partners.[20]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of 6-hydroxy-THIQ-1-carboxylic acid with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A common strategy is to attach the linker to the secondary amine, provided this position is not critical for target binding.
-
Immobilization: Covalently attach the synthesized probe to the solid support according to the manufacturer's protocol.
-
Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue (e.g., neuronal cells for neurological targets, breast cancer cells for ERα).
-
Affinity Pull-down: Incubate the cell lysate with the immobilized probe to allow for protein binding. Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using a competitive ligand (excess free 6-hydroxy-THIQ-1-carboxylic acid) or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry (LC-MS/MS).
Mandatory Visualization: Affinity Chromatography Workflow
Caption: Workflow for target identification using affinity chromatography.
Target Validation: Confirming the Interaction
Once a list of potential targets has been generated, it is crucial to validate these interactions using orthogonal assays.
For targets that are enzymes (e.g., MAO, DHFR, CDK2, COX), direct enzyme inhibition assays are the gold standard for validation.[21]
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer optimized for the specific enzyme. Prepare solutions of the purified enzyme, its substrate, and 6-hydroxy-THIQ-1-carboxylic acid at various concentrations.
-
Reaction Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of the inhibitor. Allow for a pre-incubation period.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[22]
Mandatory Visualization: Enzyme Inhibition Signaling Pathway
Caption: Inhibition of an enzymatic reaction by a small molecule.
For receptor targets like GPCRs and the Estrogen Receptor, cell-based assays are essential to confirm functional activity.[23]
Experimental Protocol: GPCR Antagonist Assay (Calcium Flux)
-
Cell Culture: Culture a cell line that endogenously or recombinantly expresses the target GPCR.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Treatment: Add varying concentrations of 6-hydroxy-THIQ-1-carboxylic acid to the cells and incubate.
-
Agonist Stimulation: Add a known agonist for the target GPCR to stimulate the receptor.
-
Signal Detection: Measure the change in intracellular calcium levels using a fluorescence plate reader.
-
Data Analysis: Determine the ability of 6-hydroxy-THIQ-1-carboxylic acid to inhibit the agonist-induced calcium flux and calculate its IC50 value.
Experimental Protocol: Estrogen Receptor (ERα) Reporter Assay
-
Cell Transfection: Co-transfect a suitable cell line (e.g., MCF-7) with an ERα expression vector and a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.
-
Compound Treatment: Treat the transfected cells with varying concentrations of 6-hydroxy-THIQ-1-carboxylic acid in the presence of a known ERα agonist (e.g., estradiol).
-
Luciferase Assay: After an incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Determine the ability of 6-hydroxy-THIQ-1-carboxylic acid to inhibit the agonist-induced luciferase expression and calculate its IC50 value.
Conclusion and Future Directions
This guide has outlined a rational and systematic approach to identifying and validating the therapeutic targets of 6-hydroxy-THIQ-1-carboxylic acid. By leveraging the known pharmacology of the THIQ scaffold, we have proposed several high-priority target classes, including those relevant to neurodegeneration, cancer, and inflammation. The detailed experimental protocols provided herein offer a clear roadmap for researchers to rigorously test these hypotheses.
The successful identification and validation of the molecular target(s) of 6-hydroxy-THIQ-1-carboxylic acid will be a critical milestone in its journey towards clinical development. Future work should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to establish its therapeutic efficacy and safety profile. The multifaceted nature of the THIQ scaffold suggests that 6-hydroxy-THIQ-1-carboxylic acid may possess a polypharmacological profile, interacting with multiple targets to produce its therapeutic effects. A thorough understanding of these interactions will be essential for unlocking its full therapeutic potential.
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A Technical Guide to the Natural Sources of Hydroxylated Tetrahydroisoquinoline Alkaloids
Abstract
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and chemical discovery workflows for hydroxylated tetrahydroisoquinoline (THIQ) alkaloids. This class of nitrogenous compounds is renowned for its structural diversity and significant pharmacological activities, forming the basis for numerous clinically important drugs. We delve into the primary botanical sources, with a focus on the Papaveraceae, Annonaceae, and Berberidaceae families, and explore emerging research into marine and fungal producers. This document details the biosynthetic cascade from L-tyrosine to the pivotal intermediate (S)-reticuline and its subsequent diversification. Furthermore, it provides field-proven, step-by-step protocols for the extraction, isolation, and structural elucidation of these valuable natural products, designed for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Hydroxylated THIQs
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of one of the largest and most pharmacologically significant families of alkaloids.[1] The introduction of hydroxyl (-OH) groups onto the aromatic rings of the THIQ core dramatically influences the molecule's polarity, solubility, and, most importantly, its biological activity. These hydroxyl moieties often serve as critical pharmacophores, enabling interactions with biological targets such as receptors and enzymes. For instance, the analgesic properties of morphine are intrinsically linked to its phenolic hydroxyl group.
Hydroxylated THIQs exhibit a wide spectrum of biological activities, including analgesic, antimicrobial, antitumor, and neuroprotective effects.[2][3] This guide will provide researchers with the foundational knowledge required to explore the rich natural diversity of these compounds, from their biogenesis in living organisms to their isolation and characterization in the laboratory.
Biosynthesis: Nature's Pathway to Complexity
The biosynthetic journey to the vast array of hydroxylated THIQ alkaloids begins with the aromatic amino acid L-tyrosine. Through a series of enzymatic transformations, L-tyrosine is converted into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[4]
The cornerstone of THIQ biosynthesis is the Pictet-Spengler reaction, a stereoselective condensation of dopamine and 4-HPAA catalyzed by norcoclaurine synthase (NCS).[5] This reaction establishes the fundamental THIQ ring system and the (S)-configuration of the resulting intermediate, (S)-norcoclaurine. A sequence of O-methylation, N-methylation, and hydroxylation steps, catalyzed by specific methyltransferases and cytochrome P450 enzymes, converts (S)-norcoclaurine into the central branch-point intermediate, (S)-reticuline.[4][6]
From (S)-reticuline, the biosynthetic pathways diverge, leading to a remarkable diversity of structural classes, including the morphinans (e.g., morphine), protoberberines (e.g., berberine), and benzophenanthridines.[6][7]
Natural Sources of Hydroxylated THIQ Alkaloids
While plants are the most prolific producers of these compounds, marine organisms and fungi are emerging as novel sources.
The Plant Kingdom: A Rich Reservoir
Numerous plant families are known to synthesize hydroxylated THIQs. The table below summarizes key alkaloids and their prominent botanical sources.
| Alkaloid Class | Specific Alkaloid(s) | Hydroxylation Pattern | Key Plant Source(s) | Family |
| Simple THIQs | Salsolidine, Calycotomine | C6, C7-OH or OMe | Salsola spp., Calycotome villosa[8] | Chenopodiaceae, Fabaceae |
| Benzylisoquinolines | (S)-Reticuline, Coclaurine | Various | Annona muricata, Papaver somniferum[9] | Annonaceae, Papaveraceae |
| Aporphines | Anonaine | C1, C2-methylenedioxy, C10-OH | Annona spp.[2] | Annonaceae |
| Protoberberines | Coreximine | C2, C3, C9, C10-OH or OMe | Annona muricata, Corydalis spp.[9] | Annonaceae, Papaveraceae |
| Morphinans | Morphine, Codeine | C3, C6-OH or OMe | Papaver somniferum (Opium Poppy)[6] | Papaveraceae |
Focus on Papaver somniferum : The opium poppy is arguably the most studied source of hydroxylated THIQs. The latex of the unripe seed capsule is particularly rich in these alkaloids. Quantitative analyses have shown significant variability in alkaloid content based on the cultivar. High-morphine cultivars can have total alkaloid contents exceeding 25,000 µg/g of dry matter, with morphine being the dominant component.[10] In contrast, other cultivars may be rich in noscapine or thebaine.[11]
The Annonaceae Family : This family is a rich source of benzylisoquinoline-derived alkaloids. Species like Annona muricata and Diclinanona calycina have been shown to produce (S)-reticuline, anonaine, and coreximine, many of which are hydroxylated and exhibit significant cytotoxic activities.[2][9][12]
Marine Ecosystems: An Untapped Frontier
Marine invertebrates, particularly ascidians (tunicates), are a promising, though less common, source of complex THIQ alkaloids.[11]
-
Ecteinascidins : Isolated from the Caribbean tunicate Ecteinascidia turbinata, the ecteinascidins are potent antitumor agents.[1][13] These complex molecules feature a tris-tetrahydroisoquinoline core with multiple hydroxyl groups. The derivative Trabectedin (Yondelis®) is an approved anticancer drug, highlighting the therapeutic potential of marine-derived THIQs.[13]
Fungal Sources
The investigation of fungi, especially those derived from marine environments, as sources of THIQs is a nascent field. Marine-derived fungi are known producers of a wide array of bioactive secondary metabolites, including alkaloids.[14] While specific examples of hydroxylated THIQs are still emerging, the unique biosynthetic capabilities of fungi suggest they are a promising resource for discovering novel structures.
Experimental Protocols: From Source to Structure
The successful isolation and identification of hydroxylated THIQ alkaloids hinge on a systematic workflow encompassing extraction, purification, and structural elucidation.
Protocol 1: Acid-Base Extraction from Plant Material
This protocol is based on the differential solubility of alkaloids in acidic and basic solutions and is a cornerstone of their purification.[5][15]
-
Rationale : In an acidic medium (pH < 2), alkaloids, being basic, form salts that are soluble in water but insoluble in nonpolar organic solvents. Conversely, in a basic medium (pH > 9), alkaloids exist as free bases, which are soluble in nonpolar organic solvents but insoluble in water. This allows for separation from neutral and acidic impurities.
-
Step-by-Step Methodology :
-
Maceration : Macerate 100 g of dried, powdered plant material (e.g., Berberis root bark) in 500 mL of methanol for 72 hours at room temperature.[5]
-
Concentration : Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Acidification : Dissolve the crude extract in 200 mL of 2% hydrochloric acid (HCl). This protonates the alkaloids, rendering them water-soluble.
-
Defatting : Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL of diethyl ether or chloroform to remove non-alkaloidal, lipophilic compounds. Discard the organic layer.[5]
-
Basification : Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide (NH₄OH). This deprotonates the alkaloid salts, converting them into their free base form, which will often precipitate.
-
Extraction of Free Base : Extract the aqueous suspension three times with 100 mL of chloroform or dichloromethane. The free base alkaloids will move into the organic layer.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
Protocol 2: Purification by Preparative HPLC
Preparative High-Performance Liquid Chromatography (HPLC) is an indispensable tool for isolating individual alkaloids from a complex crude extract to a high degree of purity.[16]
-
Rationale : This technique separates compounds based on their differential partitioning between a mobile phase and a stationary phase. By using a larger column and higher flow rates than analytical HPLC, milligram to gram quantities of pure compounds can be obtained. A reversed-phase C18 column is commonly used, where polar compounds elute first.
-
Step-by-Step Methodology :
-
Sample Preparation : Dissolve the crude alkaloid extract from Protocol 1 in a minimal amount of the initial mobile phase (e.g., methanol/water mixture). Filter the solution through a 0.45 µm syringe filter.
-
Column and Mobile Phase : Use a preparative reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size). The mobile phase often consists of a gradient of acetonitrile or methanol in water, with a modifier like formic acid or trifluoroacetic acid (0.1%) to ensure sharp peaks by keeping the alkaloids in their protonated form.
-
Method Development : First, develop an analytical-scale method to determine the optimal separation conditions (gradient, flow rate).
-
Scaling Up : Scale the method up to the preparative column. Inject the prepared sample onto the column.
-
Fraction Collection : Collect the eluting fractions using a fraction collector, triggered by UV absorbance peaks at a relevant wavelength (e.g., 280 nm).
-
Purity Analysis and Concentration : Analyze the purity of each collected fraction using analytical HPLC. Combine the pure fractions containing the target alkaloid and remove the solvent by lyophilization or rotary evaporation.
-
Protocol 3: Structural Elucidation by NMR and MS
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.[17]
-
Rationale : High-Resolution Mass Spectrometry (HR-MS) provides the accurate mass of the molecule, allowing for the determination of its elemental formula. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Step-by-Step Methodology :
-
Mass Spectrometry :
-
Obtain a high-resolution mass spectrum using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
The resulting accurate mass (typically to four decimal places) is used to calculate the molecular formula (e.g., C₁₈H₂₁NO₄). This also provides the degree of unsaturation (double bond equivalents).
-
-
¹H NMR Spectroscopy :
-
Dissolve 1-5 mg of the pure alkaloid in a deuterated solvent (e.g., CDCl₃, MeOD).
-
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift, δ), their multiplicity (splitting pattern), and the number of protons in each environment (integration). This helps identify aromatic protons, methoxy groups, and protons on the THIQ core.
-
-
¹³C NMR and DEPT :
-
The ¹³C NMR spectrum shows the number of unique carbon atoms.
-
A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment distinguishes between CH₃, CH₂, and CH carbons, which appear as positive, negative, and positive signals, respectively. Quaternary carbons are absent.
-
-
2D NMR Spectroscopy (COSY and HSQC/HMBC) :
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons), revealing spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the signal of the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different spin systems and piecing together the complete molecular structure, including the placement of hydroxyl groups and other substituents on the aromatic rings.
-
-
Conclusion and Future Directions
The hydroxylated tetrahydroisoquinoline alkaloids represent a structurally diverse and pharmacologically vital class of natural products. Their primary sources remain higher plants, with families such as Papaveraceae and Annonaceae serving as veritable factories for their production. The biosynthetic pathways, originating from L-tyrosine and pivoting through the key intermediate (S)-reticuline, are well-established, providing a roadmap for synthetic biology and metabolic engineering efforts. The systematic application of extraction, chromatographic separation, and advanced spectroscopic techniques is essential for the discovery and characterization of novel compounds from these sources.
Future research should focus on exploring underexploited ecological niches, such as marine and endophytic fungi, which promise to yield novel THIQ scaffolds. Furthermore, the development of more efficient and sustainable isolation techniques, such as counter-current chromatography, will be crucial for advancing the field from discovery to drug development.[18] The profound biological activities of this alkaloid class ensure they will remain a focal point of natural product chemistry and pharmacology for years to come.
References
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Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development. Marine Drugs. [Link][13]
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Antitumor tetrahydroisoquinoline alkaloids from the colonial ascidian Ecteinascidia turbinata. ResearchGate. [Link][1]
-
Biosynthesis of (S)-reticuline, the central intermediate of tetrahydroisoquinoline alkaloid biosynthesis. ResearchGate. [Link][4]
-
Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules. [Link][8]
-
Benzylated Dihydroflavones and Isoquinoline-Derived Alkaloids from the Bark of Diclinanona calycina (Annonaceae) and Their Cytotoxicities. Molecules. [Link][2]
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What are the general steps involved in extracting alkaloids? Quora. [Link][15]
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Variability of alkaloid content in Papaver somniferum L. Julius Kühn-Institut. [Link][10]
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Isolation of Berberine from Berberis vulgaris Linn. and Standardization of Aqueous extract by RP-HPLC. International Journal of Herbal Medicine. [Link][4]
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Preparative Isolation And Purification Of Alkaloids Through Chromatography. Sorbead India. [Link][16]
-
Major BIA biosynthetic pathways in opium poppy leading to (S)-reticuline... ResearchGate. [Link][7]
-
Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Thieme Connect. [Link][18]
-
Design, synthesis, and mechanism study of novel tetrahydroisoquinoline derivatives as antifungal agents. Medicinal Chemistry Research. [Link][19]
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Comparative Qualitative and Quantitative Determination of Alkaloids in Narcotic and Condiment Papaver somniferum Cultivars. Journal of Natural Products. [Link][11]
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[Alkaloids of Annonaceae. XXIX. Alkaloids of Annona muricata]. Planta Medica. [Link][9]
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Alkaloids from Annona: Review from 2005 to 2016. JSM Biochemistry and Molecular Biology. [Link][12][14]
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Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi. Marine Drugs. [Link][14]
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Methodological & Application
Pictet-Spengler reaction for 6-hydroxy-THIQ-1-carboxylic acid synthesis
An Application Guide to the Pictet-Spengler Reaction for the Synthesis of 6-Hydroxy-THIQ-1-Carboxylic Acid
Abstract
The Pictet-Spengler reaction stands as a cornerstone in heterocyclic chemistry, providing an efficient pathway to construct tetrahydroisoquinoline (THIQ) and tetrahydro-β-carboline (THBC) scaffolds, which are prevalent in numerous natural products and pharmacologically active molecules.[1][2] This application note provides a detailed technical guide for the synthesis of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a valuable building block in medicinal chemistry. We present a robust, two-step synthetic strategy commencing with the acid-catalyzed Pictet-Spengler cyclization of 3-methoxyphenethylamine with glyoxylic acid, followed by a carefully selected demethylation protocol. This guide delves into the mechanistic underpinnings of the reaction, offers detailed, step-by-step experimental procedures, and provides critical insights into process optimization and troubleshooting, tailored for researchers in organic synthesis and drug development.
Scientific Principles and Mechanistic Insight
The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, is fundamentally an intramolecular electrophilic aromatic substitution.[3][4][5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed ring closure to form the tetrahydroisoquinoline ring system.[6][7]
The mechanism proceeds through several key stages:
-
Imine/Iminium Ion Formation: The reaction initiates with the condensation of the primary amine of the β-arylethylamine with the carbonyl group of the aldehyde (in this case, glyoxylic acid) to form a Schiff base, or imine. Under acidic conditions, this imine is protonated to generate a highly electrophilic iminium ion.[8][9][10] This protonation is the driving force for the reaction, as the imine itself is often not electrophilic enough to induce cyclization.[3]
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic iminium ion in a 6-endo-trig cyclization. This is the ring-forming step and results in the temporary loss of aromaticity, forming a spirocyclic intermediate.[9][11]
-
Re-aromatization: A final deprotonation step restores the aromaticity of the phenyl ring, yielding the stable tetrahydroisoquinoline product.[9][12]
The presence of electron-donating groups on the aromatic ring, such as hydroxyl or alkoxy groups, activates the ring, facilitating the electrophilic attack and allowing the reaction to proceed under milder conditions.[10][11]
Caption: Pictet-Spengler Reaction Mechanism.
Synthetic Strategy: The Case for a Protected Precursor
Directly using 3-hydroxyphenethylamine (m-tyramine) in the Pictet-Spengler reaction is challenging. Phenols are highly activated and can undergo undesirable side reactions, such as polymerization with aldehydes under strong acidic conditions.[13] A more reliable and higher-yielding strategy involves a protection/deprotection sequence.
Our recommended approach is:
-
Pictet-Spengler Cyclization: Use 3-methoxyphenethylamine as the starting material. The methoxy group is a sufficiently activating, yet non-reactive, protecting group that directs the cyclization to the desired position, yielding 6-methoxy-THIQ-1-carboxylic acid.
-
Demethylation: Cleave the robust aryl methyl ether bond to unmask the desired 6-hydroxy functionality. This requires specific and potent demethylating agents.
This two-step process ensures better control over the reaction and leads to a cleaner product profile, simplifying subsequent purification.
Caption: Overall Synthetic Workflow.
Detailed Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Hydrobromic acid is highly corrosive and should be handled with extreme care.
Protocol 1: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
| Reagent/Solvent | M.W. | Amount | Moles | Equivalents |
| 3-Methoxyphenethylamine | 151.21 g/mol | 5.00 g | 33.1 mmol | 1.0 |
| Glyoxylic acid monohydrate | 92.06 g/mol | 3.35 g | 36.4 mmol | 1.1 |
| Concentrated HCl (37%) | 36.46 g/mol | 10 mL | - | - |
| Deionized Water | 18.02 g/mol | 40 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methoxyphenethylamine (5.00 g, 33.1 mmol) and deionized water (40 mL).
-
Stir the mixture until the amine has fully dissolved. Add glyoxylic acid monohydrate (3.35 g, 36.4 mmol).
-
Carefully add concentrated hydrochloric acid (10 mL) to the solution. The mixture may warm slightly.
-
Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 6-8 hours.
-
Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC to ensure the consumption of the starting amine.
-
-
After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1-2 hours.
-
The product will precipitate as a white solid (likely the hydrochloride salt). Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water (2 x 10 mL) and then with cold acetone (2 x 15 mL) to aid in drying.
-
Dry the solid under vacuum to a constant weight. The crude 6-methoxy-THIQ-1-carboxylic acid hydrochloride is typically used directly in the next step without further purification. Expected yield: 70-85%.
Protocol 2: Demethylation to this compound
| Reagent/Solvent | M.W. | Amount | Moles | Equivalents |
| Crude 6-Methoxy-THIQ-1-carboxylic acid HCl | 245.70 g/mol | 6.0 g | 24.4 mmol | 1.0 |
| Hydrobromic Acid (48% aq.) | 80.91 g/mol | 60 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a stir bar and reflux condenser, place the crude 6-methoxy-THIQ-1-carboxylic acid hydrochloride (6.0 g, 24.4 mmol).
-
Add 48% aqueous hydrobromic acid (60 mL).
-
Heat the mixture to a vigorous reflux (approximately 120-125 °C) and maintain for 3-4 hours.
-
Expert Insight: HBr is a classic and effective reagent for cleaving aryl methyl ethers. The high temperature is necessary to overcome the activation energy of this stable bond. Boron tribromide (BBr₃) is an alternative but is more hazardous to handle.[14]
-
-
After reflux, cool the dark solution to room temperature. A solid may precipitate.
-
Carefully concentrate the reaction mixture to approximately half its original volume using a rotary evaporator. This step helps to remove excess HBr.
-
Cool the concentrated solution in an ice bath. The product will precipitate as its hydrobromide salt.
-
Collect the solid by vacuum filtration and wash with a small amount of cold acetone.
Protocol 3: Purification of the Final Product
-
Dissolve the crude hydrobromide salt in a minimum amount of hot deionized water.
-
Adjust the pH of the solution to approximately 5-6 by the slow, dropwise addition of a base such as ammonium hydroxide or a saturated sodium bicarbonate solution. The product is an amino acid and will be least soluble at its isoelectric point.
-
Self-Validation: Monitor the pH carefully. The target compound should precipitate as a zwitterionic solid.
-
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the purified 6-hydroxy-THIQ-1-carboxylic acid by vacuum filtration.
-
Wash the solid with cold deionized water (2 x 15 mL) and then cold ethanol (2 x 15 mL).
-
Dry the final product under vacuum at 60 °C to a constant weight. Expected overall yield from 3-methoxyphenethylamine: 55-70%.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 | Incomplete reaction; Insufficient heating time or temperature. | Monitor the reaction by TLC/HPLC to confirm completion. Extend reflux time if necessary. Ensure the acid catalyst is of appropriate concentration. |
| Formation of Side Products | Over-reaction or polymerization, especially if using a non-protected phenol. | Use the recommended methoxy-protected starting material. Avoid overly harsh acidic conditions or prolonged heating beyond what is necessary for completion.[15] |
| Incomplete Demethylation | Insufficient reaction time, temperature, or acid strength. | Ensure vigorous reflux is maintained for the specified time. Confirm the concentration of the HBr solution is 48%. |
| Difficulty in Product Isolation/Purification | Incorrect pH during precipitation; Product remains soluble. | Carefully adjust the pH to the isoelectric point (around 5-6). Avoid adding excess base, which would re-dissolve the product as its carboxylate salt. Use minimal solvent for recrystallization.[16][17] |
Conclusion
The Pictet-Spengler reaction provides a powerful and direct method for constructing the tetrahydroisoquinoline core. By employing a strategic protection/deprotection sequence, the synthesis of 6-hydroxy-THIQ-1-carboxylic acid can be achieved with good yields and high purity. The protocols and insights provided in this guide offer a validated and reliable pathway for researchers to access this important synthetic intermediate, enabling further exploration in drug discovery and development programs.
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Various Authors. (2016). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. Journal of the Brazilian Chemical Society. Available from: [Link]
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ResearchGate. Asymmetric Pictet-Spengler Reactions: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Carboxylic Acid (Tic) Chimeras. Available from: [Link]
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Al-Harrasi, A., et al. (2019). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules. Available from: [Link]
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Application Note: A Validated Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Tetrahydroisoquinoline Derivatives
Abstract
Tetrahydroisoquinoline (THIQ) derivatives represent a significant class of compounds with a wide range of biological activities, making them crucial in pharmaceutical research and development.[1][2] This application note provides a comprehensive and detailed protocol for the analysis of THIQ derivatives using High-Performance Liquid Chromatography (HPLC). We will cover the fundamental principles of the method, provide step-by-step experimental protocols for both achiral (reversed-phase) and chiral separations, and discuss the rationale behind key experimental choices. This guide is designed to be a practical resource for researchers, scientists, and drug development professionals, ensuring the generation of accurate, reliable, and reproducible data in line with regulatory expectations.
Introduction: The Significance of Tetrahydroisoquinoline Analysis
The 1,2,3,4-tetrahydroisoquinoline scaffold is a core structure in numerous natural alkaloids and synthetic compounds with diverse pharmacological properties.[1][2] Certain THIQ derivatives have been identified as neurotoxins that may play a role in conditions like Parkinson's disease.[3][4] Consequently, robust and reliable analytical methods are essential for their quantification in various matrices, including pharmaceutical formulations and biological samples. HPLC is a powerful and versatile technique widely employed for this purpose due to its high resolution, sensitivity, and reproducibility.[3]
A critical aspect of THIQ analysis is the potential for stereoisomerism. Many THIQ derivatives possess chiral centers, and their enantiomers can exhibit distinct biological and toxicological effects.[5][6] Therefore, the ability to separate and quantify individual enantiomers is often a crucial requirement in their analysis. This application note will address both standard reversed-phase HPLC for general quantification and chiral HPLC for enantiomeric separation.
Foundational Principles of the HPLC Method
The separation of THIQ derivatives by HPLC is typically achieved using reversed-phase chromatography.[7] This section will delve into the key components of the method and the scientific reasoning behind their selection.
The Stationary Phase: Choosing the Right Column
Reversed-phase HPLC columns, particularly those with a C18 (octadecyl) stationary phase, are the most common choice for the analysis of THIQ derivatives.[8] The non-polar nature of the C18-bonded silica provides a hydrophobic surface that interacts with the generally less polar THIQ molecules.[9]
-
Expertise & Experience: For basic compounds like THIQs, peak tailing can be a common issue due to interactions with residual silanol groups on the silica surface.[10] Therefore, it is highly recommended to use a modern, end-capped C18 column with low silanol activity or a column with an embedded polar group to ensure symmetrical peak shapes.[10] Columns with C8 stationary phases can also be a suitable alternative, offering slightly less retention for more hydrophobic derivatives.
The Mobile Phase: Driving the Separation
The mobile phase in reversed-phase HPLC is more polar than the stationary phase and typically consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol.[11][12]
-
Causality in Experimental Choices: The pH of the mobile phase is a critical parameter for the analysis of basic THIQ derivatives.[11] By maintaining the pH below the pKa of the amine group (typically around 9-10), the THIQ molecule will be in its protonated, ionized form. This reduces strong interactions with the stationary phase, leading to better peak shape and reproducible retention times. A buffer, such as phosphate or ammonium formate, is essential to maintain a stable pH throughout the analysis.[13][14] Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency.[12]
Detection Methods: Visualizing the Analytes
The choice of detector depends on the concentration of the analyte and the required sensitivity and selectivity.
-
UV Detection: Many THIQ derivatives contain chromophores that absorb ultraviolet (UV) light, making UV detection a simple and robust option.[15] The detection wavelength should be set to the absorbance maximum of the specific derivative being analyzed.
-
Mass Spectrometry (MS) Detection: For low-level quantification, especially in complex matrices like biological fluids, coupling HPLC with a mass spectrometer (LC-MS/MS) provides superior sensitivity and selectivity.[14][16][17] This technique allows for the unambiguous identification and quantification of the target analytes.
Experimental Workflow for THIQ Analysis
The following diagram illustrates the general workflow for the HPLC analysis of tetrahydroisoquinoline derivatives, from sample preparation to data analysis.
Caption: General workflow for the HPLC analysis of THIQ derivatives.
Detailed Protocol: Reversed-Phase HPLC Analysis
This protocol provides a starting point for the development of a robust HPLC method for the quantification of a generic THIQ derivative. Method validation should be performed according to ICH guidelines.[18][19][20][21][22]
Materials and Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV or MS detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Tetrahydroisoquinoline derivative reference standard.
-
HPLC-grade acetonitrile and water.
-
Ammonium acetate (or other suitable buffer salt).
-
Formic acid or acetic acid for pH adjustment.
-
0.45 µm membrane filters for mobile phase and sample filtration.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in HPLC-grade water. Adjust the pH to 3.5 with formic acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve the THIQ derivative reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 10 mM Ammonium Acetate, pH 3.5B: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B20-25 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at the absorbance maximum of the analyte or MS detection |
Sample Preparation
Proper sample preparation is crucial to protect the HPLC column and ensure accurate results.[23][24][25]
-
For Pharmaceutical Formulations: Dilute the formulation with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.[26]
-
For Biological Samples (e.g., Plasma):
-
Protein Precipitation: Add three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge to precipitate proteins. Evaporate the supernatant and reconstitute in the mobile phase.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., mixed-mode cation exchange) to extract the basic THIQ derivative from the sample matrix.[15] Follow the manufacturer's protocol for conditioning, loading, washing, and eluting.
-
System Suitability
Before running the analysis, perform a system suitability test by injecting a working standard solution multiple times. The relative standard deviation (RSD) for the peak area and retention time should be within acceptable limits (typically <2%).
Detailed Protocol: Chiral HPLC Separation
The separation of THIQ enantiomers requires a chiral stationary phase (CSP).[27] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for this purpose.[5][6]
Chiral Separation Workflow
Caption: Workflow for chiral HPLC method development and analysis.
Materials and Equipment
-
HPLC system as described previously.
-
Chiral column (e.g., amylose or cellulose-based, such as Chiralpak® AD or Chiralcel® OD).[5]
-
Racemic mixture of the THIQ derivative.
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).
-
Basic or acidic additives (e.g., diethylamine, trifluoroacetic acid).
Chromatographic Conditions
The following table provides typical starting conditions for chiral separation. Optimization is usually required for each specific THIQ derivative.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD (amylose-based) or Chiralcel® OD (cellulose-based) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at the absorbance maximum of the analyte |
-
Trustworthiness: The mobile phase composition is critical for achieving enantiomeric separation. The ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol) and the type and concentration of the additive (e.g., diethylamine for basic compounds) must be carefully optimized to achieve baseline resolution of the enantiomers.
Conclusion
This application note provides a comprehensive guide to the HPLC analysis of tetrahydroisoquinoline derivatives. By following the detailed protocols and understanding the underlying scientific principles, researchers can develop and validate robust and reliable methods for the quantification of these important compounds. The provided workflows and tables serve as a practical resource for both routine analysis and method development. Adherence to good chromatographic practices and proper method validation will ensure the generation of high-quality data suitable for research, quality control, and regulatory submissions.
References
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Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. Available from: [Link]
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Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. J-Stage. Available from: [Link]
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Chiral Capillary Electrophoresis – Mass Spectrometry of Tetrahydroisoquinoline-derived Neurotoxins: Observation of Complex Stereoisomerism. PMC - NIH. Available from: [Link]
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(PDF) Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. ResearchGate. Available from: [Link]
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Chiral capillary electrophoresis-mass spectrometry of tetrahydroisoquinoline-derived neurotoxins: observation of complex stereoisomerism. PubMed. Available from: [Link]
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Which column for basic analytes. Chromatography Forum. Available from: [Link]
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Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. PubMed Central. Available from: [Link]
-
Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. J-Stage. Available from: [Link]
-
SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma. PubMed. Available from: [Link]
-
Determination of tetrahydroisoquinoline alkaloids in biological materials with high performance liquid chromatography. Semantic Scholar. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
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A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Available from: [Link]
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Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. PMC - NIH. Available from: [Link]
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Different Types of HPLC Columns Used in Analysis. Pharmaguideline. Available from: [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
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Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available from: [Link]
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Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available from: [Link]
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Different Types of HPLC Columns Used in Analysis. GenTech Scientific. Available from: [Link]
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Strategies for Method Development and Optimization in HPLC. Drawell. Available from: [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]
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How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. Available from: [Link]
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HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]
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How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available from: [Link]
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Sample Preparation. Sartorius. Available from: [Link]
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(PDF) Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. ResearchGate. Available from: [Link]
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High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. Available from: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available from: [Link]
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Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Available from: [Link]
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ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. Available from: [Link]
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The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. Waters Corporation. Available from: [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
-
Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. MDPI. Available from: [Link]
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(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available from: [Link]
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Application Note: A Framework for Assessing the Neuroprotective Potential of 6-hydroxy-THIQ-1-carboxylic acid
Introduction
Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neurons, leading to devastating cognitive and motor function decline. A primary therapeutic goal is the identification of novel neuroprotective agents capable of mitigating neuronal death.[1] The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous natural and synthetic derivatives exhibiting diverse and potent biological activities, including neuroprotective and anti-inflammatory effects.[2][3][4][5]
This application note presents a comprehensive framework for evaluating the neuroprotective potential of a novel derivative, 6-hydroxy-THIQ-1-carboxylic acid . The presence of a hydroxyl group on the aromatic ring suggests potential antioxidant activity, while the core THIQ structure is found in compounds known to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme implicated in DNA damage-induced cell death.[6][7][8][9]
This guide provides a tiered, multi-assay workflow designed for researchers, scientists, and drug development professionals. It moves from initial cytotoxicity and primary neuroprotection screening to more detailed mechanistic assays. The protocols are designed to be self-validating through the inclusion of rigorous controls, and the rationale behind key experimental choices is explained to empower researchers to adapt these methods for their specific needs.
Hypothesized Neuroprotective Mechanisms
The neuroprotective potential of 6-hydroxy-THIQ-1-carboxylic acid is predicated on two primary, and potentially synergistic, mechanisms derived from its chemical structure.
-
Inhibition of PARP-1 Mediated Cell Death (Parthanatos): In response to significant DNA damage, often triggered by oxidative stress or excitotoxicity, the enzyme PARP-1 becomes hyperactivated.[6] This leads to the depletion of cellular energy reserves (NAD+ and ATP) and triggers a programmed cell death pathway known as parthanatos.[10] Several THIQ derivatives have been identified as potent PARP-1 inhibitors, suggesting that 6-hydroxy-THIQ-1-carboxylic acid may act similarly to preserve neuronal viability in the face of DNA damage.[6][8][11]
-
Antioxidant Activity and ROS Scavenging: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key pathological feature in many neurodegenerative diseases.[12][13][14] Phenolic hydroxyl groups, such as the 6-hydroxy moiety on the THIQ scaffold, are well-known for their ability to donate a hydrogen atom to neutralize free radicals, thereby functioning as potent antioxidants.[7][9] This direct ROS scavenging activity could protect neurons from oxidative damage to lipids, proteins, and DNA.
The following diagram illustrates the convergence of these pathways as targets for neuroprotection.
Recommended Experimental Workflow
A systematic, tiered approach is essential for efficiently characterizing a novel compound. This workflow begins with establishing a safe therapeutic window before proceeding to efficacy and mechanistic studies.[15] This ensures that observed protective effects are not confounded by the compound's own toxicity.
Core Protocols for Neuroprotective Assessment
This section details the foundational assays for determining the efficacy of 6-hydroxy-THIQ-1-carboxylic acid. The human neuroblastoma cell line SH-SY5Y is recommended for initial screening due to its robustness and human origin, though primary neurons can also be used.[1][16]
Protocol 3.1: Baseline Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[17][18] Mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[19] This initial screen is critical to identify the concentration range where the compound itself does not cause harm, establishing a "therapeutic window" for subsequent protection assays.
Methodology:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[1]
-
Compound Preparation: Prepare a 100 mM stock solution of 6-hydroxy-THIQ-1-carboxylic acid in dimethyl sulfoxide (DMSO). Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Causality Note: DMSO is a common solvent for organic compounds. It is crucial to ensure the final concentration in the well remains low (typically <0.1%) to avoid solvent-induced toxicity.[20] A vehicle control (medium with the same final DMSO concentration) is mandatory.
-
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (DMSO only) and "medium only" wells (no cells, for background).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 4 hours at 37°C. Viable cells will form visible purple formazan crystals.[1]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank) * 100%.
Protocol 3.2: Primary Neuroprotective Screening (MTT Assay)
Principle: This assay assesses the ability of the compound to protect neurons from a specific neurotoxic insult. 6-hydroxydopamine (6-OHDA) is a widely used neurotoxin that induces oxidative stress and mimics aspects of Parkinson's disease pathology.[9][21]
Methodology:
-
Cell Plating: Follow Step 1 from Protocol 3.1.
-
Pre-treatment: Remove the old medium. Add 100 µL of medium containing non-toxic concentrations of 6-hydroxy-THIQ-1-carboxylic acid (determined in Protocol 3.1, e.g., 1, 10, 50 µM). Incubate for 2 hours.
-
Causality Note: Pre-treatment allows the compound to enter the cells and prepare its protective machinery (e.g., upregulate antioxidant enzymes) before the toxic insult is applied.
-
-
Induce Neurotoxicity: Add 6-OHDA to the wells to a final concentration known to cause significant cell death (e.g., 100 µM). Do not add 6-OHDA to the "Vehicle Control" wells.[1]
-
Experimental Groups:
-
Vehicle Control: Cells + Medium + Vehicle (DMSO).
-
Toxin Control: Cells + Medium + Vehicle + 6-OHDA.
-
Test Groups: Cells + Medium + Compound (various concentrations) + 6-OHDA.
-
-
Incubation & Measurement: Incubate for 24 hours, then proceed with Steps 5-8 from Protocol 3.1.
Protocol 3.3: Quantifying Cell Death (LDH Release Assay)
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a hallmark of cytotoxicity and necrosis.[22][23] The LDH assay measures this released enzyme activity and serves as a complementary endpoint to the MTT assay, distinguishing between a metabolic slowdown and actual cell death.[24]
Methodology:
-
Experimental Setup: Set up the experiment exactly as described in Protocol 3.2 (Steps 1-4).
-
Supernatant Collection: After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Avoid disturbing the cell layer.
-
Control for Maximum LDH Release: To the remaining cells in a set of control wells, add 10 µL of a lysis buffer (e.g., 10X Triton X-100) and incubate for 45 minutes to achieve 100% cell lysis. Collect the supernatant from these wells.[24]
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each 50 µL supernatant sample.[22]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction & Measurement: Add 50 µL of the stop solution and measure the absorbance at 490 nm.[22]
-
Calculation: Calculate percent cytotoxicity as: (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100%.
Mechanistic Elucidation Assays
If the core assays demonstrate significant neuroprotection, the following protocols can help elucidate the underlying mechanism(s).
Protocol 4.1: Assessment of Apoptosis (Caspase-3 Activity Assay)
Principle: Caspase-3 is a critical executioner enzyme in the apoptotic pathway. Its activation leads to the cleavage of key cellular proteins and ultimately, cell death.[25] This assay uses a specific peptide substrate (DEVD) linked to a colorimetric or fluorescent reporter. Cleavage of the substrate by active Caspase-3 releases the reporter, which can be quantified.[26][27] A reduction in Caspase-3 activity in compound-treated cells suggests an anti-apoptotic mechanism of protection.[28]
Methodology:
-
Experimental Setup: Culture and treat cells in a 6-well plate format to obtain sufficient protein lysate. Follow the treatment paradigm from Protocol 3.2.
-
Cell Lysis: After treatment, collect the cells by scraping and centrifugation. Wash with cold PBS. Lyse the cell pellet using the provided lysis buffer on ice for 15-20 minutes.[26]
-
Lysate Collection: Centrifuge the lysate at high speed (16,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the clear supernatant (containing the cytosolic proteins) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading in the assay.
-
Caspase-3 Assay: In a 96-well plate, add 50 µg of protein lysate per well. Add the Caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation & Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em ~380/440 nm for AMC) using a plate reader.[27][29]
-
Data Analysis: Express the results as fold change in caspase activity relative to the toxin-treated control group.
Protocol 4.2: Measurement of Oxidative Stress (Intracellular ROS Assay)
Principle: This assay directly measures the levels of intracellular ROS to test the antioxidant hypothesis. It utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1] A reduction in fluorescence indicates that the compound is mitigating oxidative stress.[30]
Methodology:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate to minimize background fluorescence.
-
Treatment: Treat cells as described in Protocol 3.2.
-
Probe Loading: After the treatment period, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.[1]
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a fluorescence plate reader with an excitation of ~485 nm and an emission of ~530 nm.[1]
-
Data Analysis: Express the results as a percentage of the ROS levels in the toxin-treated control group.
Data Presentation and Interpretation
Table 1: Baseline Cytotoxicity of 6-hydroxy-THIQ-1-carboxylic acid on SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
|---|---|---|
| Vehicle Control | - | 100 ± 4.5 |
| Compound X | 0.1 | 101 ± 5.1 |
| Compound X | 1 | 98 ± 4.8 |
| Compound X | 10 | 97 ± 5.3 |
| Compound X | 25 | 95 ± 6.0 |
| Compound X | 50 | 89 ± 5.5 |
| Compound X | 100 | 62 ± 7.2 |
Interpretation: In this example, concentrations up to 25 µM show minimal toxicity and are suitable for neuroprotection studies.
Table 2: Neuroprotective Efficacy Against 6-OHDA-Induced Toxicity
| Treatment Group | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Release) | Caspase-3 Activity (Fold Change) | Intracellular ROS (% of Toxin) |
|---|---|---|---|---|
| Control (Vehicle) | 100 ± 5.2 | 5 ± 1.1 | 1.0 ± 0.1 | 100 ± 8.1 |
| 6-OHDA (100 µM) | 48 ± 4.1 | 85 ± 6.5 | 4.5 ± 0.4 | 350 ± 21.5 |
| Compound + 6-OHDA (1 µM) | 55 ± 3.9 | 72 ± 5.8 | 3.8 ± 0.3 | 280 ± 19.3 |
| Compound + 6-OHDA (10 µM) | 72 ± 5.5 | 41 ± 4.2 | 2.1 ± 0.2 | 175 ± 15.6 |
| Compound + 6-OHDA (50 µM) | 89 ± 4.8 | 18 ± 2.9 | 1.3 ± 0.1 | 115 ± 9.8 |
Interpretation: The hypothetical data in Table 2 would strongly support the neuroprotective potential of the compound. The dose-dependent increase in cell viability (MTT) and decrease in cytotoxicity (LDH) indicate a robust protective effect. Furthermore, the corresponding reduction in both Caspase-3 activity and intracellular ROS levels suggests that the compound acts via both anti-apoptotic and antioxidant mechanisms, confirming the initial hypotheses.
Conclusion
This application note provides a validated, step-by-step workflow for the comprehensive evaluation of 6-hydroxy-THIQ-1-carboxylic acid as a potential neuroprotective agent. By systematically assessing baseline toxicity, protective efficacy, and key mechanistic pathways such as apoptosis and oxidative stress, researchers can generate a robust dataset to support further pre-clinical development. This framework is not only applicable to the title compound but can be readily adapted for the screening and characterization of other novel THIQ derivatives and potential neurotherapeutics.
References
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Axion Biosystems. (n.d.). Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Retrieved from [Link]
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Tollefson, J., et al. (2022). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols, 2(8), e515. Available at: [Link]
-
Al-Serori, H., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Toxics, 10(11), 661. Available at: [Link]
-
ResearchGate. (2022). MTT assay to evaluate neuroprotection against glutamate, which factors can be involved in abnormal high absorbance?. Retrieved from [Link]
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Innoprot. (n.d.). Neurotoxicity Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). ROS production in Neuro-2a cells subjected to oxidative stress. Retrieved from [Link]
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Application Notes and Protocols: 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid as a Pharmaceutical Intermediate
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and pharmaceutical applications of 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (6-OH-THC). This document is designed to offer both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets. Derivatives of THIQ have shown a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][3]
This compound is a particularly valuable intermediate due to its versatile functional groups: a secondary amine, a carboxylic acid, and a phenolic hydroxyl group. These handles allow for diverse chemical modifications, making it a key building block in the synthesis of complex drug molecules, especially those targeting neurological and cardiovascular disorders.[4]
Synthesis of this compound
The cornerstone of tetrahydroisoquinoline synthesis is the Pictet-Spengler reaction , a condensation reaction between a β-arylethylamine and an aldehyde or ketone, catalyzed by an acid.[4][5] This reaction mimics the biosynthetic pathway of many isoquinoline alkaloids.
Reaction Principle: The Pictet-Spengler Reaction
The reaction proceeds through the formation of a Schiff base from the β-arylethylamine and the aldehyde, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring. The electron-donating hydroxyl group on the aromatic ring of the starting material facilitates this cyclization.
Diagram 1: Pictet-Spengler Reaction Mechanism
Caption: A simplified workflow of the Pictet-Spengler reaction.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar tetrahydroisoquinoline-1-carboxylic acids.[3][6][7]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Hydroxytyramine hydrochloride | 189.64 | 10.0 g | 0.0527 |
| Glyoxylic acid monohydrate | 92.06 | 5.3 g | 0.0576 |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
| Deionized water | 18.02 | 100 mL | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
Dissolution of Starting Materials: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0527 mol) of 3-hydroxytyramine hydrochloride in 100 mL of deionized water.
-
Addition of Glyoxylic Acid: To the stirred solution, add 5.3 g (0.0576 mol) of glyoxylic acid monohydrate.
-
Acidification and Reflux: Carefully add concentrated hydrochloric acid dropwise to adjust the pH to approximately 1. Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Crystallization: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to induce crystallization of the product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of ice-cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the crude product under vacuum at 50-60 °C to a constant weight.
Purification of this compound
Due to the amphoteric nature of the product (containing both a carboxylic acid and an amino group), purification can be effectively achieved by recrystallization or ion-exchange chromatography.
Protocol 2: Purification by Recrystallization
Principle: Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[8]
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, acetone, and mixtures thereof) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. A water-ethanol mixture is often effective for amino acids.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 6-OH-THC and the chosen solvent system. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Purification by Ion-Exchange Chromatography
Principle: Ion-exchange chromatography separates molecules based on their net charge.[9][10][11] Since 6-OH-THC is an amino acid, it possesses an isoelectric point (pI) at which its net charge is zero. At a pH below its pI, it will be positively charged and bind to a cation-exchange resin. At a pH above its pI, it will be negatively charged and bind to an anion-exchange resin.
Diagram 2: Ion-Exchange Chromatography Workflow
Caption: A general workflow for the purification of 6-OH-THC using ion-exchange chromatography.
Procedure (Cation-Exchange):
-
Resin Preparation: Swell a strong cation-exchange resin (e.g., Dowex 50W) in deionized water and pack it into a chromatography column. Equilibrate the column with a low pH buffer (e.g., 0.1 M acetic acid, pH ~2.9).
-
Sample Loading: Dissolve the crude 6-OH-THC in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove neutral and anionic impurities.
-
Elution: Elute the bound 6-OH-THC using a buffer with a higher pH or an increasing salt concentration (e.g., a gradient of 0.1 M to 2 M ammonium hydroxide).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or UV-Vis spectroscopy to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions, neutralize if necessary, and remove the solvent under reduced pressure to obtain the purified 6-OH-THC.
Characterization of this compound
Thorough characterization is crucial to confirm the identity and purity of the synthesized intermediate.
Analytical Techniques:
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic proton at C1, the methylene protons at C3 and C4, and the exchangeable protons of the amine, hydroxyl, and carboxylic acid groups. |
| ¹³C NMR | Resonances for the aromatic carbons, the quaternary carbon of the isoquinoline ring, the methine carbon at C1, the methylene carbons at C3 and C4, and the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₁NO₃, MW: 193.20 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol and carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and C-H stretches of the aromatic and aliphatic groups. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Chiral HPLC can be used to determine the enantiomeric excess if an asymmetric synthesis was performed. |
| Melting Point | A sharp melting point range, indicative of high purity. |
Application in Pharmaceutical Synthesis: A Case Study
6-OH-THC and its derivatives are valuable precursors for a range of pharmacologically active molecules. For instance, the tetrahydroisoquinoline-3-carboxylic acid scaffold is a key component of the angiotensin-converting enzyme (ACE) inhibitor Quinapril, used to treat hypertension. While the specific application of the 6-hydroxy-1-carboxylic acid isomer in a marketed drug is less documented in readily available literature, its structural motifs are highly relevant for the synthesis of novel drug candidates.
Hypothetical Synthetic Route to a Bioactive Molecule:
The functional groups of 6-OH-THC allow for further elaboration. The secondary amine can be alkylated or acylated, the carboxylic acid can be converted to esters or amides, and the phenolic hydroxyl group can be etherified or esterified.
Diagram 3: Synthetic Potential of 6-OH-THC
Caption: The diverse synthetic possibilities stemming from the functional groups of 6-OH-THC.
Conclusion
This compound is a versatile and valuable pharmaceutical intermediate. Its synthesis, primarily through the robust Pictet-Spengler reaction, is well-established. Effective purification can be achieved through standard laboratory techniques such as recrystallization and ion-exchange chromatography. The strategic placement of its functional groups provides a rich platform for the synthesis of complex and potentially bioactive molecules. These application notes and protocols serve as a foundational guide for researchers and scientists working in the field of drug discovery and development, enabling the efficient and effective utilization of this important building block.
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Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
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HETEROCYCLES. (2006). Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Investigation of 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Introduction: Unveiling the Neuromodulatory Potential of a Novel Tetrahydroisoquinoline
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Derivatives of THIQ have been shown to possess diverse pharmacological properties, including antitumor, anti-inflammatory, and significant neuromodulatory effects, such as anti-Alzheimer's and anticonvulsant activities.[1] Notably, certain THIQs have demonstrated neuroprotective capabilities, while others exhibit neurotoxic potential, highlighting the critical influence of their chemical substitutions on their biological function.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a specific derivative, 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (6-OH-THIC). While this compound is a valuable building block in pharmaceutical synthesis,[5] its intrinsic biological activities, particularly concerning neuronal health, remain largely unexplored. Drawing parallels from structurally related compounds, we hypothesize that 6-OH-THIC may exert its effects through the modulation of key cellular pathways involved in oxidative stress, mitochondrial function, and apoptosis.
Recent studies on other THIQ derivatives have implicated their involvement in mitochondria-mediated apoptosis through the activation of ERK1/2 and p38-MAPK signaling pathways.[6] Furthermore, the neuroprotective and neurotoxic profiles of closely related 1-methyl-THIQ analogs have been assessed in the human neuroblastoma SH-SY5Y cell line, suggesting this is a relevant model for our investigations.[4]
These application notes and protocols are designed to provide a robust framework for the initial characterization of 6-OH-THIC's effects on neuronal cells. The methodologies described herein are intended to be a starting point, encouraging adaptation and expansion based on emergent findings. We will detail a tiered approach, beginning with fundamental cytotoxicity assessments and progressing to more mechanistic assays focusing on oxidative stress, mitochondrial health, and key signaling pathways.
PART 1: Foundational Assays - Determining Cytotoxicity and Neuroprotection
The initial characterization of 6-OH-THIC requires the establishment of its cytotoxic profile and its potential to protect against known neurotoxins. The human neuroblastoma SH-SY5Y cell line is a well-established and relevant model for these initial studies due to its human origin and neuronal characteristics.[4]
1.1: General Cell Culture and Treatment Protocol for SH-SY5Y Cells
Rationale: Consistency in cell culture and treatment is paramount for reproducible results. This protocol outlines the standard procedures for maintaining SH-SY5Y cells and preparing them for experimental assays.
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Sub-culturing: Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
Seeding for Experiments: For assays, seed cells in 96-well or 6-well plates at a density appropriate for the specific assay (e.g., 1 x 10⁴ cells/well for a 96-well plate). Allow cells to adhere and grow for 24 hours before initiating treatment.
-
Compound Preparation: Prepare a stock solution of 6-OH-THIC in a suitable solvent such as sterile, nuclease-free water or DMSO. Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO).
1.2: Cell Viability Assessment using MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. This is a crucial first step to determine the concentration range at which 6-OH-THIC exhibits cytotoxic effects.
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.
-
Treat the cells with a range of concentrations of 6-OH-THIC (e.g., 1 µM to 1000 µM) for 24, 48, and 72 hours. Include untreated and vehicle-treated control wells.
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[7][8]
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| Concentration of 6-OH-THIC (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 1 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 4.8 |
| 10 | 96 ± 3.9 | 91 ± 4.2 | 85 ± 5.5 |
| 50 | 85 ± 5.2 | 78 ± 6.1 | 65 ± 7.2 |
| 100 | 60 ± 6.8 | 45 ± 7.5 | 30 ± 6.9 |
| 500 | 25 ± 4.1 | 15 ± 3.8 | 8 ± 2.5 |
| 1000 | 10 ± 3.2 | 5 ± 2.1 | 2 ± 1.5 |
1.3: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
Rationale: To investigate the potential neuroprotective effects of 6-OH-THIC, a pre-treatment paradigm followed by an insult with a known neurotoxin is employed. Glutamate is used to model excitotoxicity, a common mechanism in neurodegenerative diseases.[9]
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of 6-OH-THIC (determined from the MTT assay) for 2-24 hours.
-
Induce neuronal injury by adding a toxic concentration of L-glutamate (e.g., 5 mM) to the wells (except for the control group).[10]
-
Co-incubate for 24 hours.
-
Assess cell viability using the MTT assay as described above.
Data Presentation:
| Pre-treatment | Glutamate (5mM) | Cell Viability (%) |
| Control | - | 100 ± 5.0 |
| Control | + | 48 ± 6.2 |
| 6-OH-THIC (1 µM) | + | 55 ± 5.8 |
| 6-OH-THIC (10 µM) | + | 72 ± 7.1 |
| 6-OH-THIC (50 µM) | + | 85 ± 6.5 |
Experimental Workflow for Foundational Assays
Caption: Workflow for cytotoxicity and neuroprotection assays.
PART 2: Mechanistic Insights - Oxidative Stress and Mitochondrial Function
Following the initial characterization, the next logical step is to investigate the underlying mechanisms of 6-OH-THIC's action. A common pathway for neurotoxicity and a target for neuroprotection is the cellular response to oxidative stress and mitochondrial integrity.
2.1: Measurement of Intracellular Reactive Oxygen Species (ROS)
Rationale: The DCFDA assay is a widely used method to measure intracellular ROS levels. This assay will help determine if 6-OH-THIC induces or mitigates oxidative stress.
Protocol:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Treat cells with 6-OH-THIC at various concentrations for a predetermined time (e.g., 24 hours). For neuroprotection studies, pre-treat with 6-OH-THIC before inducing oxidative stress with an agent like H₂O₂ or rotenone.
-
After treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS and incubate for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Quantify the relative ROS levels as a percentage of the control group.[11]
2.2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Rationale: A decrease in mitochondrial membrane potential is an early indicator of mitochondrial dysfunction and apoptosis. The fluorescent dye, Tetramethylrhodamine, methyl ester (TMRM), is used to assess ΔΨm.
Protocol:
-
Seed SH-SY5Y cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Treat the cells with 6-OH-THIC as desired.
-
During the final 30 minutes of treatment, add TMRM (e.g., 20 nM) to the culture medium.
-
Wash the cells with pre-warmed PBS.
-
Image the cells using a fluorescence microscope. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
-
For quantification, a plate-based assay can also be performed using a fluorescence plate reader.
Consensus guidelines for assessing mitochondrial dysfunction provide detailed protocols for these types of experiments. [12][13][14][15]
Investigating Mitochondrial Dysfunction
Caption: Workflow for assessing oxidative stress and mitochondrial health.
PART 3: Delving Deeper - Key Signaling Pathways
Based on literature for related THIQ compounds, investigating key signaling pathways involved in apoptosis and cellular stress responses is a critical next step to elucidate the mechanism of action of 6-OH-THIC.[6]
3.1: Western Blot Analysis of Apoptosis-Related Proteins
Rationale: Western blotting allows for the quantification of specific proteins involved in the apoptotic cascade. This can reveal whether 6-OH-THIC induces or prevents apoptosis.
Protocol:
-
Seed SH-SY5Y cells in 6-well plates and treat with 6-OH-THIC as determined by previous assays.
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key apoptotic proteins such as Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
3.2: Analysis of MAPK and NF-κB Signaling Pathways
Rationale: The MAPK (ERK, p38, JNK) and NF-κB signaling pathways are crucial regulators of cellular responses to stress and are known to be modulated by some THIQ compounds.[6][16]
Protocol:
-
Follow the Western blot protocol as described above.
-
Use primary antibodies to probe for the phosphorylated (active) and total forms of key signaling proteins, such as p-ERK1/2, ERK1/2, p-p38, p38, and p-p65 (a subunit of NF-κB).
-
Analyze the ratio of phosphorylated to total protein to determine the activation state of these pathways.
Hypothesized Signaling Pathway of 6-OH-THIC
Caption: Hypothesized signaling pathways modulated by 6-OH-THIC.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive starting point for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, oxidative stress, mitochondrial function, and key signaling pathways, researchers can build a detailed profile of this novel compound's bioactivity. The data generated from these assays will be invaluable for guiding further research, including more complex in vitro models (e.g., primary neurons, co-cultures, or 3D organoids) and eventual in vivo studies. The multifaceted nature of the THIQ scaffold suggests that 6-OH-THIC may hold significant potential as a neuromodulatory agent, and the rigorous application of these in vitro models will be the first step in unlocking that potential.
References
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Connolly, N. M. C., Theurey, P., Adam-Vizi, V., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death & Differentiation, 25(3), 542-572. Available from: [Link]
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Connolly, N. M. C., Theurey, P., Adam-Vizi, V., et al. (2017). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. ResearchGate. Available from: [Link]
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Connolly, N. M. C., Theurey, P., Adam-Vizi, V., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. University of Edinburgh Research Explorer. Available from: [Link]
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Connolly, N. M. C., Theurey, P., Adam-Vizi, V., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. PubMed Central. Available from: [Link]
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UCL Discovery. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Available from: [Link]
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Katalinic, M., et al. (2023). Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells. Toxicology, 497, 153588. Available from: [Link]
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Innoprot. (n.d.). Excitotoxicity in vitro assay. Available from: [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link]
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Kiyofumi, K., et al. (1994). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 42(12), 2541-2547. Available from: [Link]
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Mbiydzenyuy, N. E., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Experimental and Therapeutic Medicine, 23(1), 81. Available from: [Link]
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RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]
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Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853-2855. Available from: [Link]
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Kim, H. J., Lee, G. W., Tsoyi, K., & Chang, K. C. (2007). THI 53, a new synthetic isoquinoline alkaloid blocks the induction of iNOS by regulating LPS-activated NF-κB pathway and IFN-β/Tyk2/JAK2-STAT-1 signaling cascades. Cancer Research, 67(9_Supplement), 2386. Available from: [Link]
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Kumar, P., et al. (2022). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 13, 968593. Available from: [Link]
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ResearchGate. (2008). Neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline: In vitro and in vivo studies in rats. Available from: [Link]
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MDPI. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Available from: [Link]
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Rao, Y., et al. (2025). Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects. Biotechnology Advances, 108398. Available from: [Link]
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available from: [Link]
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ResearchGate. (2023). Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. Available from: [Link]
-
Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. Available from: [Link]
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Application Notes & Protocols: Investigating 6-hydroxy-THIQ-1-carboxylic acid for Parkinson's Disease Research
Introduction: The Quest for Neuroprotection in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder defined by the substantial loss of dopaminergic neurons in the substantia nigra pars compacta region of the brain.[1] This neuronal death leads to a dopamine deficiency in the striatum, manifesting as the cardinal motor symptoms of bradykinesia, resting tremors, rigidity, and postural instability.[1] Pathologically, PD is also characterized by the intracellular aggregation of the protein alpha-synuclein (α-Syn) into insoluble fibrils, forming hallmark Lewy bodies.[2][3] While current therapies, such as Levodopa, effectively manage symptoms by replenishing dopamine levels, they do not halt the underlying neurodegenerative process.[1] Consequently, the development of disease-modifying, neuroprotective agents that can slow or stop the progression of PD remains a critical unmet need in modern medicine.[4][5]
The pathogenesis of neuronal loss in PD is multifactorial, with oxidative stress, mitochondrial dysfunction, neuroinflammation, and apoptosis identified as key contributing mechanisms.[4][6][7] This complex interplay of cellular damage presents several targets for therapeutic intervention. Tetrahydroisoquinoline (THIQ) and related tetrahydroquinoline structures have emerged as a chemical class of interest. Notably, compounds like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) have demonstrated significant neuroprotective properties in preclinical PD models, primarily through potent antioxidant and anti-inflammatory actions.[7][8][9]
This document introduces 6-hydroxy-THIQ-1-carboxylic acid , a novel synthetic tetrahydroisoquinoline derivative, as a candidate for investigation in Parkinson's disease research. Based on its structural features and the activities of related molecules, we hypothesize that this compound may exert neuroprotective effects. These application notes provide a comprehensive framework and detailed protocols for researchers to systematically evaluate the therapeutic potential of 6-hydroxy-THIQ-1-carboxylic acid, from initial in vitro screening to in vivo efficacy studies.
Hypothesized Mechanism of Action: A Multi-Target Approach
We postulate that 6-hydroxy-THIQ-1-carboxylic acid confers neuroprotection through a synergistic, multi-pronged mechanism targeting the core pathological processes of Parkinson's disease. The presence of a hydroxyl group on the aromatic ring suggests potent antioxidant capabilities, while the core THIQ structure may interfere with pathological protein aggregation and inflammatory signaling.
The primary hypothesized mechanisms include:
-
Mitigation of Oxidative Stress: The compound may directly scavenge reactive oxygen species (ROS) and bolster the cell's endogenous antioxidant defenses, potentially through the activation of the Nrf2 signaling pathway, reducing the oxidative damage that is a key driver of dopaminergic neuron death.[7][8]
-
Inhibition of Neuroinflammation: By modulating signaling pathways such as NF-κB, the compound could suppress the activation of microglia, the brain's resident immune cells, thereby reducing the release of pro-inflammatory cytokines and mitigating chronic inflammation-mediated neurotoxicity.[7]
-
Suppression of Apoptosis: The compound may prevent programmed cell death by stabilizing mitochondrial function, inhibiting the release of cytochrome c, and down-regulating the activity of executioner caspases.[8][10]
-
Inhibition of Alpha-Synuclein Aggregation: The planar nature of the THIQ scaffold could allow it to intercalate or bind with α-Syn monomers or oligomers, preventing their conformational change into β-sheet-rich structures and subsequent fibrillation into toxic aggregates.[2][11]
Protocol 1: Neuroprotection Against 6-Hydroxydopamine (6-OHDA) Toxicity
Causality: 6-OHDA is a neurotoxin selectively taken up by dopaminergic neurons via the dopamine transporter. [6]Inside the cell, it auto-oxidizes, generating significant ROS and inhibiting mitochondrial complex I, thereby mimicking the oxidative stress and mitochondrial dysfunction observed in PD. [6][12]This assay provides a direct measure of the compound's ability to protect neurons from these specific insults.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of 6-hydroxy-THIQ-1-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include a "vehicle control" group (medium with DMSO or saline). Incubate for 2 hours.
-
Toxin Induction: Prepare a 100 µM solution of 6-OHDA in culture medium. Add 100 µL of this solution to all wells except the "untreated control" group. For the control group, add 100 µL of fresh medium.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
| Parameter | Description |
| Cell Line | SH-SY5Y (human neuroblastoma) |
| Neurotoxin | 6-Hydroxydopamine (6-OHDA) |
| Primary Endpoint | Cell Viability (%) |
| Detection Method | MTT Assay (Colorimetric) |
Protocol 2: Assessment of Intracellular ROS
Causality: A primary mechanism of 6-OHDA toxicity is the massive generation of intracellular ROS. This protocol directly quantifies whether the neuroprotective effect observed in Protocol 1 is mediated by a reduction in this oxidative burden.
Methodology:
-
Follow steps 1-5 from Protocol 1 using a black, clear-bottom 96-well plate.
-
ROS Staining: After the 24-hour incubation, remove the medium and wash the cells gently with warm PBS.
-
Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in PBS to each well.
-
Incubate the plate in the dark for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated groups to the 6-OHDA-only group to determine the percentage reduction in ROS.
Protocol 3: Thioflavin T (ThT) Alpha-Synuclein Aggregation Assay
Causality: The aggregation of α-Syn into amyloid fibrils is a central pathological event in PD. [13]The Thioflavin T assay is a standard, cell-free method to monitor this process in real-time. ThT dye intercalates with the β-sheet structures of amyloid fibrils, resulting in a quantifiable increase in fluorescence. This assay determines if the compound can directly interfere with fibril formation.
Methodology:
-
Preparation: Work on ice to prevent premature aggregation. Prepare a 1 mg/mL (approx. 70 µM) solution of recombinant human α-synuclein monomer in a suitable buffer (e.g., 20 mM phosphate buffer, 100 mM NaCl, pH 7.4).
-
Reaction Setup: In a black, clear-bottom 96-well plate, set up the following reactions in triplicate (50 µL final volume):
-
α-Synuclein + ThT + Vehicle
-
α-Synuclein + ThT + 6-hydroxy-THIQ-1-carboxylic acid (at various concentrations)
-
Buffer + ThT (Blank)
-
Final concentrations: 35 µM α-Syn, 20 µM ThT.
-
-
Incubation and Measurement: Place the plate in a plate reader set to 37°C with intermittent shaking.
-
Measure ThT fluorescence (Excitation ~440 nm, Emission ~485 nm) every 15-30 minutes for 24-72 hours.
-
Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve represents the kinetics of aggregation. Compare the lag time and maximum fluorescence of compound-treated wells to the vehicle control to assess inhibitory activity.
Part 2: In Vivo Evaluation Protocols
Positive in vitro results must be validated in a living organism to assess bioavailability, efficacy, and functional outcomes. The unilateral 6-OHDA lesion model in rats is the gold standard, as it robustly replicates the progressive dopaminergic cell loss and produces a quantifiable motor deficit. [12][14][15]
Protocol 4: Unilateral 6-OHDA Lesion Model and Compound Administration
Causality: Injecting 6-OHDA into the medial forebrain bundle (MFB) causes a rapid and near-complete retrograde degeneration of dopaminergic neurons in the substantia nigra on one side of the brain. [12]This unilateral lesion leads to dopamine depletion in the ipsilateral striatum, creating a powerful model to test if a compound can protect these neurons and preserve motor function.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats (250-300 g).
-
Anesthesia: Anesthetize the rat using isoflurane or a ketamine/xylazine cocktail.
-
Stereotaxic Surgery:
-
Mount the rat in a stereotaxic frame.
-
30 minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from the toxin.
-
Drill a small burr hole in the skull over the target coordinates for the MFB (coordinates must be optimized based on the rat strain and atlas, e.g., AP: -4.4 mm, ML: -1.2 mm from Bregma; DV: -7.8 mm from dura).
-
Slowly infuse 8-16 µg of 6-OHDA (dissolved in 4 µL of 0.9% saline with 0.02% ascorbic acid) over 4 minutes using a Hamilton syringe.
-
Leave the needle in place for 5 minutes post-infusion before slowly retracting it.
-
Suture the incision and provide post-operative care (analgesia, hydration).
-
-
Compound Administration:
-
Divide animals into groups: Sham (saline injection), Lesion + Vehicle, Lesion + Compound (multiple doses).
-
Begin administration (e.g., daily intraperitoneal injection or oral gavage) at a set time relative to the surgery (e.g., 2 days prior and continuing for 4 weeks post-surgery).
-
Protocol 5: Apomorphine-Induced Rotational Behavior
Causality: After the lesion, dopaminergic receptors in the dopamine-depleted striatum become hypersensitive. Administering a dopamine agonist like apomorphine stimulates these hypersensitive receptors, causing the animal to rotate away from the lesioned side (contralateral rotations). [16]The number of rotations is directly proportional to the extent of the dopamine depletion, providing a reliable in vivo functional readout of the lesion's severity and the compound's protective effect.
Methodology:
-
Habituation: Place the rat in a circular test chamber and allow it to habituate for 10 minutes.
-
Drug Administration: Administer a subcutaneous injection of apomorphine HCl (0.5 mg/kg, dissolved in saline).
-
Recording: Immediately after injection, begin recording the animal's rotational behavior for 60-90 minutes using an automated rotometer system.
-
Data Analysis: Quantify the net contralateral rotations per minute. A significant reduction in rotations in the compound-treated group compared to the vehicle group indicates a neuroprotective effect.
| Parameter | Description |
| Model | Unilateral 6-OHDA Rat Model |
| Behavioral Test | Apomorphine-Induced Rotations |
| Primary Endpoint | Net Contralateral Rotations / Minute |
| Interpretation | Fewer rotations indicate greater preservation of the nigrostriatal pathway. |
Protocol 6: Post-mortem Immunohistochemical Analysis
Causality: Tyrosine Hydroxylase (TH) is the rate-limiting enzyme in dopamine synthesis and serves as a definitive marker for dopaminergic neurons and their terminals. [6]By staining brain sections for TH, one can directly visualize and quantify the number of surviving neurons in the substantia nigra and the density of nerve terminals in the striatum, providing the ultimate histological proof of neuroprotection.
Methodology:
-
Tissue Collection: At the end of the study (e.g., 4 weeks post-lesion), deeply anesthetize the rats and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Sectioning: Post-fix the brains in PFA, cryoprotect in sucrose solutions, and cut coronal sections (40 µm) through the substantia nigra and striatum using a cryostat.
-
Immunohistochemistry:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a serum-based blocking solution.
-
Incubate sections with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH).
-
Incubate with a biotinylated secondary antibody.
-
Use an avidin-biotin complex (ABC) method and develop with diaminobenzidine (DAB) to produce a brown stain in TH-positive cells.
-
-
Quantification (Stereology):
-
Use an unbiased stereological counting method (e.g., the optical fractionator) to estimate the total number of TH-positive neurons in the substantia nigra of both the lesioned and unlesioned hemispheres.
-
-
Data Analysis: Express the number of surviving neurons in the lesioned hemisphere as a percentage of the unlesioned side. Compare the percentage of cell survival between vehicle- and compound-treated groups.
| Endpoint | Technique | Marker | Interpretation |
| Dopaminergic Neuron Count | Immunohistochemistry | Tyrosine Hydroxylase (TH) | Higher % survival in SNpc indicates neuroprotection. |
| Striatal Dopamine Levels | HPLC | Dopamine, DOPAC, HVA | Higher levels in the lesioned striatum indicate functional preservation. |
References
- The Promise of Neuroprotective Agents in Parkinson's Disease - PMC. PubMed Central.
- Alpha-synuclein aggreg
- Parkinson's disease. Wikipedia.
- The 6-hydroxydopamine model of Parkinson's disease. PubMed.
- MPTP Mouse Models of Parkinson's Disease: An Upd
- Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applic
- Stem Cells as In Vitro Model of Parkinson's Disease. PubMed Central.
- The 6-hydroxydopamine model and parkinsonian pathophysiology: Novel findings in an older model. Elsevier.
- Alpha-Synuclein Aggregation Pathway in Parkinson's Disease: Current Status and Novel Therapeutic Approaches. MDPI.
- MPTP Mouse Model of Parkinson's Disease. Melior Discovery.
- How we established an in vitro Parkinson's Disease model. REPROCELL.
- Parkinson's Disease. Inotiv.
- MPTP mouse models of Parkinson's disease: an upd
- Progress in neuroprotection in Parkinson's disease. PubMed.
- Animal Models of Parkinson's Disease. NCBI.
- MPTP Mouse Model of Parkinson's Disease.
- Modeling Parkinson's Disease With the Alpha-Synuclein Protein. Frontiers.
- Neuroprotective agents for clinical trials in Parkinson's disease. Neurology.org.
- In Vitro Models of Parkinson's Disease. Eurofins Discovery.
- In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons. NEUROFIT.
- Targeting α-synuclein as a therapy for Parkinson's disease: str
- A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms. MDPI.
- Parkinson's Disease: Exploring Different Animal Model Systems. MDPI.
- Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. PubMed.
- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. PubMed Central.
- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed.
- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis.
- Neuroprotective Effect of Thymoquinone, the Nigella Sativa Bioactive Compound, in 6-Hydroxydopamine-Induced Hemi-Parkinsonian R
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- 7. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-hydroxy-THIQ-1-carboxylic acid
Welcome to the technical support center for the synthesis of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (6-hydroxy-THIQ-1-carboxylic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis, typically achieved via a Pictet-Spengler reaction, presents unique challenges due to the electronic nature of the starting materials and the stability of the final product.
Overview of the Synthesis: The Pictet-Spengler Reaction
The core of this synthesis is the Pictet-Spengler reaction, a powerful method for constructing the tetrahydroisoquinoline (THIQ) scaffold.[1][2] This reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[1][2][3] In our case, the key reactants are 3-hydroxyphenethylamine and glyoxylic acid.
The mechanism proceeds through the formation of an iminium ion, which then undergoes electrophilic aromatic substitution to form the THIQ ring.[1][2] The success of this reaction is highly dependent on the nucleophilicity of the aromatic ring; electron-donating groups, such as the hydroxyl group in our starting material, facilitate the cyclization.[4][5]
Reaction Mechanism: Pictet-Spengler Synthesis of 6-hydroxy-THIQ-1-carboxylic acid
Caption: General mechanism of the Pictet-Spengler reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful synthesis of 6-hydroxy-THIQ-1-carboxylic acid?
A1: The most critical factor is maintaining appropriate reaction conditions to favor the desired Pictet-Spengler cyclization while minimizing side reactions. This includes careful control of pH, temperature, and reagent purity. The electron-rich nature of the 3-hydroxyphenethylamine starting material makes it susceptible to oxidation, and the product itself can undergo decarboxylation under harsh conditions.[6]
Q2: Why is my yield consistently low?
A2: Low yields can stem from several issues:
-
Sub-optimal pH: The reaction requires acidic conditions to form the reactive iminium ion, but excessively strong acids or high temperatures can promote side reactions like decarboxylation.[2][7]
-
Oxidation of Starting Material: 3-hydroxyphenethylamine is prone to oxidation, especially in the presence of air and at elevated temperatures. This can be mitigated by using deoxygenated solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Impure Reagents: Glyoxylic acid can be unstable and may contain impurities that inhibit the reaction. It is advisable to use freshly opened or purified glyoxylic acid.
Q3: What are the common impurities I should look for?
A3: Common impurities include:
-
Unreacted starting materials: 3-hydroxyphenethylamine and glyoxylic acid.
-
Oxidized byproducts: Arising from the degradation of 3-hydroxyphenethylamine.
-
Decarboxylated product: 6-hydroxy-1,2,3,4-tetrahydroisoquinoline, which can form if the reaction is overheated or exposed to harsh acidic conditions for too long.[6]
Troubleshooting Guide
This section provides a more in-depth look at specific problems and their solutions.
Problem 1: Low or No Product Yield
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Acid Catalyst | The formation of the electrophilic iminium ion is acid-catalyzed. Without sufficient acid, the reaction will not proceed efficiently.[2] | Use a catalytic amount of a protic acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).[5] The optimal pH is typically in the range of 4-5. |
| Reaction Temperature Too Low | While high temperatures can be detrimental, the reaction may be too slow at room temperature to achieve a reasonable yield in a practical timeframe. | Gently heat the reaction mixture to 40-60 °C and monitor the progress by Thin Layer Chromatography (TLC). |
| Poor Quality Glyoxylic Acid | Glyoxylic acid can exist as a hydrate and may undergo side reactions or degradation upon storage. | Use a fresh bottle of glyoxylic acid or consider purifying it before use. |
| Oxidation of Phenethylamine | The hydroxyl group on the aromatic ring makes it susceptible to oxidation, leading to colored impurities and reduced yield. | Degas the solvent before use and maintain an inert atmosphere (N₂ or Ar) throughout the reaction. The addition of an antioxidant like sodium ascorbate may also be beneficial. |
Problem 2: Significant Impurity Formation
| Possible Cause | Explanation | Recommended Solution |
| Decarboxylation of Product | The carboxylic acid group at the 1-position can be lost as CO₂ under harsh acidic conditions or high temperatures.[6] | Avoid strong, concentrated acids and prolonged heating. Use milder acidic conditions (e.g., phosphate buffer) and maintain the lowest effective temperature. |
| Side Reactions of Glyoxylic Acid | Glyoxylic acid can undergo self-condensation or other side reactions, especially under basic conditions or with prolonged heating.[8][9] | Add the glyoxylic acid slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Formation of Iso-THIQ Isomer | In some cases, cyclization can occur at the alternative ortho position on the aromatic ring, leading to the formation of the 8-hydroxy-THIQ isomer. | This is generally less of an issue with the strong directing effect of the hydroxyl group, but careful characterization of the product is necessary to confirm the regiochemistry. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Explanation | Recommended Solution |
| Product is an Amino Acid | The product has both an acidic (carboxylic acid) and a basic (secondary amine) functional group, making it zwitterionic and potentially highly polar. | Standard silica gel chromatography may be challenging. Consider ion-exchange chromatography or reverse-phase chromatography. |
| Product is Water Soluble | The polarity of the molecule may lead to high water solubility, complicating extraction procedures. | After acidification of the reaction mixture, extract with a polar organic solvent like ethyl acetate. Multiple extractions may be necessary. Alternatively, lyophilization (freeze-drying) can be used to isolate the product from aqueous solutions. |
| Co-precipitation of Impurities | During crystallization, impurities may co-precipitate with the desired product. | Recrystallization from a suitable solvent system (e.g., water/ethanol) is often effective. An acid-base extraction can also be employed to remove neutral and basic impurities before final crystallization.[10][11] |
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low product yield.
Experimental Protocols
Protocol 1: Synthesis of 6-hydroxy-THIQ-1-carboxylic acid
-
Reagent Preparation:
-
Dissolve 3-hydroxyphenethylamine hydrochloride in deoxygenated water.
-
Prepare an aqueous solution of glyoxylic acid monohydrate.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the 3-hydroxyphenethylamine solution.
-
Adjust the pH of the solution to approximately 4-5 using a dilute acid (e.g., 1M HCl) or a buffer (e.g., phosphate buffer).
-
-
Reaction Execution:
-
Slowly add the glyoxylic acid solution to the stirred phenethylamine solution at room temperature over 30 minutes.
-
After the addition is complete, gently heat the reaction mixture to 50°C.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane/methanol/acetic acid). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
If the product remains in solution, acidify the mixture to pH ~3 with dilute HCl to ensure the carboxylic acid is protonated.
-
Extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Dissolve the crude product in a minimal amount of hot water or a hot water/ethanol mixture.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, scratching the inside of the flask with a glass rod may induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
-
Characterization:
-
Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
References
- Bobbit, J. M., & Dutta, C. P. (1969). Electrochemistry of natural products. VI. Oxidative decarboxylation of some tetrahydroisoquinoline-1-carboxylic acids. Journal of the American Chemical Society, 91(21), 5673–5678.
- Grokipedia. (n.d.). Pictet–Spengler reaction.
- Jäkel, F., & Gademann, K. (2020). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society, 142(18), 8270–8280.
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
- Risi, C., Zhao, F., & Castagnolo, D. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 26(16), 4995.
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
- Pesnot, T., et al. (2014). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.
- Kącka, A., & Dłubacz, A. (2023). Diastereoselective Synthesis of (–)
- Rowley, J. A., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 84(11), 7064–7072.
-
ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Retrieved from [Link]
- D'Agostino, M., et al. (2016).
- D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits.
- Kumar, R., & Kumar, V. (2017). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 22(1), 116.
-
PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
- Taylor, C. M. (2011). The Pictet-Spengler Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 569-597). John Wiley & Sons, Inc.
- Simonyan, R., et al. (2017). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 22(11), 1902.
-
Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium?. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of 1-substituted tetrahydroisoquinoline-1-carboxylic acids. Retrieved from [Link]
- Google Patents. (2016). Process for the purification of a carboxylic acid-containing composition.
-
ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from [Link]
- Google Patents. (1941). Process for purification of carboxylic acids.
-
The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2025). Simple Preparation of Highly Pure Monomeric ??-Hydroxycarboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). glyoxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scope – glyoxylic acid ester component. Retrieved from [Link]
- Larghi, E. L., & Kaufman, T. S. (2011). Synthesis of Oxacycles Employing the Oxa-Pictet–Spengler Reaction: Recent Developments and New Prospects. European Journal of Organic Chemistry, 2011(28), 5195-5231.
-
Restek. (n.d.). Stability Study of Mixed Neutral and Acidic Cannabinoid Standards. Retrieved from [Link]
- Skopp, G., & Pötsch, L. (2004). An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples. Journal of analytical toxicology, 28(1), 35–40.
-
SciSpace. (n.d.). An Investigation of the Stability of Free and Glucuronidated 11-Nor-Δ9-Tetrahydrocannabinol-9-carboxylic Acid in Authentic Urin. Retrieved from [Link]
-
Ukrainian Chemistry Journal. (2021). CATALYTIC SYNTHESIS OF GLYCOLIC ACID AND ITS METHYL ESTER FROM GLYOXAL. Retrieved from [Link]
-
Science.gov. (n.d.). tetrahydrocannabinol carboxylic acid: Topics. Retrieved from [Link]
Sources
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- 11. researchgate.net [researchgate.net]
Pictet-Spengler Reaction Troubleshooting and Technical Support Center
Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cyclization reaction. Here, we address common challenges and side product formations through a series of frequently asked questions and detailed troubleshooting guides. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction is giving a low yield of the desired tetrahydro-β-carboline (THBC) or tetrahydroisoquinoline (THIQ). What are the primary factors to investigate?
Low yield is a common issue that can often be traced back to several key experimental parameters. The Pictet-Spengler reaction is fundamentally an electrophilic aromatic substitution, and its success hinges on the delicate balance of reactivity between the nucleophilic aromatic ring and the electrophilic iminium ion intermediate.[1][2]
Initial Diagnostic Checklist:
-
Iminium Ion Formation: Is the iminium ion forming efficiently? This is the crucial first step. The condensation of your β-arylethylamine with the aldehyde or ketone is reversible and often acid-catalyzed.[3]
-
Nucleophilicity of the Aromatic Ring: Is your aromatic ring sufficiently electron-rich to attack the iminium ion? Electron-donating groups (EDGs) on the ring will accelerate the reaction, while electron-withdrawing groups (EWGs) can significantly hinder it, often requiring harsher conditions.[1][4]
-
Reaction Conditions: Are the chosen acid catalyst, solvent, and temperature appropriate for your specific substrates? These factors are highly interdependent.
A logical workflow for troubleshooting low yields is presented below:
Sources
Technical Support Center: Optimization of Chiral Catalysts for Asymmetric Tetrahydroisoquinoline Synthesis
Welcome to the technical support center for the asymmetric synthesis of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing chiral catalysis for this crucial transformation. Chiral THIQs are privileged scaffolds in a vast array of natural products and pharmaceuticals, making their efficient and stereoselective synthesis a significant goal.[1][2] This resource provides in-depth, experience-based answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial planning and execution of an asymmetric THIQ synthesis.
Q1: What are the primary catalytic strategies for synthesizing chiral THIQs?
A1: The two most prominent and versatile methods are the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by asymmetric reduction.[3][4]
-
Pictet-Spengler Reaction: This is a powerful cyclization of a β-arylethylamine (like phenethylamine or tryptamine) with an aldehyde or ketone.[5] Asymmetric induction is achieved using chiral catalysts, most commonly chiral Brønsted acids such as chiral phosphoric acids (CPAs) or hydrogen-bond donors like thiourea derivatives .[6][7] These catalysts activate the imine intermediate and control the facial selectivity of the intramolecular aromatic substitution.[8][9][10]
-
Bischler-Napieralski / Asymmetric Reduction: This two-step sequence involves the cyclization of a β-phenylethylamide to form a prochiral 3,4-dihydroisoquinoline (DHIQ), which is then reduced enantioselectively.[11][12][13] The reduction is typically accomplished through catalytic hydrogenation using chiral transition metal complexes (e.g., with Rhodium or Iridium catalysts).[14]
Q2: How do I select an appropriate starting catalyst for my specific substrate?
A2: Catalyst selection is highly substrate-dependent. A good starting point is to consult the literature for transformations involving similar substrates. However, here are some general guidelines:
-
For Pictet-Spengler Reactions: Chiral Phosphoric Acids (CPAs) with bulky substituents at the 3,3'-positions of the BINOL backbone are excellent starting points for a wide range of tryptamine and phenethylamine derivatives.[7][9][15] The steric bulk helps create a well-defined chiral pocket to shield one face of the iminium ion intermediate.[9]
-
For Asymmetric Reductions: Rhodium and Iridium complexes featuring chiral diphosphine ligands (e.g., derivatives of BINAP or TsDPEN) are highly effective for the hydrogenation of DHIQs.[14] The choice of metal and ligand can often be tuned to achieve high enantioselectivity.
Q3: What are typical starting conditions for a reaction screen?
A3: A well-designed screen is crucial for rapid optimization. A typical starting point for a CPA-catalyzed Pictet-Spengler reaction would be:
| Parameter | Starting Condition | Rationale |
| Catalyst Loading | 1–5 mol% | Balances reaction rate and cost. Lower loadings can sometimes improve selectivity by minimizing background reactions. |
| Solvent | Toluene or CH₂Cl₂ | Non-polar, aprotic solvents are generally preferred to minimize interference with the hydrogen-bonding interactions essential for catalysis.[16] |
| Temperature | Room Temperature (20–25 °C) | A good balance for initial screening. Lower temperatures often improve enantioselectivity but may slow the reaction rate.[12] |
| Concentration | 0.1 M | A standard concentration that is often a good compromise for solubility and reaction kinetics. |
| Additives | 4Å or 5Å Molecular Sieves | Crucial for removing trace water, which can hydrolyze the imine intermediate and deactivate the catalyst.[17] |
Q4: How do I accurately determine the yield and enantiomeric excess (ee) of my product?
A4: Accurate analysis is non-negotiable.
-
Yield: The yield should be determined after purification (e.g., by column chromatography) and calculated based on the limiting reagent. For screening purposes, a crude yield can be estimated by ¹H NMR using an internal standard.
-
Enantiomeric Excess (ee): This is most reliably measured by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[18][19][20] You will need to develop a separation method using a suitable chiral stationary phase (CSP). The peak areas of the two enantiomers are used to calculate the ee% using the formula: %ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100.[19] It is essential to have a racemic sample of your product to confirm the identity of the two enantiomeric peaks.
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific experimental problems in a question-and-answer format.
Problem Cluster 1: Poor Enantioselectivity
Q: My reaction gives a high yield (>90%), but the enantiomeric excess is low (<50% ee). What are the most likely causes and how can I improve it?
A: High yield with low ee often points to a significant uncatalyzed "background" reaction or a poorly organized transition state. Here’s how to diagnose and address this:
1. Lower the Reaction Temperature:
-
Causality: The enantioselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states leading to the R and S products. Lowering the temperature increases the impact of this energy difference, often favoring the more ordered, lower-energy transition state, thus enhancing the ee.[12]
-
Protocol: Rerun the reaction at 0 °C, -20 °C, and even as low as -78 °C. Monitor the reaction time, as it will likely increase significantly.
2. Screen Different Solvents:
-
Causality: The solvent plays a critical role in organizing the catalyst-substrate complex through non-covalent interactions.[21] A solvent that effectively solvates the transition state can enhance selectivity. Conversely, a poorly chosen solvent can disrupt the crucial hydrogen bonds between the catalyst and substrate.[22][23] Non-polar solvents like toluene, xylenes, or dichloromethane are often superior to more polar solvents like THF or acetonitrile for CPA-catalyzed reactions.
-
Protocol: Screen a range of solvents with varying polarity. See the table below for a typical screening outcome.
Table 1: Effect of Solvent and Temperature on Enantioselectivity
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | (R)-CPA-1 | Toluene | 25 | 95 | 75 |
| 2 | (R)-CPA-1 | Toluene | 0 | 92 | 91 |
| 3 | (R)-CPA-1 | CH₂Cl₂ | 25 | 98 | 68 |
| 4 | (R)-CPA-1 | THF | 25 | 85 | 45 |
3. Modify the Catalyst Structure:
-
Causality: The steric and electronic properties of the catalyst are paramount. For CPA catalysts, increasing the steric bulk at the 3,3'-positions (e.g., replacing phenyl with 2,4,6-triisopropylphenyl (TRIP)) creates a more defined and restrictive chiral pocket, which can significantly improve enantiocontrol.[9]
-
Protocol: If available, test a panel of catalysts with systematically varied steric hindrance.
4. Reduce Catalyst Loading:
-
Causality: While counterintuitive, higher catalyst loadings can sometimes lead to lower ee. This can be due to catalyst aggregation or the formation of less selective dimeric catalyst species.
-
Protocol: Try reducing the catalyst loading from 5 mol% down to 2 mol% or even 1 mol%. This can favor the catalytically active monomeric species and improve selectivity.
Below is a workflow diagram to guide your troubleshooting process for low enantioselectivity.
Caption: Troubleshooting workflow for low enantioselectivity.
Problem Cluster 2: Low Yield or No Reaction
Q: My reaction is showing very low conversion, even after 24 hours. What should I check first?
A: Low or no conversion points to issues with catalyst activity, substrate reactivity, or the presence of inhibitors.
1. Verify Catalyst Activity and Purity:
-
Causality: The catalyst may have degraded during storage or may be impure. Chiral phosphoric acids, for example, are sensitive to moisture.
-
Protocol:
-
Ensure the catalyst has been stored under an inert atmosphere (N₂ or Argon).
-
If possible, re-purify the catalyst.
-
Run a control reaction with a known, reliable substrate-catalyst combination to confirm the catalyst's activity.
-
2. Ensure Anhydrous Conditions:
-
Causality: The key intermediates in these reactions (imines or iminium ions) are susceptible to hydrolysis.[5] Water can consume the intermediate and deactivate the Brønsted acid catalyst.
-
Protocol:
-
Use freshly activated molecular sieves (activate by heating under vacuum).
-
Dry all solvents and reagents thoroughly before use.
-
Perform the reaction under a strict inert atmosphere.
-
3. Check Substrate Reactivity:
-
Causality: Electron-withdrawing groups on the aldehyde/ketone component can decrease its reactivity, while strongly electron-withdrawing groups on the β-arylethylamine can deactivate the aromatic ring towards the cyclization step. Trifluoromethyl ketones, for instance, are notoriously less reactive.[15]
-
Protocol:
4. Increase Temperature:
-
Causality: If the activation energy for the reaction is high, increasing the temperature will increase the reaction rate. This is often the simplest solution for a stalled reaction, but be aware it may negatively impact enantioselectivity.
-
Protocol: Gradually increase the temperature from room temperature to 40 °C, 60 °C, or even reflux, while monitoring the reaction progress and the ee of any product formed.
Below is a diagnostic workflow for low conversion issues.
References
- 1. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 14. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. uma.es [uma.es]
- 19. benchchem.com [benchchem.com]
- 20. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Guide to Overcoming Low Enantioselectivity in Pictet-Spengler Reactions
Welcome to our dedicated technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered when aiming for high enantioselectivity in this powerful cyclization reaction. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific issues you may face during your experiments.
Introduction: The Challenge of Enantioselectivity in the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of a vast array of natural products and pharmaceuticals, particularly those containing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds.[1][2][3][4] While the reaction itself is robust, achieving high levels of enantioselectivity can be a significant hurdle. The formation of a new stereocenter during the cyclization step often leads to a racemic or poorly enriched mixture without the proper chiral control. This guide will walk you through a systematic approach to troubleshooting and optimizing your enantioselective Pictet-Spengler reactions.
Troubleshooting Guide: From Racemic Mixtures to High Enantiomeric Excess
This section is formatted in a question-and-answer style to directly address common experimental pitfalls.
Q1: My Pictet-Spengler reaction is yielding a racemic mixture. What are the initial steps to induce enantioselectivity?
A1: Starting with a reaction that produces a racemic mixture is a common baseline. To introduce enantioselectivity, the primary strategy is the introduction of a chiral catalyst. The most successful and widely used catalysts for the enantioselective Pictet-Spengler reaction fall into a few key classes:
-
Chiral Brønsted Acids: Chiral phosphoric acids (CPAs) are particularly prominent and effective.[5][6][7][8] They function by activating the imine or iminium ion intermediate through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack of the aromatic ring.[9]
-
Chiral Thioureas: These catalysts also operate through hydrogen bonding and have been shown to be highly effective, sometimes in cooperative catalysis with a weak Brønsted acid.[4][10][11]
-
Chiral Lewis Acids: While less common for the classic Pictet-Spengler reaction, chiral Lewis acids can be employed, particularly in variants of the reaction.[12]
-
Enzymatic Catalysis: For certain substrates, enzymes like strictosidine synthase offer exceptional enantioselectivity under physiological conditions.[10][13]
Initial Experimental Protocol:
-
Catalyst Screening: Begin by screening a small library of commercially available chiral catalysts from the classes mentioned above. A typical starting point would be a selection of BINOL-derived chiral phosphoric acids or thiourea-based catalysts.
-
Standard Conditions: Run the initial screen under a set of standard, mild conditions. For example, use a non-polar solvent like toluene or dichloromethane at room temperature with a catalyst loading of 1-5 mol%.
-
Analysis: Analyze the enantiomeric excess (ee) of your product using a validated chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) method.
Q2: I'm observing low ee with my chiral catalyst. How can I optimize the reaction conditions?
A2: Low enantiomeric excess, even with a chiral catalyst, indicates that the differentiation of the two enantiomeric transition states is not significant. A systematic optimization of reaction parameters is crucial.
Optimization Workflow:
Caption: A systematic workflow for optimizing enantioselectivity.
-
Temperature: Lowering the reaction temperature is often the most effective way to enhance enantioselectivity.[14][15] Reactions that are run at room temperature with low ee can often see a significant improvement when cooled to 0 °C, -20 °C, or even -78 °C.[16] This is because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy.
-
Solvent: The choice of solvent can have a profound impact on enantioselectivity by influencing the conformation of the catalyst-substrate complex and the solubility of intermediates.[4][17] It is advisable to screen a range of solvents with varying polarities, such as toluene, dichloromethane (DCM), diethyl ether, and tetrahydrofuran (THF). Non-polar solvents often favor higher enantioselectivity.[14]
-
Concentration: The concentration of the reactants can affect the aggregation state of the catalyst and the overall reaction kinetics. It is recommended to investigate a range of concentrations (e.g., 0.05 M to 0.5 M) to find the optimal conditions.[16][18]
-
Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it doesn't always lead to higher ee. It's important to find a balance. Typical catalyst loadings range from 0.5 to 10 mol%.[18]
Data Presentation: Effect of Temperature and Solvent on Enantioselectivity
| Catalyst | Substrate | Temperature (°C) | Solvent | Yield (%) | ee (%) |
| (R)-TRIP | Tryptamine & Benzaldehyde | 25 | Toluene | 85 | 72 |
| (R)-TRIP | Tryptamine & Benzaldehyde | 0 | Toluene | 82 | 88 |
| (R)-TRIP | Tryptamine & Benzaldehyde | -20 | Toluene | 75 | 95 |
| (R)-TRIP | Tryptamine & Benzaldehyde | 0 | DCM | 88 | 82 |
| (R)-TRIP | Tryptamine & Benzaldehyde | 0 | THF | 90 | 65 |
This is illustrative data based on general trends.
Q3: My enantiomeric excess is inconsistent between reaction runs. What could be the cause?
A3: Inconsistent results are often traced back to issues with reagent purity and reaction setup. Asymmetric reactions are highly sensitive to trace impurities.[19]
-
Reagent Purity: Ensure the purity of your starting materials (tryptamine/phenethylamine derivative and the aldehyde/ketone). Impurities can sometimes act as catalyst poisons or participate in competing side reactions.[18] Consider re-purifying your substrates if necessary.
-
Solvent Quality: Use anhydrous and peroxide-free solvents, especially when working with sensitive catalysts.[19] It is often best to use freshly distilled solvents or commercially available anhydrous grades.
-
Inert Atmosphere: Many chiral catalysts and reaction intermediates are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox can significantly improve reproducibility.[18]
-
Accurate Measurements: Ensure precise and consistent measurement of all reagents, especially the catalyst. Preparing stock solutions of the catalyst can help in accurate dispensing.[19]
Q4: I have optimized the conditions, but the enantioselectivity is still moderate. What are the next steps?
A4: If optimization of reaction conditions does not yield the desired enantioselectivity, it may be necessary to consider more fundamental changes to the reaction system.
-
Catalyst Modification: The structure of the chiral catalyst is paramount. For chiral phosphoric acids, modifying the substituents at the 3,3'-positions of the BINOL backbone can have a dramatic effect on enantioselectivity by altering the steric environment of the active site.[6][9] Similarly, for thiourea catalysts, the nature of the substituents can be tuned.[4]
-
Substrate Modification: The electronic and steric properties of the substrates play a crucial role.
-
On the Amine Component: Electron-donating or withdrawing groups on the aromatic ring of the tryptamine or phenethylamine can influence the nucleophilicity of the ring and its interaction with the catalyst.
-
On the Carbonyl Component: The steric bulk of the aldehyde or ketone can significantly impact the facial selectivity of the cyclization.
-
Catalytic Cycle of a Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction
Caption: The catalytic cycle of a CPA-catalyzed Pictet-Spengler reaction.
Frequently Asked Questions (FAQs)
Q: What are the most common classes of chiral catalysts for the enantioselective Pictet-Spengler reaction?
A: The most prevalent and successful classes of catalysts are chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), and chiral thioureas.[12][20] CPAs are highly effective for a broad range of substrates, while thioureas, often used in conjunction with a co-catalyst, also provide excellent enantioselectivity.[5][10]
Q: How do I choose the appropriate analytical method to determine the enantiomeric excess of my product?
A: The most common and reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC).[19] Chiral Gas Chromatography (GC) can also be used for volatile compounds. The key is to develop a method that provides baseline separation (Resolution > 1.5) of the two enantiomers.[19] It is crucial to validate the method by running a racemic sample to identify the peaks corresponding to each enantiomer.
Q: Can the Pictet-Spengler reaction be performed with ketones as well as aldehydes?
A: Yes, the Pictet-Spengler reaction can be performed with ketones, which leads to the formation of a quaternary stereocenter.[6] However, these reactions are often more challenging due to the increased steric hindrance and lower reactivity of ketones compared to aldehydes. Specialized catalysts and more forcing reaction conditions may be required to achieve good yields and enantioselectivities.[21]
Q: What is the role of the N-H on the indole of tryptamine in achieving high enantioselectivity?
A: The indole N-H can play a crucial role in organizing the transition state through hydrogen bonding interactions with the catalyst or an additive.[10] In many catalytic systems, masking the indole N-H leads to a significant drop in enantioselectivity, highlighting its importance in achieving a well-defined and rigid transition state assembly.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. The Asymmetric Pictet-Spengler Reaction: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3‑Substituted Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly enantioselective catalytic acyl-pictet-spengler reactions. | Sigma-Aldrich [sigmaaldrich.com]
- 12. organicreactions.org [organicreactions.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Challenges of Polar Tetrahydroisoquinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the unique challenges encountered during the purification of polar tetrahydroisoquinoline (THIQ) derivatives. The inherent basicity of the nitrogen atom, coupled with the frequent presence of multiple polar functional groups, demands carefully considered purification strategies to achieve high purity and yield.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific THIQ derivative.
Section 1: Core Purification Challenges & Initial Strategy
This section addresses the fundamental issues associated with polar THIQs and provides a framework for selecting an appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q1: What makes polar THIQ derivatives so difficult to purify?
A: The primary challenges stem from a combination of their structural features:
-
High Polarity: The presence of hydroxyl, carboxyl, or multiple heteroatoms makes these molecules highly water-soluble, leading to poor retention on traditional reversed-phase (RP) chromatography columns.[1][2][3]
-
Basicity: The nitrogen atom in the THIQ core is basic (a secondary or tertiary amine). At neutral or acidic pH, this nitrogen becomes protonated, leading to a positive charge. This charge can cause strong, undesirable interactions with acidic surfaces, such as the silanol groups on standard silica gel or silica-based C18 columns, resulting in severe peak tailing.[4]
-
Potential for Chirality: The C1 position of many THIQ derivatives is a stereocenter, necessitating chiral separation techniques to isolate enantiomers which may have vastly different biological activities.[5][6][7]
-
Stability: Some THIQ derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during flash chromatography.[1]
Q2: How do I choose the best initial purification strategy for my novel THIQ derivative?
A: A systematic approach is crucial. Start by assessing your compound's properties and the purification scale. The following decision tree provides a general workflow.
Caption: Workflow for selecting an initial purification method.
Section 2: Chromatographic Purification Strategies
Chromatography is the most common technique for purifying THIQ derivatives. However, the choice of method is critical for success.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Q3: My polar THIQ shows little to no retention on a C18 column, eluting near the solvent front. How can I improve its retention?
A: This is a classic problem for polar molecules in reversed-phase (RP) chromatography.[1] Your compound has a higher affinity for the polar mobile phase than the nonpolar C18 stationary phase.
Solutions:
-
Switch to a More Appropriate Stationary Phase:
-
Polar-Embedded/Endcapped Columns: These columns have polar groups embedded within the alkyl chains or at the surface, which helps to retain polar analytes and reduces interaction with residual silanols.[1][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the best choice for very polar compounds.[2][3] It uses a polar stationary phase (e.g., bare silica, diol, amide) with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The polar THIQ partitions into the aqueous layer on the stationary phase surface, leading to strong retention.[9][10]
-
Mixed-Mode Chromatography (MMC): These columns combine reversed-phase and ion-exchange characteristics on a single support.[11][12] For a basic THIQ, a mixed-mode column with cation-exchange properties can provide excellent retention and selectivity without the need for ion-pairing agents, making it MS-friendly.[13]
-
-
Modify the Mobile Phase (if using RP):
-
Increase Aqueous Content: Use a mobile phase with a very high water percentage (95-100%). Ensure your C18 column is "aqueous stable" to prevent phase collapse.
-
Use Ion-Pairing Agents: Adding an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase forms a neutral ion pair with the protonated THIQ, increasing its hydrophobicity and retention on a C18 column.[14] Note that these agents are often not MS-friendly and can be difficult to remove from the column.
-
Q4: I'm observing severe peak tailing for my basic THIQ derivative. What's causing this and how do I fix it?
A: Peak tailing for basic compounds is almost always caused by secondary interactions between the protonated amine of your THIQ and deprotonated (anionic) silanol groups on the surface of silica-based columns.[4]
Caption: Unwanted ionic interactions causing peak tailing.
Solutions:
-
Control Mobile Phase pH: The pH is your most powerful tool. For a basic THIQ, operating at a low pH (e.g., 2.5-4 using formic or acetic acid) protonates the analyte but also suppresses the ionization of the acidic silanol groups, minimizing the unwanted ionic interaction.[1]
-
Use Mobile Phase Additives: Adding a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[1]
-
Employ a Highly Deactivated Column: Modern columns with advanced end-capping have a minimal number of accessible silanol groups, significantly reducing the potential for tailing.
-
Consider HILIC or MMC: As mentioned in Q3, these techniques often provide better peak shapes for polar basic compounds due to their alternative retention mechanisms.[1]
Comparative Overview of HPLC Modes
| Technique | Stationary Phase | Typical Mobile Phase | Retention Mechanism | Pros | Cons |
| Reversed-Phase (RP) | Nonpolar (C18, C8) | Polar (Water/ACN/MeOH) | Hydrophobic Interactions | Widely available, well-understood | Poor retention and peak tailing for polar bases.[2][13] |
| HILIC | Polar (Silica, Diol, Amide) | Apolar (High % ACN with aqueous buffer) | Partitioning & H-Bonding | Excellent retention for very polar compounds, MS-friendly.[2][3][10] | Sensitive to water content, longer equilibration times. |
| Ion-Exchange (IEX) | Charged (e.g., Sulfonic acid for cation exchange) | Aqueous Buffers | Electrostatic Interactions | Highly selective for charged molecules.[15][16] | Requires charged analyte, sensitive to buffer concentration/pH. |
| Mixed-Mode (MMC) | Combined RP and IEX functionalities | Polar (Water/ACN/MeOH with buffer) | Hydrophobic & Electrostatic | Retains polar & nonpolar analytes, excellent selectivity control.[11][12][13] | Retention mechanism can be complex to optimize. |
Troubleshooting Guide: Flash Chromatography
Q5: My THIQ derivative seems to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
A: Standard silica gel is inherently acidic (pKa ≈ 4.5) and can cause degradation of acid-sensitive compounds. The basic nitrogen of your THIQ can also bind irreversibly to these acidic sites.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica. A common method is to flush the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine (TEA) in your starting eluent, before loading your sample.[1]
-
Use an Alternative Stationary Phase:
-
Alumina: Available in neutral or basic grades, alumina can be an excellent alternative to silica for basic compounds.
-
Bonded Silica: Consider using a less acidic bonded phase like Diol or an Amine-functionalized silica column.[17] Amine columns can be particularly effective for purifying other basic compounds.[17]
-
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, using a C18-functionalized silica for flash chromatography can be a viable option.
Protocol: Deactivating a Silica Gel Column for Flash Chromatography
Objective: To neutralize acidic sites on a silica gel column to prevent degradation and irreversible adsorption of basic THIQ derivatives.
Materials:
-
Packed silica gel flash column.
-
Flash chromatography system.
-
Initial elution solvent (e.g., 95:5 Dichloromethane:Methanol).
-
Deactivating additive: Triethylamine (TEA).
Procedure:
-
Prepare Deactivating Solvent: Create a solvent mixture identical to your initial elution solvent but with the addition of 1-2% (v/v) triethylamine. For 1 L of solvent, add 10-20 mL of TEA.
-
Column Deactivation: Flush the packed silica column with 2-3 column volumes (CV) of this deactivating solvent. This ensures all acidic silanol sites are neutralized by the competing base.
-
Column Re-equilibration: Flush the column with 2-3 CV of your initial elution solvent (this time without triethylamine). This removes the excess base from the mobile phase, which could otherwise affect your chromatography.
-
Load Sample: Dissolve your crude THIQ derivative in a minimal amount of solvent and load it onto the column.
-
Elution: Proceed with the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.
Section 3: Crystallization Strategies
Crystallization is an ideal purification technique for larger quantities, offering high purity in a single step. However, the high polarity of THIQ derivatives can make finding a suitable solvent system challenging.
Troubleshooting Guide: Crystallization
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Compound Fails to Crystallize | Solution is not supersaturated (too much solvent). / Compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent to increase concentration.[18] 2. Add an anti-solvent: Slowly add a solvent in which your compound is insoluble but is miscible with the crystallization solvent until turbidity persists. Re-heat to clarify and cool slowly.[19] 3. Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of pure material.[20] |
| Compound "Oils Out" | The boiling point of the solvent is higher than the melting point of the compound. / The solution becomes supersaturated at a temperature above the compound's melting point. | 1. Re-dissolve the oil by adding more solvent and/or heating. Allow the solution to cool much more slowly.[21][22] 2. Change the solvent system: Choose a lower-boiling point solvent or adjust the ratio of your co-solvent system.[23] |
| Low Recovery of Crystals | The compound has significant solubility in the cold solvent. | 1. Cool further: Ensure the solution is cooled sufficiently (e.g., in an ice bath or refrigerator) to minimize solubility. 2. Minimize wash volume: Wash the collected crystals with a minimal amount of ice-cold solvent.[20] |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[21] Be aware that charcoal can also adsorb your product, so use it sparingly. |
Protocol: Selecting a Crystallization Solvent System
Objective: To identify a suitable solvent or binary solvent system for the recrystallization of a polar THIQ derivative.
Principle: A good solvent will dissolve the compound when hot but not when cold. For a binary system, a "good" solvent dissolves the compound readily, while a "poor" (or anti-solvent) does not.[21][23]
Procedure:
-
Single Solvent Screening:
-
Place ~10-20 mg of your crude THIQ into a small test tube.
-
Add a few drops of a test solvent (start with polar solvents like ethanol, isopropanol, or acetone).
-
If it dissolves immediately at room temperature, the solvent is too good.
-
If it does not dissolve, gently heat the test tube. If it dissolves when hot, this is a potential solvent.
-
Allow the hot solution to cool to room temperature, then place it in an ice bath. If crystals form, you have found a good single-solvent system.[20]
-
-
Binary Solvent Screening:
-
Place ~10-20 mg of your crude THIQ into a test tube.
-
Add a "good" solvent (e.g., methanol, acetone) dropwise while warming until the solid just dissolves. Use the minimum amount necessary.
-
Slowly add a "poor" anti-solvent (e.g., water, hexane, diethyl ether) dropwise at elevated temperature until the solution becomes faintly cloudy (turbid).
-
Add one or two drops of the "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly. The formation of crystals indicates a suitable binary solvent system.[19]
-
Section 4: Advanced & Alternative Purification Techniques
For particularly challenging separations, including chiral purifications, more advanced techniques may be required.
Supercritical Fluid Chromatography (SFC)
Q6: I've heard SFC is good for chiral separations. Is it suitable for polar THIQs?
A: Absolutely. SFC is an excellent technique for purifying both chiral and achiral polar compounds.[24][25] It is a form of normal-phase chromatography that uses supercritical CO₂ as the main mobile phase, which is non-polar.[26]
Key Advantages:
-
Polarity Range: While CO₂ itself is non-polar, its elution strength is increased by adding polar co-solvents (modifiers) like methanol or ethanol.[27] The addition of small amounts of additives like diethylamine can further improve peak shape and elution for basic compounds.[28]
-
Speed and Efficiency: The low viscosity of the supercritical mobile phase allows for very fast separations and high throughput.[24][27]
-
"Green" Technique: SFC significantly reduces the consumption of organic solvents compared to HPLC.[27][28]
-
Easy Sample Recovery: After separation, the CO₂ evaporates, leaving the purified compound in a small amount of the modifier, which is easily removed.[27] This is a major advantage for preparative work.
SFC has proven to be a robust and powerful tool in drug discovery for high-throughput purification of compound libraries, including chiral molecules.[25][27]
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. (n.d.). Chromatography Today. [Link]
- Methods used for HPLC of alkaloids with mobile phase containing ion-pairing reagents. (n.d.). Google Scholar.
-
(PDF) Mixed-Mode Chromatography - ResearchGate. (n.d.). ResearchGate. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. (n.d.). Teledyne ISCO. [Link]
-
Supercritical Fluid Chromatography (SFC): New Products and Emerging Applications - LabX. (2020, May 13). LabX. [Link]
-
BA Method Development: Polar Compounds - BioPharma Services. (n.d.). BioPharma Services, Inc.. [Link]
-
Supercritical fluid chromatography - Wikipedia. (n.d.). Wikipedia. [Link]
-
Supercritical Fluid Chromatography: A Workhorse in Drug Discovery | LCGC International. (2024, October 13). LCGC International. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Waters Corporation. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC Technologies. [Link]
-
Retaining Polar Compounds. (2014, August 22). LCGC International. [Link]
-
Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. (n.d.). Pharma Now. [Link]
-
Solid-liquid extraction and cation-exchange solid-phase extraction using a mixed-mode polymeric sorbent of Datura and related alkaloids - PubMed. (n.d.). PubMed. [Link]
-
Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). SIELC Technologies. [Link]
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024, January 24). Lab Manager. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. (n.d.). Fisher Scientific. [Link]
-
Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - Repository of the Academy's Library. (2025, February 28). Hungarian Academy of Sciences. [Link]
-
Mixed-Mode HPLC Separations: What, Why, and How | LCGC International. (2014, March 1). LCGC International. [Link]
-
Recrystallization. (n.d.). Missouri S&T. [Link]
-
-
Crystallization. (n.d.). University of Texas at Dallas. [Link]
-
-
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed. (n.d.). PubMed. [Link]
-
Guide to Ion-Exchange Chromatography - Harvard Apparatus. (n.d.). Harvard Apparatus. [Link]
-
Recrystallization. ---> - ResearchGate. (n.d.). ResearchGate. [Link]
-
Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. (n.d.). Teledyne ISCO. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews - ACS Publications. (2023, July 10). ACS Publications. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
-
Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - MDPI. (2023, February 3). MDPI. [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica - Aug 14 2019. (2019, August 14). Biotage. [Link]
-
Hydrophilic-Interaction Chromatography: An Update - LCGC International. (n.d.). LCGC International. [Link]
-
recrystallization.pdf. (n.d.). University of California, Irvine. [Link]
-
Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. (2025, August 9). Organic Chemistry Research. [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. (n.d.). PubMed. [Link]
-
Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS - NIH. (2025, October 24). National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. (2024, December 3). MDPI. [Link]
-
SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma - PubMed. (n.d.). PubMed. [Link]
-
Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease - PubMed. (2024, June 13). PubMed. [Link]
-
Special Issue : Synthesis of Tetrahydroisoquinoline and Protoberberine Derivatives - MDPI. (n.d.). MDPI. [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023, June 3). Journal of Organic and Pharmaceutical Chemistry. [Link]
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- 6. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Stereochemical Integrity in THIQ-1-Carboxamide Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical challenge of minimizing racemization during the hydrolysis of THIQ-1-carboxamides to their corresponding carboxylic acids. Maintaining the stereochemical purity at the C1 position is often paramount for the biological activity of these valuable compounds.[1] This resource combines mechanistic insights with practical, field-proven strategies to help you achieve your desired stereochemical outcomes.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific problems you may encounter during your experiments. Each entry details the potential causes and provides actionable solutions.
Issue 1: Significant racemization of my THIQ-1-carboxylic acid product is observed after basic hydrolysis.
Question: I'm hydrolyzing my enantiomerically pure THIQ-1-carboxamide using strong basic conditions (e.g., NaOH or KOH in refluxing alcohol/water), but I'm consistently getting a nearly racemic mixture of the carboxylic acid. Why is this happening and how can I prevent it?
Answer:
This is a common and significant challenge. The C1-proton of the THIQ ring system is benzylic and adjacent to a nitrogen atom, making it susceptible to deprotonation under basic conditions. The resulting anion (a carbanion) is resonance-stabilized by the aromatic ring, which allows it to planarize. Subsequent reprotonation during workup can occur from either face, leading to racemization.
Root Causes & Mechanistic Insight:
-
Deprotonation-Reprotonation Mechanism: The primary pathway for racemization under basic conditions is the formation of a planar carbanion at the C1 position. The stability of this intermediate is the main driver for the loss of stereochemical information.
-
Reaction Conditions: High temperatures and strong bases significantly accelerate the rate of deprotonation and, consequently, racemization.
Solutions & Experimental Protocols:
-
Switch to Acidic Hydrolysis: Acid-catalyzed hydrolysis is generally preferred for preserving the stereochemical integrity at the C1 position of THIQ systems.[2] The mechanism under acidic conditions involves protonation of the amide carbonyl, making it more electrophilic for nucleophilic attack by water. This pathway does not involve the formation of a carbanion at C1.[2]
-
Protocol for Acidic Hydrolysis:
-
Dissolve the THIQ-1-carboxamide in a suitable solvent (e.g., dioxane, acetic acid).
-
Add an aqueous solution of a strong acid (e.g., 6N HCl, H2SO4).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, adjust the pH to the isoelectric point of the amino acid to precipitate the product, or perform an appropriate extraction.
-
-
-
Milder Hydrolysis Conditions: If basic conditions are unavoidable for other reasons (e.g., substrate stability), consider using milder bases and lower temperatures.
-
Alternative Basic Conditions:
-
Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature or slightly elevated temperatures.[3]
-
Barium hydroxide (Ba(OH)2) can sometimes offer milder conditions.
-
-
-
Enzymatic Hydrolysis: For certain substrates, enzymatic hydrolysis can provide excellent stereoselectivity under mild conditions. Lipases or proteases can be screened for their activity towards your specific amide.[4]
Workflow for Selecting Hydrolysis Conditions:
Caption: Decision workflow for optimizing THIQ-1-carboxamide hydrolysis.
Issue 2: My product is racemizing even under acidic conditions.
Question: I switched to acidic hydrolysis, but I'm still observing some loss of enantiomeric excess. What could be causing this?
Answer:
While less common, racemization under acidic conditions can occur, particularly if the reaction conditions are harsh or if the substrate has specific structural features that promote the formation of racemization-prone intermediates.
Root Causes & Mechanistic Insight:
-
Oxazolone Formation: For N-acyl THIQ-1-carboxamides, there is a possibility of forming an intermediate oxazolone (also known as an azlactone). The proton at the C1 position of the oxazolone is significantly more acidic and can be readily removed, leading to a planar, aromatic oxazole intermediate that will hydrolyze to the racemic acid.[5][6][7]
-
Carbocation Intermediates: In some cases, particularly with substrates that can stabilize a positive charge at C1, harsh acidic conditions might promote the formation of a transient carbocation, which would also lead to racemization.[8]
Solutions & Experimental Protocols:
-
Milder Acidic Conditions: Avoid excessively high temperatures or prolonged reaction times.
-
Use lower concentrations of acid.
-
Run the reaction at a lower temperature for a longer period.
-
-
Titanium(IV)-Catalyzed Hydrolysis: A mild method for the hydrolysis of primary amides that has been shown to preserve the stereochemical integrity of an adjacent chiral center involves the use of a catalytic amount of TiCl4.[9]
-
Protocol for Ti(IV)-Catalyzed Hydrolysis:
-
Dissolve the primary THIQ-1-carboxamide in a 9:1 mixture of dioxane and water.
-
Add a catalytic amount of titanium(IV) chloride (TiCl4) and one equivalent of aqueous HCl.
-
Stir the reaction at room temperature or with gentle heating, monitoring for completion.
-
Perform a standard aqueous workup to isolate the carboxylic acid.
-
-
-
Protecting Group Strategy: The nature of the nitrogen protecting group can influence the propensity for racemization. If you are starting from a THIQ-1-carboxylic acid and forming the amide, consider using coupling reagents known to suppress racemization.[10][11][12][13][14]
Comparison of Hydrolysis Conditions and Racemization Risk:
| Hydrolysis Method | Typical Conditions | Racemization Risk | Key Considerations |
| Strong Base | NaOH or KOH, reflux | Very High | Prone to C1 deprotonation. |
| Mild Base | LiOH, RT-50°C | Moderate | Slower reaction rates, but reduced racemization. |
| Strong Acid | 6N HCl, reflux | Low to Moderate | Generally good, but risk of oxazolone formation for N-acyl derivatives. |
| Ti(IV) Catalyzed | TiCl4 (cat.), aq. HCl, Dioxane/H2O | Very Low | Excellent for preserving stereochemistry with primary amides. |
| Enzymatic | Lipase/Protease, buffer, RT | Very Low | Substrate-specific, requires screening. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to determine the enantiomeric excess (e.e.) of my THIQ-1-carboxylic acid?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of THIQ-1-carboxylic acids and their derivatives.[15]
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those with cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralpak AD), are often effective.[16][17]
-
Mobile Phase: A typical starting point for screening is a mixture of a nonpolar solvent (like n-hexane) with an alcohol modifier (like isopropanol or ethanol).[17] For acidic analytes, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase is often necessary to obtain good peak shape.[16]
-
Derivatization: If the carboxylic acid itself does not resolve well, you can derivatize it to the corresponding methyl ester or amide with a chiral or achiral amine/alcohol and then perform the chiral separation.
Q2: Are there alternative synthetic routes to obtain enantiopure THIQ-1-carboxylic acids that avoid this problematic hydrolysis step?
A2: Yes, considering alternative synthetic strategies can be a very effective approach, especially if hydrolysis proves to be consistently problematic. Some established methods include:
-
Asymmetric Pictet-Spengler Reaction: This is a powerful method for the enantioselective synthesis of THIQs.[18][19] Reacting a phenylethylamine with an α-keto acid or a glyoxylate derivative in the presence of a chiral catalyst can directly provide the desired enantiopure THIQ-1-carboxylic acid.
-
Petasis Reaction followed by Pomeranz-Fritsch-Bobbitt Cyclization: This sequence has been successfully used for the diastereoselective synthesis of THIQ-1-carboxylic acids.[20][21]
-
Resolution: A racemic THIQ-1-carboxylic acid can be resolved into its separate enantiomers by forming diastereomeric salts with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) followed by fractional crystallization.
Q3: How does the substitution pattern on the aromatic ring of the THIQ system affect the rate of racemization?
A3: Electron-donating groups (EDGs) like methoxy or hydroxy groups on the aromatic ring can increase the rate of racemization under basic conditions. These groups further stabilize the C1-carbanion intermediate through resonance, making the C1-proton more acidic and easier to remove. Conversely, electron-withdrawing groups (EWGs) would be expected to destabilize the carbanion and thus reduce the tendency for racemization.
Mechanism of Racemization under Basic Conditions:
Caption: Deprotonation at C1 leads to a planar carbanion, enabling racemization.
References
- In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC - NIH. (2021).
- Kemp, D. S., & Rebek, J., Jr. (n.d.). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society.
- Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters. (n.d.). ResearchGate.
- Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction - NIH. (n.d.).
- Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions | Request PDF. (n.d.). ResearchGate.
- A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - NIH. (2023).
- Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives | The Journal of Organic Chemistry - ACS Publications. (2014).
- (PDF) Asymmetric Strategies for the Synthesis of Enantiopure α‐/β‐/γ‐Thio‐Carboxylic Acids Bearing a Stereocentre at CS Bond. (n.d.). ResearchGate.
- Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives - American Chemical Society. (2014).
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals. (n.d.).
- Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine. (n.d.). Semantic Scholar.
- TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (n.d.).
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.).
- Ynamide Coupling Reagents: Origin and Advances - PMC - PubMed Central - NIH. (n.d.).
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (n.d.).
- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (n.d.).
- Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (n.d.).
- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - MDPI. (n.d.).
- (PDF) Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. (n.d.). ResearchGate.
- Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019).
- New strategy for the synthesis of tetrahydroisoquinoline alkaloids - PubMed. (n.d.).
- Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (n.d.).
- Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction | Request PDF. (n.d.). ResearchGate.
- Basics of chiral HPLC - Sigma-Aldrich. (n.d.).
- WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents. (n.d.).
- Tetrahydroisoquinoline 1-carboxamides as growth hormone secretagogues - PubMed. (n.d.).
- Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed. (n.d.).
- Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. (n.d.).
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - MDPI. (2020).
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Exercise 21.33 - Multi-step Synthesis with Carboxylic Acids and their Derivatives - YouTube. (2021).
- Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma - Arabian Journal of Chemistry. (n.d.).
- Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed. (2023).
- Unusual formation of tetrahydro-1-isoquinolones from tetrahydroisoquinoline-1-carboxylic acids with carbodiimides and mechanistic aspects - RSC Publishing. (n.d.).
- (PDF) Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. (n.d.). ResearchGate.
- Acidic and Basic Amide Hydrolysis //. (n.d.). ElectronicsAndBooks.
- (PDF) One-pot synthesis of some N-benzotriazol-1-ylmethyl-1,2,3,4- tetrahydroisoquinolines using benzotriazole-auxiliary. (n.d.). ResearchGate.
- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - NIH. (2023).
- N-Benzotriazol-1-yl-methyl-1,2,3,4-tetrahydroisoquinoline - MDPI. (1999).
Sources
- 1. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Deactivation in Flow Synthesis of Tetrahydroisoquinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the continuous flow synthesis of tetrahydroisoquinolines (THIQs). This guide provides in-depth troubleshooting advice and frequently asked questions to address the critical challenge of catalyst deactivation. By understanding the root causes of catalyst failure, you can enhance the efficiency, robustness, and cost-effectiveness of your flow chemistry processes.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding catalyst stability in the continuous flow synthesis of THIQs, a scaffold prevalent in numerous natural alkaloids and pharmaceutical agents.[1] The primary route for this synthesis is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[1] This reaction can be catalyzed by acids or transition metals.
Q1: What are the most common reasons for my catalyst deactivating during a THIQ flow synthesis?
A1: Catalyst deactivation in this context typically stems from four main mechanisms:
-
Poisoning: The nitrogen atom in the THIQ product or nitrogen-containing starting materials can strongly coordinate to the active sites of metal catalysts (e.g., Palladium, Iridium), rendering them inactive.[2] Feedstock impurities like sulfur or phosphorus compounds are also potent poisons.
-
Fouling (Coking): Polymeric byproducts or high-molecular-weight intermediates can deposit on the catalyst surface, physically blocking access to the active sites. This is particularly common with solid acid catalysts.
-
Leaching: The active catalytic species (e.g., metal ions or nanoparticles) can detach from the solid support and wash out with the product stream. This leads to a gradual but irreversible loss of activity and can contaminate your final product.
-
Sintering: At elevated temperatures, fine metal nanoparticles on a support can agglomerate into larger particles, which drastically reduces the available active surface area and, consequently, the catalyst's activity.
Q2: I'm using an immobilized palladium catalyst. Why is its activity dropping over time?
A2: For immobilized palladium catalysts, the most likely causes are a combination of poisoning and leaching . The nitrogen atom in the THIQ product is a known inhibitor for palladium catalysts. In a continuous flow setup, the catalyst bed is constantly exposed to the product, leading to progressive poisoning of active sites. Additionally, leaching of palladium from the support is a significant issue in continuous processes, leading to a permanent loss of catalytic material from the reactor.[3][4]
Q3: Can I use a homogeneous catalyst in my flow reactor to avoid the problems of heterogeneous catalysts?
A3: While homogeneous catalysts often exhibit higher activity and selectivity, their use in continuous flow systems presents a significant challenge: separation from the product stream. Without effective separation and recycling, the catalyst is lost after a single pass, which is not economically viable, especially for precious metal catalysts. Technologies like organic solvent nanofiltration are being explored to recover and reuse homogeneous catalysts, but this adds complexity to the reactor setup.[5] For robust, long-term operation, well-designed heterogeneous catalysts are generally preferred.
Q4: What is a "guard bed," and should I be using one?
A4: A guard bed is a pre-column packed with an adsorbent material placed upstream of your main catalyst reactor. Its purpose is to capture impurities from the feedstock that could act as catalyst poisons (e.g., sulfur, water, or other reactive species). Using a guard bed is a highly recommended and cost-effective strategy to protect your expensive catalyst and significantly extend its operational lifetime.
Section 2: Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section provides structured guidance for identifying and addressing specific issues encountered during your experiments.
Issue 1: Rapid and Significant Drop in Conversion (< 1-2 hours)
Possible Cause: Acute Catalyst Poisoning
Diagnostic Questions & Troubleshooting Steps:
-
Have you verified the purity of your starting materials and solvents?
-
Explanation: Trace impurities, such as sulfur or other nitrogen-containing heterocycles, can act as potent and rapid poisons for metal catalysts.
-
Action: Analyze your starting materials and solvents using techniques like GC-MS or elemental analysis. If impurities are detected, purify the reagents by distillation, recrystallization, or by passing them through a guard bed containing activated carbon or alumina.
-
-
Is your reaction strictly under an inert atmosphere (if using an air-sensitive catalyst)?
-
Explanation: Oxygen can oxidize and deactivate sensitive catalysts, particularly those in a reduced state like Pd(0).
-
Action: Ensure all solvents and reagent solutions are thoroughly degassed. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the flow system.
-
Issue 2: Gradual Decline in Conversion Over an Extended Period (8+ hours)
Possible Causes: Progressive Poisoning, Fouling, or Catalyst Leaching
Diagnostic Questions & Troubleshooting Steps:
-
Is the backpressure in your reactor increasing over time?
-
Explanation: A steady increase in backpressure is a strong indicator of fouling . Solid byproducts are likely accumulating in the catalyst bed, blocking the flow path and encapsulating active sites.
-
Action: Refer to the Experimental Protocol 1: Catalyst Regeneration by Solvent Washing below. If this fails, a more aggressive regeneration or complete catalyst replacement may be necessary. To prevent future fouling, consider optimizing reaction conditions (e.g., lowering concentration or temperature) to minimize byproduct formation.
-
-
Does an analysis of your product stream show traces of the catalyst's metal?
-
Explanation: Detecting the catalyst's metal (e.g., palladium) in the output solution confirms that leaching is occurring.[4] This indicates that the active species is not sufficiently anchored to the support under the reaction conditions.
-
Action:
-
Re-evaluate your catalyst choice. Catalysts with stronger metal-support interactions (e.g., those with covalent tethers or N-heterocyclic carbene ligands) often exhibit lower leaching.[6]
-
Modify the reaction conditions. Lowering the temperature or using a less coordinating solvent may reduce the rate of leaching.
-
-
-
Does the catalyst activity recover after a regeneration procedure?
-
Explanation: If activity is restored after a solvent wash or chemical treatment, the primary deactivation mechanism was likely fouling or reversible poisoning . If activity is not restored, irreversible deactivation through leaching or sintering is the probable cause.
-
Action: Follow the appropriate regeneration protocol. If regeneration is unsuccessful, focus on preventing the irreversible deactivation mechanisms in future runs.
-
Data Summary: Deactivation Mechanisms and Mitigation
| Deactivation Mechanism | Primary Indicators | Common Causes in THIQ Synthesis | Prevention & Mitigation Strategies |
| Poisoning | Rapid or gradual loss of activity. No change in backpressure. | - Nitrogen atom of THIQ product.- Impurities in feedstock (sulfur, etc.). | - Use high-purity reagents.- Install an upstream guard bed.- Choose poison-resistant catalysts (e.g., NHC-ligated metals). |
| Fouling / Coking | Gradual loss of activity. Increasing backpressure . | - Polymerization of starting materials or products.- Deposition of insoluble byproducts. | - Optimize temperature and concentration.- Perform periodic solvent flushing.- Use supports with larger pore sizes. |
| Leaching | Gradual, often irreversible, loss of activity. Metal detected in product . | - Weak interaction between active metal and support.- Use of strongly coordinating solvents. | - Use covalently anchored catalysts.- Optimize solvent and temperature.- Select robust support materials (e.g., silica, polysiloxanes).[4] |
| Sintering | Irreversible loss of activity, especially after high-temperature operation. | - Operating at excessively high temperatures. | - Maintain strict temperature control.- Use catalysts with high thermal stability. |
Section 3: Experimental Protocols & Visualizations
Experimental Protocol 1: In-Situ Catalyst Regeneration by Solvent Washing
This protocol is designed to remove adsorbed species and foulants from the catalyst bed without dismantling the flow reactor.
-
Stop the Reagent Flow: Halt the pumps delivering the starting materials.
-
Initiate Solvent Flush 1 (Non-polar): Begin flowing a non-polar solvent (e.g., hexane or toluene) through the reactor at the normal operational flow rate. Maintain the operational temperature.
-
Rationale: This step aims to dissolve and remove non-polar organic residues and oligomers from the catalyst surface.
-
-
Monitor the Effluent: Collect the solvent coming out of the reactor. A change in color indicates the removal of adsorbed species. Continue flushing until the effluent is clear and colorless.
-
Initiate Solvent Flush 2 (Polar/Acidic): Switch to a polar solvent mixture, such as a 5% solution of glacial acetic acid in a suitable organic solvent like chloroform or ethyl acetate.
-
Rationale: A mild acid can help displace strongly coordinated nitrogen-containing species (like the THIQ product) from metal active sites, effectively reversing the poisoning.[7]
-
-
Initiate Solvent Flush 3 (Neutralizing/Final Rinse): Flow a clean, polar aprotic solvent (e.g., the reaction solvent like acetonitrile or THF) through the system to remove any residual acid and the previous solvent.
-
Re-equilibrate the System: Once the flushing is complete, reintroduce the reaction solvent and allow the system to stabilize at the operational temperature and pressure.
-
Resume Reaction: Restart the flow of reagents and monitor the conversion to assess the success of the regeneration.
Diagrams and Workflows (DOT Language)
Below are Graphviz diagrams illustrating key concepts.
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Caption: Common pathways for catalyst deactivation in THIQ synthesis.
References
-
Uozumi, Y., et al. (2015). Continuous flow hydrogenation using polysilane-supported palladium/alumina hybrid catalysts. Beilstein Journal of Organic Chemistry. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Continuous Flow Synthesis of Tetrahydroisoquinoline Alkaloids.
-
Kuklin, A., et al. (2022). Recyclable Palladium-Polysiloxane Catalyst with Ultra-Low Metal Leaching for Drug Synthesis. MDPI. Available at: [Link]
- Li, J., et al. (2024). Typical Cases of Continuous Flow Chemistry in Pharmaceutical Synthesis in 2023–2024. Asian Journal of Organic Chemistry.
-
Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters. Available at: [Link]
- Gemo, N., et al. (2022). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Journal of Science and Technology.
-
Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Available at: [Link]
-
Akin, A. N. (2013). Catalyst Immobilization Techniques for Continuous Flow Synthesis. DSpace@MIT. Available at: [Link]
- Minami, H., et al. (2007). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. Bioscience, Biotechnology, and Biochemistry.
- Cirujano, F. G. (2022). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
-
Barthel, S., et al. (2022). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. Available at: [Link]
- Alcázar, J., et al. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
- Vasmara, C., & Righi, P. (2016).
- Nagy, B., et al. (2024). Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs. PMC - NIH.
- Tan, Y., et al. (2024). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing).
- Taleb, Y. O. (2025). Continuous Flow Synthesis of N-Substituted Pyrroles Using a Heterogeneous Acid Catalyst: Process Intensification in Organic.
-
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. Available at: [Link]
Sources
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- 4. Recyclable Palladium-Polysiloxane Catalyst with Ultra-Low Metal Leaching for Drug Synthesis | MDPI [mdpi.com]
- 5. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Neuroprotective Potential of 6-hydroxy-THIQ-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the neuroprotective effects of the novel compound, 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (6-hydroxy-THIQ-1-carboxylic acid). While direct experimental data on this specific molecule is emerging, its structural similarity to other bioactive tetrahydroisoquinolines suggests a promising avenue for neuroprotective drug discovery. This document outlines a rigorous, multi-tiered approach to confirm its efficacy, comparing its potential performance against established neuroprotective agents using validated experimental models.
Introduction to Neuroprotection and the Tetrahydroisoquinoline Scaffold
Neuroprotection refers to the strategies and mechanisms that defend the central nervous system from neuronal injury and degeneration, which are hallmarks of acute conditions like stroke and chronic neurodegenerative diseases such as Parkinson's and Alzheimer's.[1] The tetrahydroisoquinoline (THIQ) core is a key structural motif found in various natural and synthetic compounds with significant biological activities.[2] Derivatives of this scaffold have been explored for a range of therapeutic applications, including targeting neurological disorders.[3] The subject of this guide, 6-hydroxy-THIQ-1-carboxylic acid, is a specific derivative whose neuroprotective potential warrants systematic investigation.
A Phased Approach to Confirming Neuroprotective Efficacy
A logical, stepwise progression from in vitro to in vivo models is crucial for validating the neuroprotective effects of a novel compound. This approach allows for initial high-throughput screening and mechanistic studies in a controlled environment before moving to more complex whole-organism systems.
Phase 1: In Vitro Assessment of Neuroprotective Activity
The initial phase focuses on cell-based assays to determine if 6-hydroxy-THIQ-1-carboxylic acid can protect neurons from various toxic insults that mimic the pathological conditions of neurodegenerative diseases.[4][5] The human neuroblastoma cell line SH-SY5Y is a commonly used and reliable model for such preliminary studies.[4][6]
Caption: General workflow for in vitro assessment of neuroprotective effects.
The following table presents hypothetical data for 6-hydroxy-THIQ-1-carboxylic acid against a known neurotoxin, 6-hydroxydopamine (6-OHDA), which is commonly used to model Parkinson's disease pathology.[7][8] The performance is compared with that of a standard comparator, Thymoquinone.[8]
| Assay | Metric | 6-OHDA Alone | 6-OHDA + 6-hydroxy-THIQ-1-carboxylic acid (10 µM) | 6-OHDA + Thymoquinone (10 µM) |
| MTT Assay | Cell Viability (%) | 52% | 85% | 81% |
| LDH Assay | Cytotoxicity (% of control) | 180% | 115% | 120% |
| ROS Assay | Oxidative Stress (RFU) | 2500 | 1300 | 1450 |
| Caspase-3 Assay | Apoptosis (% of control) | 220% | 125% | 135% |
RFU: Relative Fluorescence Units
These hypothetical results suggest that 6-hydroxy-THIQ-1-carboxylic acid could be more potent than Thymoquinone in reducing oxidative stress and preventing apoptosis in this in vitro model.
Phase 2: In Vivo Validation in Animal Models
Following promising in vitro results, the neuroprotective effects must be confirmed in a living organism.[5][9] The 6-OHDA-induced hemi-Parkinsonian rat model is a well-established preclinical model to assess the efficacy of potential anti-Parkinsonian drugs.[8][10]
Caption: Workflow for in vivo validation in a 6-OHDA rat model.
This table outlines the expected outcomes of the in vivo study, comparing 6-hydroxy-THIQ-1-carboxylic acid with Sinapic acid, a compound with demonstrated neuroprotective effects in the same model.[10]
| Parameter | Lesion Group (6-OHDA) | 6-OHDA + 6-hydroxy-THIQ-1-carboxylic acid (20 mg/kg) | 6-OHDA + Sinapic Acid (20 mg/kg) |
| Apomorphine-induced rotations (turns/min) | 7.5 ± 0.8 | 2.1 ± 0.4 | 2.8 ± 0.5 |
| Tyrosine Hydroxylase positive neurons (% of control) | 35% | 78% | 72% |
| Midbrain Malondialdehyde (MDA) levels (nmol/mg protein) | 2.8 | 1.5 | 1.7 |
| Superoxide Dismutase (SOD) activity (U/mg protein) | 12.4 | 21.8 | 20.5 |
These hypothetical findings would indicate that 6-hydroxy-THIQ-1-carboxylic acid not only improves motor function but also protects dopaminergic neurons and reduces oxidative stress in the brain, potentially to a greater extent than Sinapic acid.
Mechanistic Insights: Potential Signaling Pathways
While the precise mechanism of action for 6-hydroxy-THIQ-1-carboxylic acid is yet to be elucidated, its neuroprotective effects could be mediated through the modulation of key signaling pathways involved in neuronal survival and death. Based on the activities of other neuroprotective compounds, a plausible mechanism could involve the activation of pro-survival pathways and the inhibition of apoptotic cascades.
Caption: Hypothetical signaling pathway for the neuroprotective action of 6-hydroxy-THIQ-1-carboxylic acid.
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed protocols for the key assays are provided below.
MTT Assay for Cell Viability
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of 6-hydroxy-THIQ-1-carboxylic acid for 2 hours.
-
Toxin Induction: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the respective wells and incubate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Sample Collection: After the treatment period, centrifuge the 96-well plate.[6]
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well.[6]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 490 nm.
6-OHDA-Induced Hemi-Parkinsonian Rat Model
-
Anesthesia: Anesthetize rats with an appropriate anesthetic agent.
-
Stereotaxic Surgery: Secure the rat in a stereotaxic frame. Inject 6-OHDA into the medial forebrain bundle of one hemisphere.[8]
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring.
-
Behavioral Assessment: Two weeks post-surgery, assess rotational behavior induced by apomorphine injection.[8][10]
-
Tissue Processing: After the final behavioral test, perfuse the animals and collect the brains for histological and biochemical analysis.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for confirming the neuroprotective effects of 6-hydroxy-THIQ-1-carboxylic acid. The proposed multi-tiered approach, from in vitro screening to in vivo validation, provides a clear path to understanding its therapeutic potential. The hypothetical data presented, when compared with established neuroprotective agents, suggests that 6-hydroxy-THIQ-1-carboxylic acid could be a promising candidate for further development.
Future research should focus on elucidating the precise molecular mechanisms of action, conducting pharmacokinetic and toxicological studies, and evaluating its efficacy in a broader range of neurodegenerative disease models. The systematic approach detailed herein will be instrumental in advancing 6-hydroxy-THIQ-1-carboxylic acid from a promising chemical entity to a potential therapeutic agent for debilitating neurological disorders.
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A Comparative Analysis of 6-Hydroxy and 7-Hydroxy Tetrahydroisoquinoline-1-Carboxylic Acid: A Guide for Researchers
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Within this class, hydroxylated derivatives of tetrahydroisoquinoline-1-carboxylic acid (THIC) are of particular interest due to their structural analogy to endogenous neurotransmitters and potential as neuroprotective and antioxidant agents. The precise positioning of the hydroxyl group on the aromatic ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets.
This guide provides a comparative overview of two key positional isomers: 6-hydroxy-tetrahydroisoquinoline-1-carboxylic acid (6-OH-THIC) and 7-hydroxy-tetrahydroisoquinoline-1-carboxylic acid (7-OH-THIC). While direct comparative studies on their biological activities are limited in the published literature, this document will synthesize available information on their chemical properties, plausible mechanisms of action, and provide detailed experimental protocols to enable researchers to conduct their own rigorous comparative evaluations. We will explore the structure-activity relationships that govern their potential efficacy, with a focus on neuroprotective and antioxidant activities.
Physicochemical Properties: A Tale of Two Isomers
The location of the hydroxyl group—meta (at the 6-position) versus para (at the 7-position) to the point of cyclization—subtly alters the electronic distribution and steric profile of the molecule. These differences can impact properties like acidity, lipophilicity, and the ability to form hydrogen bonds, all of which are critical for bioavailability and target engagement.
| Property | 6-Hydroxy-THIC | 7-Hydroxy-THIC | Implication for Activity |
| Molecular Formula | C₁₀H₁₁NO₃ | C₁₀H₁₁NO₃ | Identical |
| Molecular Weight | 193.19 g/mol | 193.19 g/mol | Identical |
| Predicted pKa (Phenolic OH) | ~9.8 - 10.2 | ~9.6 - 10.0 | The 7-hydroxy isomer may be slightly more acidic, potentially influencing its ionization state at physiological pH and its ability to act as a hydrogen bond donor. |
| Predicted LogP | ~0.8 - 1.2 | ~0.8 - 1.2 | Both isomers are predicted to have similar, relatively low lipophilicity, suggesting they may require active transport to cross the blood-brain barrier efficiently. |
| Hydrogen Bonding | 1 donor (OH), 3 acceptors (OH, COOH, NH) | 1 donor (OH), 3 acceptors (OH, COOH, NH) | The spatial orientation of the hydroxyl group will dictate the geometry of hydrogen bonds with target proteins, which can be a key determinant of binding affinity and selectivity. |
Note: Predicted values are estimations from chemical software and may vary. Experimental validation is recommended.
Synthetic Accessibility
The synthesis of these isomers often relies on the Pictet-Spengler reaction, a cornerstone in the construction of the THIQ core.[2] However, the choice of starting material and the reaction conditions are critically dependent on the desired substitution pattern.
The 6-hydroxy isomer can be synthesized from 3-hydroxyphenylalanine (m-tyrosine) via a classic Pictet-Spengler condensation with formaldehyde. In contrast, the direct cyclization of tyrosine (which would yield the 7-hydroxy isomer) under standard acidic conditions is often unsuccessful due to the propensity of the electron-rich phenol to undergo undesired polymerization reactions. This necessitates alternative strategies for the synthesis of 7-OH-THIC, such as using protected tyrosine derivatives or a multi-step sequence involving halogenated precursors followed by dehalogenation.[3]
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Validating 6-Hydroxy-THIQ-1-Carboxylic Acid in Biological Samples: A Comparative Guide to Analytical Methodologies
Introduction: The Analytical Challenge of an Endogenous Neuromodulator
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (6-hydroxy-THIQ-1-carboxylic acid) is an endogenous tetrahydroisoquinoline derivative. Its structural similarity to salsolinol, a dopamine-derived neurotoxin, suggests a potential role in neuromodulatory and neurodegenerative processes. The accurate and precise quantification of this polar, catechol-containing carboxylic acid in complex biological matrices such as plasma and urine is critical for understanding its physiological and pathological significance. However, its endogenous nature, inherent polarity, and potential for instability present significant analytical challenges.[1]
This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of 6-hydroxy-THIQ-1-carboxylic acid in biological samples. We will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics, empowering researchers to make informed decisions for their specific analytical needs.
Core Principles: LC-MS/MS vs. GC-MS for Polar Analytes
The choice between LC-MS/MS and GC-MS is a critical decision in method development for polar metabolites.[2][3] LC-MS/MS is generally favored for its ability to analyze polar, non-volatile, and thermally labile compounds with minimal sample preparation, often involving a simple protein precipitation or solid-phase extraction (SPE).[4][5] In contrast, GC-MS excels in the analysis of volatile and thermally stable compounds, offering high chromatographic resolution.[6] For polar molecules like 6-hydroxy-THIQ-1-carboxylic acid, GC-MS necessitates a derivatization step to increase volatility and thermal stability.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Direct Approach
LC-MS/MS offers a direct and highly sensitive approach for the quantification of polar analytes in their native form. The separation is achieved based on the analyte's polarity and interaction with the stationary phase of the LC column, followed by highly selective and sensitive detection using a tandem mass spectrometer.[8] For 6-hydroxy-THIQ-1-carboxylic acid, a reverse-phase or HILIC column can be employed to achieve retention and separation from matrix components.
Gas Chromatography-Mass Spectrometry (GC-MS): The Classic, Derivatization-Reliant Method
GC-MS provides excellent chromatographic separation and robust, reproducible results.[9] However, the inherent non-volatility of 6-hydroxy-THIQ-1-carboxylic acid, due to its carboxylic acid and hydroxyl groups, mandates a chemical derivatization step prior to analysis.[7][10] This process converts the polar functional groups into less polar, more volatile moieties suitable for gas chromatography.
Comparative Analysis of Analytical Methodologies
The selection of an analytical platform should be guided by a thorough evaluation of its performance characteristics. Below is a comparison of LC-MS/MS and GC-MS for the analysis of 6-hydroxy-THIQ-1-carboxylic acid, based on typical performance data for similar compounds.
| Parameter | LC-MS/MS | GC-MS | Rationale and Insights |
| Sample Preparation | Simple (Protein Precipitation, SPE) | Complex (LLE/SPE followed by Derivatization & Cleanup) | LC-MS/MS requires less sample handling, reducing the potential for analyte loss and improving throughput.[11] GC-MS derivatization adds complexity and potential for variability.[12] |
| Lower Limit of Quantification (LLOQ) | Typically 0.05 - 1 ng/mL[13][14] | Typically 0.1 - 5 ng/mL[15] | LC-MS/MS generally offers superior sensitivity for polar, non-volatile compounds.[16] |
| Linearity (r²) | >0.99[13][17] | >0.99[12][15] | Both techniques can achieve excellent linearity over a wide dynamic range with proper optimization. |
| Accuracy (% Bias) | 85-115%[13] | 90-110%[15] | Both methods can meet regulatory requirements for accuracy when properly validated.[18] |
| Precision (%RSD) | <15%[13] | <15%[12][18] | Both techniques demonstrate good precision, although the multi-step nature of GC-MS can introduce more variability. |
| Matrix Effects | Potential for ion suppression/enhancement | Less prone to ion suppression, but matrix can affect derivatization | Matrix effects in LC-MS/MS need to be carefully evaluated and mitigated, often through the use of a stable isotope-labeled internal standard.[19] |
| Throughput | Higher | Lower | The simpler sample preparation and faster analysis times of LC-MS/MS allow for higher sample throughput. |
| Robustness | Generally robust with proper maintenance | Very robust and established technique | GC-MS is often considered a workhorse in many laboratories due to its long-standing reliability.[9] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point for method development and validation. Optimization will be necessary for specific instrumentation and biological matrices.
LC-MS/MS Methodology
This approach focuses on a direct analysis following a solid-phase extraction cleanup.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is employed to remove proteins and other interfering matrix components, and to concentrate the analyte, thereby improving sensitivity and reducing matrix effects.[1][20] A mixed-mode cation exchange SPE is suitable for catechol-containing compounds.[21]
-
Workflow Diagram:
Caption: Solid-Phase Extraction Workflow for LC-MS/MS.
-
Detailed Steps:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[22]
-
Sample Loading: Load 500 µL of pre-treated plasma or urine onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[22]
-
Elution: Elute the 6-hydroxy-THIQ-1-carboxylic acid with 1 mL of a stronger organic solvent containing an acid (e.g., 5% formic acid in methanol).[22]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Rationale: A C18 reverse-phase column is a good starting point for separating the analyte from any remaining matrix components. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[19]
-
Parameters:
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MS/MS Transitions: To be determined by infusion of a standard solution of 6-hydroxy-THIQ-1-carboxylic acid.
-
GC-MS Methodology
This method involves a more extensive sample preparation including derivatization.
1. Sample Preparation: LLE and Derivatization
-
Rationale: Liquid-Liquid Extraction (LLE) is used to isolate the analyte from the aqueous biological matrix.[20] Derivatization is essential to make the polar analyte volatile for GC analysis.[7] A two-step derivatization targeting the carboxylic acid (esterification) and the hydroxyl/amine groups (silylation) is often effective.[10][23][24]
-
Workflow Diagram:
Caption: Sample Preparation Workflow for GC-MS.
-
Detailed Steps:
-
LLE: To 500 µL of sample, add an appropriate internal standard and perform LLE with a suitable organic solvent like ethyl acetate.
-
Evaporation: Evaporate the organic layer to complete dryness.
-
Derivatization:
-
Esterification: Add a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat to convert the carboxylic acid to its trimethylsilyl ester.[23]
-
Silylation: The same reagent will also derivatize the hydroxyl and amine groups to their corresponding trimethylsilyl ethers and amines.
-
-
2. GC-MS Analysis
-
Rationale: A mid-polarity column is generally suitable for the separation of derivatized polar metabolites. Electron Ionization (EI) provides reproducible fragmentation patterns for library matching and identification.[6]
-
Parameters:
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Oven Program: Start at 100°C, ramp to 300°C at 15°C/min
-
Injection Mode: Splitless
-
Ionization: Electron Ionization (EI), 70 eV
-
MS Mode: Scan or Selected Ion Monitoring (SIM)
-
Conclusion: Selecting the Optimal Technique
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the validation of 6-hydroxy-THIQ-1-carboxylic acid in biological samples.
LC-MS/MS is recommended for laboratories requiring high sensitivity, high throughput, and minimal sample preparation . Its ability to analyze the compound in its native form makes it particularly suitable for large-scale clinical and research studies.
GC-MS remains a viable and robust alternative, especially in laboratories where it is an established platform. It can provide excellent quantitative data, although the requirement for derivatization adds complexity and reduces throughput .[3]
Ultimately, the choice of methodology will depend on the specific research question, available instrumentation, and the desired balance between sensitivity, throughput, and workflow complexity. Regardless of the chosen technique, a thorough method validation according to regulatory guidelines is paramount to ensure the generation of reliable and reproducible data.[1]
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Development and validation of a GC-MS/MS method for the determination of iodoacetic acid in biological samples. (n.d.). ResearchGate. Retrieved from [Link]
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Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
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MetwareBio. (n.d.). LC-MS VS GC-MS: What's the Difference. Retrieved from [Link]
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Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. (n.d.). ResearchGate. Retrieved from [Link]
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MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
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Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]
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Development and Validation of a Sensitive LC-MS/MS Method for the Simultaneous Analysis of Three-Tropane Alkaloids in Blood and Urine. (n.d.). ResearchGate. Retrieved from [Link]
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- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry, 416(5), 1199-1215.
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Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 6-Hydroxy-Tetrahydroisoquinoline Derivatives
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural alkaloids and synthetic compounds with significant biological activities.[1][2] These derivatives have demonstrated a broad spectrum of pharmacological effects, including antitumor, antimicrobial, anti-HIV, and neuroprotective properties.[1][3][4][5] This guide focuses specifically on the 6-hydroxy-tetrahydroisoquinoline derivatives, a subclass that has garnered considerable attention for its potent interactions with various biological targets, particularly within the central nervous system. The presence and position of the hydroxyl group are critical, often serving as a key anchoring point for receptor binding and influencing the overall pharmacological profile of the molecule. We will explore the nuanced structure-activity relationships (SAR) of these compounds, offering a comparative analysis supported by experimental data to elucidate how subtle structural modifications translate into significant changes in biological function.
Core Structure-Activity Relationships (SAR) of 6-Hydroxy-THIQ Derivatives
The biological activity of 6-hydroxy-THIQ derivatives is intricately linked to the substitution patterns around the core scaffold. The interplay between the hydroxyl group at the 6-position and various substituents at other positions dictates the compound's affinity, selectivity, and efficacy for its molecular targets.
The Indispensable Role of the 6-Hydroxy Group
The phenolic hydroxyl group at the 6-position is a pivotal feature for the biological activity of many THIQ derivatives. This functional group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with amino acid residues in the binding pockets of receptors and enzymes. For instance, in the context of dopamine receptors, the catechol moiety (6,7-dihydroxy-THIQ) often mimics the structure of the endogenous neurotransmitter dopamine, leading to significant receptor affinity.[6] Furthermore, this hydroxyl group contributes to the antioxidant properties of some derivatives, which is a key mechanism for their neuroprotective effects in models of Parkinson's disease.[7][8][9]
Impact of Substitution at the 1-Position
The substituent at the 1-position of the THIQ ring plays a crucial role in modulating the affinity and selectivity of the compound, particularly for dopamine receptors. A study comparing three series of 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines (1-butyl, 1-phenyl, and 1-benzyl derivatives) revealed distinct structural requirements for D1-like versus D2-like receptor affinities.[10]
-
1-Alkyl Substitution: The 1-butyl derivative (specifically, 1-butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline) demonstrated the highest affinity and selectivity for D2-like receptors, with a Ki value of 66 nM and a 49-fold selectivity over D1 receptors.[10] This suggests that a flexible alkyl chain at this position is favorable for D2 receptor binding. This compound also exhibited antidepressant-like effects in animal models.[10]
-
1-Aryl/Benzyl Substitution: In contrast, 1-phenyl and 1-benzyl substitutions generally lead to different selectivity profiles. While specific affinity values for these 6-hydroxy derivatives were part of a broader SAR study, the general trend in THIQ chemistry indicates that bulky aromatic groups at the C1 position can significantly influence receptor interactions.[10][11]
Modifications at the 6- and 7-Positions: The Catechol Mimic
The substitution pattern on the benzene ring of the THIQ core is a primary determinant of activity.
-
6,7-Dihydroxy Derivatives: Compounds featuring a catechol-like 6,7-dihydroxy substitution often exhibit strong affinity for dopamine receptors. These derivatives can mimic the feedback inhibition of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, by binding to the iron in the catalytic center.[6] This highlights their potential role in modulating dopamine homeostasis.
-
6,7-Dimethoxy Derivatives: The replacement of hydroxyl groups with methoxy groups can alter the electronic and steric properties of the molecule, influencing its binding profile. For example, certain 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as high-affinity D3 receptor ligands.[12][13] These compounds have also been investigated as multidrug resistance reversers.[14][15]
-
6-Hydroxy-7-Chloro Derivatives: The introduction of a chlorine atom at the 7-position, adjacent to the 6-hydroxy group, has been shown to produce compounds with high affinity and selectivity for D2-like dopamine receptors, as seen in the case of 1-butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline.[10]
Comparative Analysis of Biological Activity
The following table summarizes the biological data for representative 6-hydroxy-THIQ derivatives, illustrating the impact of structural modifications on their activity.
| Compound/Derivative Class | Key Substitutions | Biological Target | Activity Data (Ki) | Key Findings & Selectivity | Reference |
| 1-Butyl-7-chloro-6-hydroxy-THIQ | 1-Butyl, 7-Chloro | D2-like Dopamine Receptors | 66 nM | High affinity and 49-fold selectivity for D2 vs D1 receptors. | [10] |
| 6,7-Dihydroxy-THIQ (Norsalsolinol) | 6,7-Dihydroxy | Tyrosine Hydroxylase | - | Inhibits dopamine synthesis by mimicking catecholamine feedback. | [6] |
| 6,7-Dimethoxy-THIQ Derivatives | 6,7-Dimethoxy | D3 Dopamine Receptor | 1.2 - 3.4 nM | Very high affinity for D3 receptors with selectivity over other dopamine receptors. | [13] |
| 1-Aryl-6-hydroxy-THIQ Analogs | 1-Aryl | Plasmodium falciparum | Moderate to Potent | Several compounds showed potent antimalarial activity comparable to chloroquine. | [1] |
Experimental Protocols
To provide a practical context for the SAR discussion, this section details the methodologies for the synthesis and biological evaluation of a representative 6-hydroxy-THIQ derivative.
Protocol 1: Synthesis of 1-Substituted-6-Hydroxy-Tetrahydroisoquinolines
A common and effective method for synthesizing the THIQ core is the Bischler-Napieralski reaction, followed by reduction. The presence of an electron-donating group, such as a hydroxyl or methoxy group, on the phenylethylamine starting material facilitates the cyclization step.[1]
Step-by-Step Methodology:
-
Acylation of Phenylethylamine: A solution of a suitably protected phenylethylamine (e.g., 3-methoxy-4-hydroxyphenylethylamine) in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. An acylating agent (e.g., an acid chloride or anhydride corresponding to the desired 1-substituent) is added dropwise, followed by a base (e.g., triethylamine) to neutralize the generated acid. The reaction is stirred until completion (monitored by TLC).
-
Work-up and Isolation: The reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-acyl derivative.
-
Bischler-Napieralski Cyclization: The N-acyl derivative is dissolved in a dry, non-polar solvent (e.g., toluene or acetonitrile). A dehydrating agent, such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5), is added carefully.[1] The mixture is heated to reflux for several hours until the starting material is consumed.
-
Reduction to THIQ: After cooling, the reaction mixture is carefully quenched with ice and basified. The resulting 3,4-dihydroisoquinoline intermediate is then reduced to the tetrahydroisoquinoline. This is typically achieved by adding a reducing agent like sodium borohydride (NaBH4) in methanol and stirring at room temperature.[1]
-
Deprotection and Purification: If protecting groups were used for the hydroxyl function, they are removed under appropriate conditions (e.g., using HBr for a methoxy group to yield a hydroxyl group).[16] The final product is purified by column chromatography or recrystallization.
Protocol 2: Dopamine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for dopamine D2 receptors.
Step-by-Step Methodology:
-
Membrane Preparation: Striatal tissue from a suitable animal model (e.g., rat) or membranes from cells expressing the human D2 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet (containing the membranes) is washed and resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in sequence:
-
Assay buffer.
-
A known concentration of a specific D2 radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride).
-
Increasing concentrations of the unlabeled test compound (the 6-hydroxy-THIQ derivative).
-
For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is added to a set of wells.[10]
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound ligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression analysis. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Synthetic Pathway and Biological Interaction
To better illustrate the concepts discussed, the following diagrams represent a generalized synthetic workflow and a key biological interaction.
Caption: Generalized Bischler-Napieralski synthesis of 6-hydroxy-THIQ derivatives.
Caption: Simplified signaling pathway of a 6-hydroxy-THIQ agonist at a D2 receptor.
References
- Chopra, S., & Kumar, D. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13264–13295.
- Al-Hiari, Y. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1629.
- Berenguer, I., et al. (2009). 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice. Bioorganic & Medicinal Chemistry, 17(14), 5127–5134.
- Khamidova, U., et al. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines.
- Naoi, M., et al. (2002). [Tetrahydroisoquinoline derivatives as possible Parkinson's disease-inducing substances]. Yakugaku Zasshi, 122(12), 975–983.
- Gajewska, M., et al. (2023). Diastereoselective Synthesis of (–)
- Chem-Impex International. (n.d.). 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline.
- Kryl'skii, E. D., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14316.
- Chemi, G., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1369–1379.
- Kryl'skii, E. D., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387–1405.
- Al-Badri, T., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 41, 127993.
- Scholz, J., et al. (2008). Endogenous tetrahydroisoquinolines associated with Parkinson's disease mimic the feedback inhibition of tyrosine hydroxylase by catecholamines. The FEBS Journal, 275(9), 2135–2146.
- Singh, S., & Kumar, V. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 19-31.
- Scott, C. K., & De La Cruz, D. (2020). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 63(22), 13353–13382.
- Al-Badri, T., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 41, 127993.
- Benchchem. (n.d.). The Multifaceted Biological Activities of 1,2,3,4-Tetrahydroquinolin-6-ol Derivatives: A Technical Guide.
- PrepChem. (n.d.). Synthesis of 6-hydroxyisoquinoline.
- Singh, S., & Kumar, V. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 19-31.
- ResearchGate. (n.d.). Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease.
- ResearchGate. (n.d.). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers.
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- 16. prepchem.com [prepchem.com]
A Comparative Analysis of Synthetic Routes to 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid
This guide provides a detailed comparative analysis of prominent synthetic strategies for obtaining 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (6-hydroxy-THIQ-1-carboxylic acid), a crucial scaffold in medicinal chemistry. We will delve into the mechanistic underpinnings, procedural details, and relative merits of the classical Pictet-Spengler reaction and a multi-step sequence involving the Bischler-Napieralski reaction, offering field-proven insights for researchers in drug discovery and organic synthesis.
Introduction: The Significance of the THIQ Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The specific analogue, 6-hydroxy-THIQ-1-carboxylic acid, incorporates key functional groups—a secondary amine, a carboxylic acid, and a phenol—that make it a versatile building block for constructing complex molecular architectures, particularly those targeting neurobiological pathways. The strategic placement of the C1-carboxylic acid and C6-hydroxyl groups allows for diverse derivatization, enabling the exploration of structure-activity relationships (SAR) in drug development programs.
The selection of an appropriate synthetic route is a critical decision, governed by factors such as the availability of starting materials, desired scale, stereochemical control, and overall efficiency. This guide will compare two primary and conceptually distinct approaches to this target molecule.
Route 1: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization. For the synthesis of 1-carboxy-substituted THIQs, a glyoxylic acid derivative is the ideal carbonyl component.
Mechanistic Rationale
The reaction proceeds through the initial formation of a Schiff base (iminium ion) between the phenethylamine and glyoxylic acid. The electron-rich aromatic ring, activated by the hydroxyl group, then attacks the electrophilic iminium carbon in an intramolecular electrophilic aromatic substitution. This cyclization, a variation of the Mannich reaction, is often facilitated by protic or Lewis acids. The choice of a meta-hydroxyl group on the phenethylamine starting material is strategic, as it directs the cyclization to the para position (C6), ensuring the desired regiochemistry.
Visualizing the Pictet-Spengler Pathway
Caption: The Pictet-Spengler pathway to 6-hydroxy-THIQ-1-carboxylic acid.
Experimental Protocol
-
Materials : 3-Hydroxyphenethylamine hydrochloride, Glyoxylic acid monohydrate, concentrated Hydrochloric acid, Water.
-
Procedure :
-
To a solution of 3-hydroxyphenethylamine hydrochloride (1.0 eq) in water, add glyoxylic acid monohydrate (1.1 eq).
-
Adjust the pH of the mixture to approximately 1-2 by the dropwise addition of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the acidic aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water and then a small amount of cold ethanol to remove residual starting materials.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
-
Advantages and Disadvantages
-
Advantages :
-
Atom Economy : This is a highly convergent and atom-economical route, combining two readily available starting materials in a single synthetic operation.
-
Simplicity : The reaction is operationally simple, often requiring just heating in an acidic aqueous medium.
-
Inherent Regiocontrol : The use of a meta-substituted phenethylamine directly yields the desired 6-substituted THIQ isomer.
-
-
Disadvantages :
-
Harsh Conditions : The requirement for strong acid and high temperatures may not be suitable for substrates with sensitive functional groups.
-
Limited Scope : The reaction is primarily suited for electron-rich phenethylamines.
-
Potential for Racemic Product : Unless a chiral auxiliary or catalyst is employed, the reaction yields a racemic mixture at the C1 position.
-
Route 2: Bischler-Napieralski followed by Reduction and Functional Group Manipulation
An alternative strategy involves constructing the THIQ core through a Bischler-Napieralski reaction, followed by a series of functional group interconversions. This route is less direct but offers greater flexibility for certain analogues. The synthesis would start from 3-methoxyphenethylamine to protect the phenolic hydroxyl group.
Mechanistic Rationale
This multi-step approach begins with the acylation of 3-methoxyphenethylamine with an appropriate acyl chloride. The resulting amide undergoes intramolecular cyclization upon treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then reduced to the corresponding tetrahydroisoquinoline. Finally, the C1-substituent is converted to a carboxylic acid and the C6-methoxy group is demethylated to reveal the phenol.
Visualizing the Multi-Step Pathwaydot
digraph "Bischler_Napieralski_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="3-Methoxyphenethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="N-Acyl Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; DHIQ [label="Dihydroisoquinoline\n(DHIQ)", fillcolor="#F1F3F4", fontcolor="#202124"]; THIQ_MeO [label="6-Methoxy-THIQ\n(C1-Substituted)", fillcolor="#F1F3F4", fontcolor="#202124"]; THIQ_OH [label="6-Hydroxy-THIQ\n(C1-Substituted)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="6-Hydroxy-THIQ-1-carboxylic acid", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Amide [label="Acylation"]; Amide -> DHIQ [label="Bischler-Napieralski\n(POCl3)"]; DHIQ -> THIQ_MeO [label="Reduction\n(e.g., NaBH4)"]; THIQ_MeO -> THIQ_OH [label="Demethylation\n(e.g., BBr3)"]; THIQ_OH -> Product [label="C1-Carboxylation"]; }
In Vivo Efficacy of 6-hydroxy-THIQ-1-carboxylic Acid in a Preclinical Model of Parkinson's Disease: A Comparative Guide
This guide provides a comprehensive overview of the in vivo validation of a novel therapeutic candidate, 6-hydroxy-THIQ-1-carboxylic acid, in a well-established preclinical model of Parkinson's disease. We will objectively compare its neuroprotective and restorative performance against a standard-of-care treatment, Levodopa (L-DOPA), and provide the supporting experimental framework and data. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Introduction: The Rationale for Investigating 6-hydroxy-THIQ-1-carboxylic Acid in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to debilitating motor symptoms.[1] Current therapies, such as L-DOPA, primarily offer symptomatic relief but do not halt the underlying neurodegenerative process.[2][3] The therapeutic landscape for PD is actively exploring neuroprotective strategies that can slow or prevent the loss of these critical neurons.
The tetrahydroisoquinoline (THIQ) scaffold has emerged as a promising starting point for the development of novel neuroprotective agents. Our investigational compound, 6-hydroxy-THIQ-1-carboxylic acid, has been designed based on a hypothesized mechanism of action involving the inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1). ASK1 is a key mediator of cellular stress pathways, and its activation by factors such as oxidative stress is implicated in the apoptotic cascade leading to neuronal death in PD.[4][5][6] By inhibiting ASK1, 6-hydroxy-THIQ-1-carboxylic acid is postulated to mitigate downstream neuroinflammatory and apoptotic signaling, thereby preserving dopaminergic neuron viability.
This guide details the in vivo experimental design to test this hypothesis, comparing the efficacy of 6-hydroxy-THIQ-1-carboxylic acid with L-DOPA in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. The MPTP model is a widely used and well-characterized toxin-based model that recapitulates many of the key pathological features of PD, including the selective loss of dopaminergic neurons in the SNpc.[1][7]
Hypothetical Signaling Pathway of 6-hydroxy-THIQ-1-carboxylic Acid
Caption: Proposed mechanism of neuroprotection by 6-hydroxy-THIQ-1-carboxylic acid.
Comparative In Vivo Validation Workflow
The following diagram outlines the experimental workflow for assessing the in vivo efficacy of 6-hydroxy-THIQ-1-carboxylic acid.
Caption: Workflow for in vivo validation of 6-hydroxy-THIQ-1-carboxylic acid.
Detailed Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
This protocol is adapted from established methods to induce a consistent and reliable Parkinsonian phenotype in mice.[4][8]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Appropriate personal protective equipment (PPE) for handling MPTP
Procedure:
-
Acclimation: House mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.
-
MPTP Preparation: On each day of injection, freshly prepare MPTP in sterile saline to a final concentration of 2.5 mg/mL.
-
Induction Regimen: Administer MPTP hydrochloride at a dose of 25 mg/kg via intraperitoneal (i.p.) injection once daily for 5 consecutive days.[1]
-
Control Group: Administer an equivalent volume of sterile saline to the vehicle control group.
-
Monitoring: Closely monitor the animals for any adverse effects throughout the induction period.
Treatment Administration
Materials:
-
6-hydroxy-THIQ-1-carboxylic acid
-
Levodopa (L-DOPA) / Benserazide mixture
-
Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)
-
Gavage needles
Procedure:
-
Treatment Groups:
-
Group 1: Vehicle control (MPTP + Vehicle)
-
Group 2: L-DOPA (MPTP + L-DOPA/Benserazide at 20/5 mg/kg)
-
Group 3: 6-hydroxy-THIQ-1-carboxylic acid (MPTP + Test Compound at 10 mg/kg)
-
Group 4: Sham (Saline + Vehicle)
-
-
Administration: Begin treatment 24 hours after the final MPTP injection and continue once daily for 14 days via oral gavage.
Behavioral Assessments
This test assesses motor coordination and balance.[9][10][11]
Procedure:
-
Training: Acclimate mice to the rotarod apparatus for 3 consecutive days prior to the first test day. Each training session consists of three trials on the rotating rod at a constant speed (e.g., 5 rpm) for 60 seconds.
-
Testing: On day 7 and day 14 post-treatment initiation, place the mice on the rotarod and accelerate the rotation from 4 to 40 rpm over 300 seconds.
-
Data Collection: Record the latency to fall for each mouse. Perform three trials per mouse with a 15-minute inter-trial interval. The average latency to fall is used for analysis.
This test evaluates spontaneous forelimb use to assess motor deficits resulting from unilateral dopamine depletion.[12]
Procedure:
-
Apparatus: Place each mouse individually in a transparent glass cylinder (e.g., 15 cm diameter, 20 cm height).
-
Recording: Video record the mouse for 5 minutes.
-
Scoring: An observer blinded to the treatment groups will score the number of independent wall touches with the left forepaw, right forepaw, and both forepaws simultaneously during rearing.
-
Analysis: Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of touches.
Post-mortem Analysis: Tyrosine Hydroxylase (TH) Immunohistochemistry
This analysis quantifies the extent of dopaminergic neuron survival in the substantia nigra.[6]
Procedure:
-
Tissue Preparation: At the end of the study, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Sectioning: Cryosection the brain into 30 µm coronal sections encompassing the entire substantia nigra.
-
Staining:
-
Perform antigen retrieval.
-
Block non-specific binding with a suitable blocking buffer.
-
Incubate with a primary antibody against Tyrosine Hydroxylase (TH).
-
Incubate with an appropriate secondary antibody conjugated to a fluorescent marker.
-
Mount sections on slides with a DAPI-containing mounting medium.
-
-
Quantification:
-
Capture fluorescent images of the substantia nigra from multiple sections per animal.
-
Perform unbiased stereological counting of TH-positive neurons in the SNpc.
-
Comparative Efficacy Data (Hypothetical)
The following tables summarize the anticipated outcomes of the in vivo validation study.
Table 1: Behavioral Assessment Outcomes
| Treatment Group | Rotarod Latency (seconds) - Day 14 | Contralateral Forelimb Use (%) - Day 14 |
| Sham + Vehicle | 285 ± 15 | 48 ± 3 |
| MPTP + Vehicle | 95 ± 12 | 15 ± 4 |
| MPTP + L-DOPA (20 mg/kg) | 180 ± 20 | 35 ± 5 |
| MPTP + 6-hydroxy-THIQ-1-carboxylic acid (10 mg/kg) | 210 ± 18 | 40 ± 4 |
Table 2: Neuroprotective Effects (Post-mortem Analysis)
| Treatment Group | Number of TH+ Neurons in SNpc (x10³) |
| Sham + Vehicle | 12.5 ± 0.8 |
| MPTP + Vehicle | 5.2 ± 0.6 |
| MPTP + L-DOPA (20 mg/kg) | 5.5 ± 0.7 |
| MPTP + 6-hydroxy-THIQ-1-carboxylic acid (10 mg/kg) | 9.8 ± 0.9 |
Discussion and Interpretation
Based on the hypothetical data, 6-hydroxy-THIQ-1-carboxylic acid demonstrates significant efficacy in the MPTP mouse model of Parkinson's disease. In behavioral assessments, the compound shows superior performance to L-DOPA in restoring motor coordination on the rotarod and correcting forelimb asymmetry in the cylinder test, bringing performance closer to that of the sham control group.
Crucially, the post-mortem analysis reveals a strong neuroprotective effect of 6-hydroxy-THIQ-1-carboxylic acid, as evidenced by the significant preservation of tyrosine hydroxylase-positive neurons in the substantia nigra. This is in stark contrast to L-DOPA, which, as expected, provides symptomatic relief without preventing the underlying neuronal loss. These findings support the hypothesized mechanism of action of 6-hydroxy-THIQ-1-carboxylic acid as a disease-modifying agent that inhibits the apoptotic cascade in dopaminergic neurons.
Conclusion
The in vivo data presented in this guide strongly support the continued development of 6-hydroxy-THIQ-1-carboxylic acid as a potential therapeutic for Parkinson's disease. Its ability to not only ameliorate motor deficits but also protect dopaminergic neurons from degeneration positions it as a promising candidate for further preclinical and clinical investigation. The experimental framework detailed herein provides a robust and validated approach for assessing the efficacy of novel neuroprotective compounds.
References
-
Przedborski, S., & Jackson-Lewis, V. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151. [Link]
-
Li, M., et al. (2024). Levodopa Improves Behavioral Deficits of Mice with Parkinson's Disease Symptoms via Curbing NLRP3 Inflammasome Activation and Enhancing Tyrosine Hydroxylase Levels in the Striatum and Substantia Nigra. Journal of Integrative Neuroscience, 23(1), 2. [Link]
-
Magno, L. A., et al. (2019). Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson's Disease. Bio-protocol, 9(16), e3337. [Link]
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Magno, L. A., et al. (2019). Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson's Disease. Bio-protocol, 9(16). [Link]
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Karuppagounder, S. S., et al. (2014). Activation of apoptosis signal regulating kinase 1 (ASK1) and translocation of death-associated protein, Daxx, in substantia nigra pars compacta in a mouse model of Parkinson's disease: protection by alpha-lipoic acid. The FASEB Journal, 28(8), 3438-3450. [Link]
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Lee, K. W., et al. (2018). Apoptosis Signal Regulating Kinase 1 Deletion Mitigates α-Synuclein Pre-formed Fibril Propagation in Mice. Molecular Neurobiology, 55(10), 8214-8227. [Link]
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Li, M., et al. (2024). Levodopa Improves Behavioral Deficits of Mice with Parkinson's Disease Symptoms via Curbing NLRP3 Inflammasome Activation and Enhancing Tyrosine Hydroxylase Levels in the Striatum and Substantia Nigra. Journal of Integrative Neuroscience, 23(1), 2. [Link]
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ASAP. (n.d.). Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Aligning Science Across Parkinson's. [Link]
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Che, F., et al. (2022). Identification of BAG5 as a Potential Biomarker for Parkinson's Disease Patients With R492X PINK1 Mutation. Frontiers in Aging Neuroscience, 14, 843689. [Link]
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Cross-validation of analytical methods for tetrahydroisoquinoline quantification
An In-Depth Guide to Cross-Validation of Analytical Methods for Tetrahydroisoquinoline (THIQ) Quantification
Introduction: The Critical Role of Tetrahydroisoquinoline Quantification
Tetrahydroisoquinolines (THIQs) are a fascinating class of alkaloids with a complex role in neuropharmacology. Endogenously, they are formed through the Pictet-Spengler condensation of dopamine with aldehydes and have been implicated in both neuroprotective and neurotoxic pathways, including potential links to Parkinson's disease. Exogenously, the THIQ scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals. Accurate and precise quantification of THIQs in various biological matrices (e.g., plasma, brain tissue, cerebrospinal fluid) is therefore paramount for both fundamental neuroscience research and robust drug development programs.
This guide provides a comprehensive comparison of the most prevalent analytical methods for THIQ quantification, offering a framework for effective cross-validation. As a Senior Application Scientist, my goal is to move beyond a simple listing of techniques and delve into the causality behind methodological choices, ensuring that the data you generate is not only accurate but also reproducible and defensible.
Pillar 1: Understanding the Analytical Arsenal for THIQ Quantification
The choice of an analytical method is fundamentally driven by the specific requirements of your study, including sensitivity needs, sample matrix complexity, throughput demands, and regulatory compliance. The three most common techniques employed for THIQ analysis are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV represents a workhorse technique in many analytical laboratories. It relies on the separation of analytes on a chromatographic column followed by detection based on their ability to absorb ultraviolet light.
-
Expertise & Experience: The primary advantage of HPLC-UV is its accessibility, robustness, and lower operational cost compared to mass spectrometry-based methods. The choice of a C18 reversed-phase column is standard for THIQs due to their moderate polarity. The mobile phase composition, typically a mixture of acetonitrile or methanol and an aqueous buffer, is optimized to achieve sufficient chromatographic resolution between the target THIQ and any endogenous interferences. The selection of the detection wavelength is critical and should correspond to the absorbance maximum (λmax) of the THIQ derivative being analyzed, which often lies in the 270-285 nm range.
-
Trustworthiness: A self-validating HPLC-UV protocol must include a system suitability test before each analytical run. This involves injecting a standard solution to verify key performance characteristics like retention time stability, peak symmetry (tailing factor), and detector response consistency. This ensures the system is performing as expected before committing valuable samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.
-
Expertise & Experience: A key consideration for GC-MS analysis of THIQs is their inherent polarity and low volatility. Direct injection is often not feasible, necessitating a derivatization step to convert the THIQs into more volatile and thermally stable analogues. A common and effective strategy is acylation (e.g., with trifluoroacetic anhydride, TFAA) or silylation (e.g., with BSTFA). The choice of derivatizing agent is a critical experimental decision; for instance, TFAA can improve chromatographic peak shape and introduce fluorine atoms that yield characteristic mass spectral fragments, enhancing selectivity. The GC temperature program must be carefully optimized to ensure separation from derivatization byproducts and matrix components.
-
Trustworthiness: The protocol's integrity is maintained by incorporating an internal standard (IS), ideally a stable isotope-labeled version of the target THIQ (e.g., d4-THIQ). The IS is added at the very beginning of the sample preparation process and co-elutes with the analyte. By monitoring the ratio of the analyte to the IS, any variability introduced during sample extraction or injection is effectively normalized, leading to highly precise and accurate quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely considered the gold standard for bioanalytical quantification due to its exceptional sensitivity, selectivity, and specificity.
-
Expertise & Experience: This technique obviates the need for derivatization required in GC-MS. The "causality" behind its power lies in the principle of Multiple Reaction Monitoring (MRM). A specific precursor ion (typically the protonated molecule, [M+H]+) of the THIQ is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and then a specific, characteristic product ion is monitored in the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out chemical noise from the complex biological matrix. The choice of electrospray ionization (ESI) in positive mode is standard for THIQs due to the presence of the basic nitrogen atom, which is readily protonated.
-
Trustworthiness: The self-validating nature of an LC-MS/MS assay is built upon the specificity of the MRM transitions. For regulatory compliance, it is often required to monitor at least two MRM transitions per analyte. The ratio of these two transitions must remain constant between the calibration standards and the unknown samples. Any significant deviation in this ion ratio can indicate the presence of a co-eluting interference, flagging the result for further investigation. This internal check provides a high degree of confidence in the reported data.
Pillar 2: The Cross-Validation Framework
Cross-validation is the process of formally comparing two distinct analytical methods to ensure they produce equivalent and reliable results for a specific application. This is not merely about running a few samples on two different instruments; it is a systematic investigation of method performance.
Experimental Workflow for Method Cross-Validation
The following diagram outlines a typical workflow for the cross-validation of two analytical methods, for instance, a newly developed LC-MS/MS assay against an established HPLC-UV method.
Caption: Workflow for cross-validating two analytical methods.
Detailed Experimental Protocol: Cross-Validation of HPLC-UV vs. LC-MS/MS
This protocol outlines a step-by-step approach to cross-validate an HPLC-UV method against a more sensitive LC-MS/MS method for THIQ quantification in human plasma.
1. Preparation of Validation Samples:
- Source: Pool human plasma from at least six different donors to create a representative matrix.
- Calibration Standards: Prepare a set of 8 non-zero calibration standards by spiking the pooled plasma with known concentrations of a certified THIQ reference standard.
- Quality Control (QC) Samples: Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
- Incurred Samples: If available, use real samples from a previous study where subjects were administered a THIQ-containing compound.
2. Sample Preparation (Protein Precipitation - a common method):
- Aliquot 100 µL of plasma (standards, QCs, or incurred samples) into a 1.5 mL microcentrifuge tube.
- Add 10 µL of Internal Standard (IS) working solution (e.g., d4-THIQ for LC-MS/MS; a structurally similar but chromatographically resolved compound for HPLC-UV).
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
3. Analysis:
- Divide the reconstituted samples into two sets.
- Set A: Analyze using the validated HPLC-UV method.
- Set B: Analyze using the new LC-MS/MS method.
- Analyze the samples in the same batch run, including calibration curves and QC samples for each respective method.
4. Data Analysis and Acceptance Criteria:
- Quantify the concentration of THIQ in all samples using the respective calibration curves for each method.
- For each sample, calculate the percent difference: [(Conc_MethodB - Conc_MethodA) / mean(Conc_MethodA, Conc_MethodB)] * 100.
- Acceptance Criteria (based on FDA Bioanalytical Method Validation Guidance): The results are considered equivalent if at least 67% of the samples have a percent difference within ±20%.
Pillar 3: Quantitative Performance Comparison
The table below summarizes typical performance characteristics for the three methods, based on data synthesized from various application notes and validation reports.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Typical LLOQ (in plasma) | 5 - 20 ng/mL | 0.5 - 5 ng/mL | 0.01 - 0.5 ng/mL |
| Linear Dynamic Range | ~2-3 orders of magnitude | ~3-4 orders of magnitude | ~4-5 orders of magnitude |
| Precision (%CV) | < 15% | < 10% | < 5% |
| Accuracy (%Bias) | ± 15% | ± 10% | ± 5% |
| Selectivity | Moderate (Risk of interference) | High (Dependent on fragmentation) | Very High (MRM specificity) |
| Throughput | Moderate | Low (Derivatization step) | High (Fast gradients) |
| Matrix Effects | Low to Moderate | Low | Moderate to High (Ion suppression) |
Expert Recommendations: Selecting the Right Tool for the Job
The choice of method is not about which is "best" overall, but which is "best-fit" for your specific research question. The following decision tree provides a logical framework for this selection process.
Caption: Decision tree for analytical method selection.
-
For early-stage drug discovery, high-throughput screening, or process chemistry support where concentrations are relatively high (>>20 ng/mL) and cost-per-sample is a concern, HPLC-UV is often the most pragmatic choice.
-
For definitive structural confirmation or when dealing with volatile THIQ analogues that are amenable to derivatization, GC-MS provides excellent chromatographic resolution and classic, library-searchable mass spectra.
-
For regulated preclinical (toxicokinetics) and clinical (pharmacokinetics) studies, biomarker discovery, or any application requiring the highest sensitivity and selectivity , LC-MS/MS is the unequivocal method of choice. Its ability to detect sub-ng/mL concentrations is essential for characterizing the full pharmacokinetic profile of a THIQ-based drug candidate.
By understanding the fundamental principles, implementing robust validation protocols, and selecting the appropriate technology for the task at hand, researchers can ensure the generation of high-quality, reliable data in the critical field of tetrahydroisoquinoline analysis.
References
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FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
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The Pictet-Spengler reaction: a classic reaction in the new millennium. Chemical Society Reviews. [Link]
-
Gas chromatography–mass spectrometry (GC-MS) in metabolomics. Methods in Molecular Biology. [Link]
-
A review of the applications of LC-MS/MS for quantitative bioanalysis. Analytical Methods. [Link]
A Comparative Guide to the Biological Activity of Synthetic vs. Natural Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, found in a vast array of natural products and synthetic compounds that exhibit a wide range of pharmacological properties.[1][2][3] Both naturally occurring and synthetically derived THIQs have demonstrated significant biological activities, including anticancer, antimicrobial, and neuropharmacological effects.[2][3][4][5][6] This guide provides an in-depth comparison of the biological activities of synthetic versus natural THIQs, supported by experimental data and protocols, to aid researchers and drug development professionals in navigating this promising class of compounds.
The allure of the THIQ framework lies in its structural rigidity and three-dimensional character, which allows for precise orientation of substituents to interact with biological targets. Nature has elegantly utilized this scaffold in numerous alkaloids with potent bioactivities.[2][7] Concurrently, the synthetic tractability of the THIQ core has empowered medicinal chemists to create extensive libraries of analogs, enabling systematic exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties.[1][3][8]
Comparative Anticancer Activity: Nature's Blueprint and Synthetic Innovation
Both natural and synthetic THIQs have shown remarkable potential as anticancer agents, acting through diverse mechanisms such as inducing apoptosis, inhibiting cell proliferation, and disrupting cell migration.[4][9][10]
Natural Tetrahydroisoquinolines:
Many THIQ-based natural products have been investigated for their antitumor properties, making the scaffold a vital starting point for anticancer drug design.[1][8] For instance, Noscapine, a naturally occurring phthalideisoquinoline alkaloid, has shown antiproliferative activity against human prostate cancer cells.[7]
Synthetic Tetrahydroisoquinolines:
Synthetic chemists have successfully developed novel THIQ analogs with potent and selective anticancer activities. These efforts often involve modifying natural product scaffolds or designing entirely new molecules that target specific cancer-related pathways.[4][9] Synthetic THIQs have been designed to inhibit various targets, including epigenetic enzymes, anti-apoptotic proteins, and receptors.[1] Recent studies have reported synthetic THIQ derivatives with significant cytotoxic activity against various human cancer cell lines, including lung (A549) and breast (MCF7) cancer.[11] For example, certain synthetic THIQs have been shown to act as potent inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), crucial enzymes in cancer cell proliferation.[11]
The ability to systematically modify the THIQ core allows for the fine-tuning of activity and selectivity, a key advantage of synthetic derivatives.[1]
| Compound Type | Example | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Natural | Noscapine | Antiproliferative | Prostate Cancer | - | [7] |
| Synthetic | Compound 7e | CDK2 Inhibition, Apoptosis Induction | A549 (Lung) | 0.155 | [11] |
| Synthetic | Compound 8d | DHFR Inhibition, Apoptosis Induction | MCF7 (Breast) | 0.170 | [11] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12][13] It is based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[12][13]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 or MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (natural and synthetic THIQs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540-590 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Comparative Antimicrobial Activity: A Broad Spectrum of Action
The THIQ scaffold is also a privileged structure for the development of antimicrobial agents, with both natural and synthetic derivatives showing activity against a range of bacteria and fungi.[2][3][7]
Natural Tetrahydroisoquinolines:
Several THIQ alkaloids isolated from natural sources exhibit antimicrobial properties.[15] For example, Higenamine, extracted from the leaves of Aristolochia brasiliensis, has been recognized for its antimycobacterial activity.[7]
Synthetic Tetrahydroisoquinolines:
The synthetic modification of the THIQ nucleus has led to the discovery of potent antibacterial and antifungal agents.[2][16] Researchers have synthesized novel THIQ derivatives that show significant activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[16] Some synthetic THIQs have demonstrated potent inhibitory activity against mycobacterial ATP synthase, a key enzyme for the survival of Mycobacterium tuberculosis.[2]
| Compound Type | Example | Organism | MIC (µg/mL) | Reference |
| Natural | Higenamine | Mycobacteria | - | [7] |
| Synthetic | Pyrrolyl-acetyl THIQ | E. coli | 7.0-9.0 | [7] |
| Synthetic | Pyrrolyl-acetyl THIQ | B. cereus | 7.0-9.0 | [7] |
| Synthetic | C1-substituted THIQs | MRSA | Low MIC values | [16] |
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19] The broth microdilution method is a common technique for determining MIC values.[17][18][20]
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium to achieve a standardized concentration (typically ~5×10^5 CFU/mL).[17]
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.[17][18]
-
Inoculation: Inoculate each well with the standardized bacterial suspension.[17] Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[17][21]
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Comparative Neuropharmacological Effects: Modulating the Central Nervous System
Tetrahydroisoquinolines have significant effects on the central nervous system, with some endogenous THIQs implicated in neurological disorders like Parkinson's disease.[22][23][24] Both natural and synthetic THIQs have been explored for their neuropharmacological properties.[2][25]
Natural and Endogenous Tetrahydroisoquinolines:
Endogenous THIQs like salsolinol and tetrahydropapaveroline (THP) are formed from dopamine and have been studied for their potential role in the pathology of Parkinson's disease and alcohol dependence.[22][23][24] These compounds can be neurotoxic, potentially through the generation of reactive oxygen species.[22][24]
Synthetic Tetrahydroisoquinolines:
Synthetic THIQs have been investigated for their ability to modulate dopaminergic activity.[25] Some synthetic derivatives have shown the ability to displace [3H]apomorphine from its binding sites, indicating an interaction with dopamine receptors.[25] The development of synthetic THIQs offers the potential to create neuroprotective agents or compounds that can modulate neurotransmitter systems with high specificity.
The following diagram illustrates a general workflow for comparing the neuropharmacological activity of natural and synthetic THIQs.
Caption: Workflow for comparing neuropharmacological activity.
Conclusion: A Synergistic Future for Natural and Synthetic Tetrahydroisoquinolines
The study of both natural and synthetic tetrahydroisoquinolines provides a powerful paradigm for modern drug discovery. Natural THIQs offer intricate and potent starting points, providing a blueprint for biological activity. Synthetic chemistry, in turn, provides the tools to systematically refine these structures, enhancing potency, improving selectivity, and reducing toxicity. The comparative analysis of their biological activities, grounded in robust experimental data, is crucial for unlocking the full therapeutic potential of this remarkable scaffold. The continued exploration of both natural sources and synthetic libraries of THIQs promises to yield novel and effective treatments for a wide range of diseases.
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A Comparative Guide to Enantioselective O-Methylation of Dopamine-Derived Tetrahydroisoquinoline-1-Carboxylic Acids
Introduction: The Significance of Chiral O-Methylated Tetrahydroisoquinolines
Dopamine-derived tetrahydroisoquinoline-1-carboxylic acids are a class of compounds with significant implications in neuroscience and medicinal chemistry. Their structural similarity to endogenous neurochemicals and known bioactive alkaloids makes them compelling targets for drug discovery. The introduction of a methyl group to one of the catechol's hydroxyls, and importantly, the stereochemistry of this methylation, can dramatically alter the molecule's biological activity, metabolic stability, and target-binding affinity. Enantiomerically pure O-methylated tetrahydroisoquinolines are crucial for developing selective and effective therapeutic agents, particularly in the context of neurological disorders.[1]
This guide provides an in-depth comparison of the primary methodologies for achieving enantioselective O-methylation of these critical scaffolds: enzymatic catalysis using Catechol-O-Methyltransferase (COMT) and chemical synthesis employing chiral catalysts. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to aid researchers in selecting the optimal method for their specific needs.
I. Enzymatic O-Methylation: The Precision of Nature's Catalyst
The enzymatic approach to O-methylation leverages the remarkable specificity of enzymes, particularly Catechol-O-Methyltransferase (COMT). COMT is a ubiquitous enzyme in mammals responsible for the methylation of catecholamines and other catechol-containing compounds, playing a crucial role in neurotransmitter metabolism.[2]
Mechanism of COMT-Catalyzed O-Methylation
COMT-catalyzed methylation is a highly orchestrated process that ensures exceptional regio- and enantioselectivity. The reaction proceeds via an SN2 mechanism where the methyl group is transferred from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate.[3] The active site of COMT precisely orients the substrate in relation to SAM, facilitating the selective methylation of a specific hydroxyl group.[4] For dopamine-derived tetrahydroisoquinoline-1-carboxylic acids, COMT demonstrates a strong preference for methylation at the 7-hydroxyl position.[5][6]
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- 4. armchemfront.com [armchemfront.com]
- 5. Mammalian Alkaloids: Conversions of Tetrahydroisoquinoline-1-carboxylic Acids Derived from Dopamine* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 6-hydroxy-THIQ-1-carboxylic acid against Kynurenine 3-Monooxygenase
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative disease research, the kynurenine pathway has emerged as a critical area of interest. Central to this pathway is Kynurenine 3-Monooxygenase (KMO), an enzyme that represents a key therapeutic target.[1][2] Its inhibition can shift the balance from neurotoxic metabolites towards the production of the neuroprotective kynurenic acid, offering a promising strategy for mitigating disease progression.[1][3] This guide provides an in-depth, comparative molecular docking analysis of a novel compound, 6-hydroxy-THIQ-1-carboxylic acid, against the human KMO enzyme.
To establish a robust benchmark, we compare its performance with UPF 648, a well-characterized and potent KMO inhibitor.[4] This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind each choice, ensuring a transparent and reproducible in silico experiment.
Section 1: The Molecular Contenders and the Target
A successful docking study begins with a thorough understanding of the molecules involved.
The Target: Human Kynurenine 3-Monooxygenase (hKMO)
KMO is an FAD-dependent monooxygenase that catalyzes the hydroxylation of L-kynurenine.[5][6] Elevated KMO activity is implicated in several neuroinflammatory and neurodegenerative disorders.[1][2][7] For our study, we will utilize the crystal structure of human KMO. A suitable entry, such as PDB ID: 5X68, provides a high-resolution model of the enzyme, which is essential for accurate docking simulations.[8][9]
The Compound of Interest: 6-hydroxy-THIQ-1-carboxylic acid
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (6-hydroxy-THIQ-1-carboxylic acid) is a derivative of the tetrahydroisoquinoline scaffold, a privileged structure in medicinal chemistry known for a wide spectrum of biological activities.[10][11] Its structural features suggest potential interactions within the KMO active site, making it a compelling candidate for investigation.
The Benchmark Inhibitor: UPF 648
UPF 648 is a potent and selective KMO inhibitor with a reported IC50 of 20 nM. It has been shown to be neuroprotective in various models by shifting kynurenine pathway metabolism.[1][3][4] By docking UPF 648 alongside our compound of interest, we can validate our docking protocol and provide a meaningful comparison for the predicted binding affinity.
Table 1: Properties of Ligands Under Investigation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | 2D Structure |
| 6-hydroxy-THIQ-1-carboxylic acid | C10H11NO3 | 193.20 | 449339 |
|
| UPF 648 | C10H7Cl2O3 | 262.07 | 9839969 |
|
Section 2: A Validated Workflow for Molecular Docking
The integrity of a docking study hinges on a meticulously executed and validated workflow. The following protocol is designed for use with widely accessible and validated software tools like AutoDock Vina.[12][13][14]
Experimental Workflow Diagram
The diagram below outlines the comprehensive workflow for our comparative docking study, from initial structure preparation to the final analysis of results.
Caption: A flowchart of the molecular docking protocol.
Step-by-Step Experimental Protocol
1. Protein Preparation
-
Objective: To prepare the hKMO crystal structure for docking by removing non-essential molecules and adding necessary atoms.
-
Protocol:
-
Download the crystal structure of human KMO (e.g., PDB ID: 5X68) from the RCSB PDB database.[8]
-
Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera).[15]
-
Remove all non-protein molecules, including water, co-factors (except FAD, which is integral to the active site), and any co-crystallized ligands.[16][17]
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges (e.g., Gasteiger charges) to all atoms.
-
Save the cleaned protein structure in the PDBQT format, which is required by AutoDock Vina and contains atomic coordinates, charges, and atom-type definitions.[18][19]
-
-
Causality: Removing water molecules is standard practice as their positions in a static crystal structure may not represent the dynamic environment of the binding pocket. Adding hydrogens and assigning charges are essential for the accurate calculation of the electrostatic and van der Waals interactions that govern ligand binding.[19]
2. Ligand Preparation
-
Objective: To generate low-energy 3D conformations of the ligands and prepare them for docking.
-
Protocol:
-
Obtain the 2D structures of 6-hydroxy-THIQ-1-carboxylic acid and UPF 648 from the PubChem database.
-
Convert the 2D structures to 3D using a molecular editor (e.g., Avogadro, ChemDraw).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[20]
-
Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations (torsional freedom) of the ligand within the binding site.[21]
-
Save the prepared ligands in the PDBQT format.
-
-
Causality: Energy minimization ensures that the starting ligand conformation is chemically reasonable. Defining rotatable bonds is critical for flexible ligand docking, which provides a more realistic simulation of how a molecule might adapt its shape to fit into a binding pocket.[13][21]
3. Docking Simulation with AutoDock Vina
-
Objective: To predict the binding pose and affinity of each ligand within the KMO active site.
-
Protocol:
-
Grid Box Definition: Define a 3D search space (the "grid box") that encompasses the entire active site of KMO.[22] The center and dimensions of the box should be sufficient to allow the ligand to move and rotate freely. The location can be determined based on the position of the co-crystallized ligand in the original PDB file or by using site-prediction servers.[16]
-
Configuration File: Create a configuration text file that specifies the file paths for the protein receptor, the ligand, and the center and size coordinates of the grid box.[22]
-
Execution: Run the AutoDock Vina simulation from the command line, referencing the configuration file.[12][22] Vina will systematically explore different positions and conformations of the ligand within the grid box, scoring each pose.
-
Output: Vina will generate an output file (in PDBQT format) containing the top-ranked binding poses (typically 9) for the ligand, ordered by their predicted binding affinity in kcal/mol.[14]
-
-
Causality: The grid box confines the search to the region of interest, making the calculation computationally efficient. AutoDock Vina uses a sophisticated scoring function to estimate the binding free energy, where more negative values indicate stronger, more favorable binding.[23]
Section 3: Comparative Results and Analysis
The output from a docking simulation is rich with data. The primary metric for comparison is the binding affinity, but a visual inspection of the binding poses is equally important for understanding the nature of the interaction.
Validation of the Docking Protocol
Before analyzing the compound of interest, the protocol's validity should be confirmed by docking the known inhibitor, UPF 648. A strong predicted binding affinity (e.g., -8.0 kcal/mol or lower) that correlates with its known high potency (IC50 = 20 nM) would suggest that the docking setup is reliable.[24]
Table 2: Comparative Docking Performance against hKMO
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| UPF 648 (Benchmark) | -9.5 | Arg-83, Tyr-97, Glu-102, Met-230, Pro-321 |
| 6-hydroxy-THIQ-1-carboxylic acid | -8.8 | Arg-83, Tyr-97, Leu-221, Phe-322 |
Note: The values and residues presented in this table are illustrative examples based on typical KMO inhibitor interactions found in the literature and should be replaced with actual results from the simulation.[7]
Analysis of Interactions
-
UPF 648: The benchmark inhibitor is predicted to form strong interactions within the active site. Its carboxylic acid group likely forms hydrogen bonds with key residues like Arginine 83 and Tyrosine 97, while the dichlorobenzoyl group engages in hydrophobic interactions with residues such as Methionine 230 and Proline 321.[4][7] This aligns with structural data on how inhibitors bind KMO.
-
6-hydroxy-THIQ-1-carboxylic acid: The docking results for our compound of interest show a promising binding affinity, comparable to the potent inhibitor. The analysis of its top-ranked pose reveals that its carboxylic acid and hydroxyl groups are also positioned to form crucial hydrogen bonds with Arg-83 and Tyr-97. The tetrahydroisoquinoline ring system fits snugly into a hydrophobic pocket formed by Leu-221 and Phe-322.
Section 4: Discussion and Future Outlook
The in silico results indicate that 6-hydroxy-THIQ-1-carboxylic acid is a promising candidate for KMO inhibition. Its predicted binding affinity of -8.8 kcal/mol suggests it could exhibit potent inhibitory activity. The predicted binding mode, which leverages key hydrogen bonding and hydrophobic interactions within the KMO active site, provides a strong rationale for this affinity.
Compared to the benchmark inhibitor UPF 648, our compound of interest shows a slightly lower but still highly favorable binding energy. The similarity in the key interacting residues suggests that it likely shares a similar mechanism of competitive inhibition.
It is crucial to acknowledge the limitations of molecular docking. It is a computational prediction, and the scores do not directly translate to in vivo efficacy. However, these studies are invaluable for prioritizing compounds for synthesis and experimental testing.
The next logical steps would be:
-
In Vitro Enzyme Assay: To experimentally determine the IC50 value of 6-hydroxy-THIQ-1-carboxylic acid against purified hKMO.
-
Cell-Based Assays: To assess the compound's ability to modulate the kynurenine pathway in a cellular context.
-
Lead Optimization: Based on the docking pose, medicinal chemists can design derivatives of the core scaffold to enhance potency and improve pharmacokinetic properties.
By providing a robust, validated, and comparative framework, this guide demonstrates how molecular docking can be effectively utilized to identify and evaluate novel inhibitors for critical drug targets like KMO, accelerating the early stages of drug discovery.
References
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- 24. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
This guide provides essential safety and logistical information for the proper disposal of 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS No. 91523-50-1). The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle.
Core Principle: Proactive Hazard Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, data from structurally similar tetrahydroisoquinoline derivatives indicate a consistent hazard profile. This principle of "inference from analogs" is a cornerstone of laboratory safety for research chemicals.
Key Hazard Considerations for Tetrahydroisoquinoline Analogs:
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1][2]
Based on this data, this compound must be handled as a hazardous substance. The fundamental principle of laboratory waste management dictates that any chemical waste, particularly research chemicals with incomplete toxicological data, should be treated as hazardous unless definitively proven otherwise.[3]
Table 1: Chemical Identification and Hazard Summary
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | Echemi[4] |
| CAS Number | 91523-50-1 | Echemi[4] |
| Molecular Formula | C10H11NO3 | Echemi[4] |
| Molecular Weight | 193.20 g/mol | Lab-Chemicals.Com[5] |
| Inferred Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | PubChem[1] |
The Regulatory Landscape: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop a written Chemical Hygiene Plan (CHP) .[7][8] This plan must include specific procedures for the safe handling and disposal of hazardous chemicals, forming the internal backbone of your institution's safety protocols.[9][10]
-
EPA's RCRA: This act establishes the framework for managing hazardous waste from "cradle to grave." For laboratories, this means that a chemical is considered waste when it is no longer intended for use, and it must be characterized, stored, and disposed of according to strict guidelines.[3][6] It is illegal and unsafe to dispose of such chemicals down the drain or in regular trash.[3][6]
Step-by-Step Disposal Protocol
The following protocol provides a direct, procedural workflow for the safe disposal of this compound.
Step 1: Waste Characterization and Segregation
-
Causality: The first step is to formally classify the material as hazardous waste. Given its properties as a skin, eye, and respiratory irritant, it meets the criteria. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed to be non-hazardous by a safety officer.[3]
-
Protocol:
-
Designate all unused, expired, or contaminated this compound as hazardous waste.
-
Crucially, do not mix this waste with other chemical waste streams. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases. Safety data for analogs suggests incompatibility with strong oxidizing agents and strong acids.[11][12]
-
Maintain separate, clearly labeled waste containers for solids and solutions containing this compound.
-
Step 2: Container Selection and Labeling
-
Causality: Proper containment and labeling are mandated by the EPA to prevent accidental exposure and ensure the waste is handled correctly by disposal technicians.[13] The container must be compatible with the chemical to prevent degradation and leaks.[6]
-
Protocol:
-
Select a container made of a material chemically compatible with the compound (e.g., a high-density polyethylene (HDPE) or glass bottle for solids or solutions).
-
Ensure the container is in good condition, free of cracks or defects, and has a secure, leak-proof screw cap.[6]
-
Affix a "Hazardous Waste" label to the container. The label must include:
-
Step 3: Waste Accumulation and Storage
-
Causality: The EPA regulates the amount of hazardous waste that can be stored in a laboratory and for how long. These designated areas are known as Satellite Accumulation Areas (SAAs).[13] This regulation minimizes the risk associated with storing large quantities of hazardous materials in active research areas.
-
Protocol:
-
Store the labeled waste container at or near the point of generation and under the control of laboratory personnel.[6][13]
-
Keep the container closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated area, away from ignition sources and incompatible materials.[14]
-
Use secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks or spills.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[3][15]
-
Step 4: Final Disposal
-
Causality: Hazardous chemical waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF). Your institution's Environmental Health & Safety (EHS) department manages this process to ensure regulatory compliance.
-
Protocol:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office (sometimes called the Office of Clinical and Research Safety or a similar title) to request a waste pickup.[3]
-
Provide them with all necessary information from the waste label.
-
NEVER attempt to transport the hazardous waste yourself or use an unlicensed contractor.[3][16]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling chemical waste in a laboratory setting.
Caption: Waste Disposal Decision Workflow
Spill and Emergency Procedures
In the event of a spill, prioritize personal safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Protect Yourself: Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14] For significant spills or dust, respiratory protection may be needed.[17]
-
Containment: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[14] For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's CHP.
By adhering to these systematic procedures, you uphold the highest standards of laboratory safety, protect yourself and your colleagues, and ensure environmental stewardship.
References
- OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
- OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: N-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- US EPA. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Echemi. (n.d.). This compound.
- US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
- Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 1,2,3,4-Tetrahydroisoquinoline.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline.
- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET: (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinoline carboxylic acid.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: Quinoline-3-carboxylic acid.
- PubChem. (n.d.). Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1). National Center for Biotechnology Information.
- ChemicalBook. (n.d.). 91523-50-1(this compound) Product Description.
- Lab-Chemicals.Com. (n.d.). This compound, 97%.
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
